Product packaging for Villocarine A(Cat. No.:)

Villocarine A

Cat. No.: B13730031
M. Wt: 366.5 g/mol
InChI Key: VAMJZLUOKJRHOW-YNIQLQCKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Villocarine A is a useful research compound. Its molecular formula is C22H26N2O3 and its molecular weight is 366.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H26N2O3 B13730031 Villocarine A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H26N2O3

Molecular Weight

366.5 g/mol

IUPAC Name

methyl (E)-2-[(2S,3E,12bR)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate

InChI

InChI=1S/C22H26N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h4-8,13,17,20,23H,9-12H2,1-3H3/b14-4-,18-13+/t17-,20+/m0/s1

InChI Key

VAMJZLUOKJRHOW-YNIQLQCKSA-N

Isomeric SMILES

C/C=C\1/CN2CCC3=C([C@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)NC4=CC=CC=C34

Canonical SMILES

CC=C1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=CC=CC=C34

Origin of Product

United States

Foundational & Exploratory

The Multifaceted Mechanism of Action of Villocarine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Villocarine A, a prominent indole alkaloid isolated from plants of the Uncaria genus, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the biological effects of this compound, with a focus on its vasorelaxant and antinociceptive properties. The information is compiled from preclinical studies to support further research and drug development endeavors.

Core Pharmacological Activities

This compound exhibits two primary, well-documented pharmacological effects: vasorelaxation and antinociception. These effects are mediated through distinct molecular pathways, highlighting the compound's multifaceted nature. Additionally, recent studies have identified its potential as a cholinesterase inhibitor.

Vasorelaxant Effects

The vasorelaxant activity of this compound is a result of its concerted action on the vascular endothelium and smooth muscle cells. The primary mechanisms include the modulation of ion channels and the stimulation of nitric oxide production.

The vasorelaxant effect of this compound is primarily attributed to the inhibition of calcium influx into vascular smooth muscle cells.[1] This action is crucial as intracellular calcium concentration is a key determinant of smooth muscle contraction. This compound has been shown to block both:

  • Voltage-Dependent Calcium Channels (VDCs): These channels open in response to membrane depolarization, allowing an influx of calcium that triggers muscle contraction.

  • Receptor-Operated Calcium Channels (ROCs): These channels are activated by the binding of agonists to membrane receptors, leading to calcium entry.

By inhibiting these channels, this compound effectively reduces the intracellular calcium available for the contractile apparatus, leading to smooth muscle relaxation and vasodilation.[1]

A secondary but significant contributor to this compound's vasorelaxant properties is its ability to stimulate the release of nitric oxide (NO) from endothelial cells.[1] NO is a potent endogenous vasodilator that diffuses from the endothelium to the underlying smooth muscle cells, where it activates guanylyl cyclase. This enzyme, in turn, increases the production of cyclic guanosine monophosphate (cGMP), which activates protein kinase G (PKG). The PKG signaling cascade ultimately leads to a decrease in intracellular calcium levels and smooth muscle relaxation.

This compound also partially mediates its vasorelaxant effect by promoting the opening of voltage-gated potassium (K+) channels in vascular smooth muscle cells.[1] The opening of these channels leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This hyperpolarization makes the opening of voltage-dependent calcium channels less likely, thereby contributing to vasorelaxation.

Antinociceptive Effects

Independent of its vascular effects, this compound has been demonstrated to possess pain-relieving properties. This antinociceptive action is mediated through the central nervous system. Studies have indicated that this compound exerts its effects through the activation of central μ-opioid receptors.[2] This mechanism is similar to that of well-known opioid analgesics. The binding of this compound to these receptors is thought to initiate downstream signaling cascades that ultimately inhibit the transmission of pain signals.

Cholinesterase Inhibition

More recent investigations have revealed another facet of this compound's biological activity: the inhibition of cholinesterases. Specifically, it has been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3][4] This activity suggests a potential role for this compound in modulating cholinergic neurotransmission, which could have implications for cognitive function and neurodegenerative diseases.

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological activities of this compound.

Biological ActivityParameterValueSpecies/SystemReference
Cholinesterase InhibitionIC50 (AChE)14.45 µMIn vitro[3]
Cholinesterase InhibitionIC50 (BChE)13.95 µMIn vitro[3]

Note: Specific quantitative data for vasorelaxant and antinociceptive activities (e.g., IC50 for channel modulation, Ki for receptor binding) are not available in the reviewed literature.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex mechanisms of this compound, the following diagrams have been generated using the DOT language.

VillocarineA_Vasorelaxation cluster_VascularSmoothMuscle Vascular Smooth Muscle Cell cluster_Endothelium Endothelial Cell VDC Voltage-Dependent Ca²⁺ Channels Ca_Influx Ca²⁺ Influx VDC->Ca_Influx ROC Receptor-Operated Ca²⁺ Channels ROC->Ca_Influx K_Channel Voltage-Gated K⁺ Channels K_Efflux K⁺ Efflux K_Channel->K_Efflux Contraction Muscle Contraction Ca_Influx->Contraction Hyperpolarization Hyperpolarization Relaxation Muscle Relaxation Hyperpolarization->Relaxation K_Efflux->Hyperpolarization eNOS Endothelial Nitric Oxide Synthase (eNOS) NO Nitric Oxide (NO) eNOS->NO NO->Relaxation Promotes VillocarineA This compound VillocarineA->VDC Inhibits VillocarineA->ROC Inhibits VillocarineA->K_Channel Opens VillocarineA->eNOS Activates

Caption: this compound's vasorelaxant mechanism of action.

VillocarineA_Antinociception cluster_CNS Central Nervous System Neuron Neuron Opioid_Receptor μ-Opioid Receptor Signaling_Cascade Downstream Signaling Cascade Opioid_Receptor->Signaling_Cascade Pain_Inhibition Inhibition of Pain Signal Transmission Signaling_Cascade->Pain_Inhibition VillocarineA This compound VillocarineA->Opioid_Receptor Activates

Caption: this compound's antinociceptive mechanism of action.

Experimental_Workflow_Vasorelaxation cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Isolate Rat Aorta A2 Cut into Rings A1->A2 A3 Mount in Organ Bath A2->A3 B1 Induce Contraction (e.g., with Phenylephrine) A3->B1 B2 Administer this compound (Cumulative Concentrations) B1->B2 B3 Record Isometric Tension B2->B3 C1 Calculate Percentage Relaxation B3->C1 C2 Determine Concentration-Response Curve C1->C2

Caption: General workflow for vasorelaxation studies.

Experimental Protocols

While the specific, detailed protocols from the original studies on this compound are not publicly available, this section outlines generalized methodologies for the key experiments cited. These protocols are based on standard practices in pharmacology and cell biology.

Vasorelaxation Assay in Isolated Rat Aortic Rings

Objective: To assess the vasorelaxant effect of this compound on isolated arterial tissue.

Methodology:

  • Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer. The aorta is cleaned of adherent connective tissue and cut into rings of 2-3 mm in width.

  • Mounting: The aortic rings are mounted in organ baths containing Krebs-Henseleit buffer, maintained at 37°C, and continuously aerated with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.

  • Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, the buffer is changed every 15-20 minutes.

  • Contraction Induction: Aortic rings are pre-contracted with a vasoconstrictor agent such as phenylephrine (1 µM) or potassium chloride (60 mM).

  • Drug Administration: Once a stable contraction plateau is reached, this compound is added to the organ bath in a cumulative concentration-dependent manner.

  • Data Recording and Analysis: The relaxation responses are recorded as a percentage of the pre-contraction induced by the vasoconstrictor. A concentration-response curve is then plotted to determine the potency of this compound.

Measurement of Nitric Oxide Production in Endothelial Cells

Objective: To determine if this compound stimulates the release of nitric oxide from endothelial cells.

Methodology:

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media until they reach confluence.

  • Treatment: The cultured HUVECs are washed and incubated with a buffer solution. This compound is then added at various concentrations and incubated for a specified period.

  • NO Measurement: The concentration of NO in the supernatant is measured using a nitric oxide sensor or a colorimetric assay that detects nitrite/nitrate, the stable breakdown products of NO (e.g., Griess assay).

  • Data Analysis: The amount of NO produced in response to this compound is compared to that of a vehicle control.

Calcium Influx Assay in Vascular Smooth Muscle Cells

Objective: To investigate the effect of this compound on calcium influx in vascular smooth muscle cells.

Methodology:

  • Cell Culture and Loading: Vascular smooth muscle cells are cultured on glass coverslips and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Fluorescence Measurement: The coverslips are placed in a perfusion chamber on the stage of a fluorescence microscope. The cells are excited at appropriate wavelengths, and the emitted fluorescence is recorded to determine the intracellular calcium concentration.

  • Stimulation: The cells are stimulated with a depolarizing agent (e.g., high potassium solution) or a receptor agonist to induce calcium influx.

  • Inhibition: The experiment is repeated in the presence of varying concentrations of this compound to assess its inhibitory effect on the stimulated calcium influx.

  • Data Analysis: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is quantified and compared between treated and untreated cells.

μ-Opioid Receptor Binding Assay

Objective: To determine the binding affinity of this compound to μ-opioid receptors.

Methodology:

  • Membrane Preparation: Membranes from cells expressing μ-opioid receptors or from brain tissue are prepared by homogenization and centrifugation.

  • Binding Reaction: The prepared membranes are incubated with a radiolabeled ligand specific for the μ-opioid receptor (e.g., [³H]DAMGO) in the presence of varying concentrations of this compound.

  • Separation and Detection: The bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters, representing the bound ligand, is measured using a scintillation counter.

  • Data Analysis: The ability of this compound to displace the radiolabeled ligand is used to calculate its inhibitory constant (Ki), which is a measure of its binding affinity for the receptor.

Conclusion

This compound is a promising natural compound with a complex and multifaceted mechanism of action. Its ability to induce vasorelaxation through the inhibition of calcium channels, stimulation of nitric oxide release, and opening of potassium channels makes it a potential candidate for the development of antihypertensive agents. Furthermore, its antinociceptive effects mediated by central μ-opioid receptors suggest its utility as an analgesic. The additional discovery of its cholinesterase inhibitory activity opens up new avenues for research into its potential therapeutic applications in neurodegenerative disorders. Further in-depth studies are warranted to fully elucidate the therapeutic potential and safety profile of this compound.

References

The Uncharted Path: An In-depth Technical Guide to the Biosynthesis of Villocarine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Villocarine A, a geissoschizine-type monoterpenoid indole alkaloid (MIA) with potential therapeutic applications. While the complete enzymatic cascade leading to this compound is yet to be fully elucidated, this document synthesizes the current understanding of its biosynthesis, drawing parallels from well-characterized MIA pathways. It details the known precursors, key intermediates, and enzymatic steps, and proposes the likely final transformation. Furthermore, this guide furnishes quantitative data from related pathways to provide context, outlines detailed experimental protocols for the characterization of the yet-unidentified enzymes, and presents visual diagrams of the biosynthetic pathway and experimental workflows.

The Biosynthetic Pathway of this compound: A Stepwise Elucidation

The biosynthesis of this compound begins with the convergence of two primary metabolic pathways: the shikimate pathway, which provides the indole precursor tryptamine, and the methylerythritol phosphate (MEP) pathway, which yields the terpenoid precursor secologanin.

1.1. Formation of the Universal Precursor: Strictosidine

The foundational step in the biosynthesis of virtually all MIAs is the Pictet-Spengler condensation of tryptamine and secologanin. This reaction is catalyzed by the enzyme strictosidine synthase (STR) .[1][2] STR facilitates the stereospecific formation of 3-α(S)-strictosidine, which serves as the universal precursor for the vast array of monoterpenoid indole alkaloids.[2]

1.2. The Gateway to Corynanthe Alkaloids: Geissoschizine

Following its synthesis, strictosidine is acted upon by strictosidine β-D-glucosidase (SGD) , which cleaves the glucose moiety to yield a highly reactive aglycone. This unstable intermediate undergoes rearrangements and is subsequently reduced to form geissoschizine.[3] The final reduction step is likely catalyzed by a geissoschizine synthase , an enzyme belonging to the medium-chain dehydrogenase/reductase (MDR) family.[4] Geissoschizine is a critical branch-point intermediate in the biosynthesis of numerous corynanthe, iboga, and aspidosperma alkaloids.[4][5]

1.3. The Proposed Final Step: Oxidation of Geissoschizine to this compound

The precise enzymatic transformation of geissoschizine to this compound has not yet been experimentally verified. However, a comparison of their chemical structures suggests that the final step involves an oxidation or dehydrogenation of the geissoschizine core. This compound is structurally the 3R-isomer of geissoschizine methyl ether, featuring a unique ethylidene side chain.[6] This transformation is likely catalyzed by a geissoschizine dehydrogenase or a cytochrome P450 monooxygenase (CYP) . A geissoschizine dehydrogenase has been identified in Catharanthus roseus, which converts geissoschizine to 4,21-didehydrogeissoschizine, lending credence to the hypothesis that a similar oxidoreductase is responsible for the formation of this compound in Uncaria villosa.[5][7]

This compound Biosynthesis Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Strictosidine Synthase (STR) Secologanin Secologanin Secologanin->Strictosidine Strictosidine_Aglycone Strictosidine Aglycone Strictosidine->Strictosidine_Aglycone Strictosidine β-Glucosidase (SGD) Geissoschizine Geissoschizine Strictosidine_Aglycone->Geissoschizine Geissoschizine Synthase (GS) Villocarine_A This compound Geissoschizine->Villocarine_A Proposed: Geissoschizine Dehydrogenase-like or Cytochrome P450

Figure 1: Proposed Biosynthetic Pathway of this compound.

Quantitative Data on Monoterpenoid Indole Alkaloid Biosynthesis

While specific quantitative data for the enzymes and intermediates in the this compound pathway are not yet available, the following table presents representative data from related MIA biosynthetic pathways to provide a contextual framework for researchers.

Enzyme/MetaboliteOrganismValueUnitsReference
Enzyme Kinetics
Strictosidine Synthase (CrSTR)Catharanthus roseusKm (Tryptamine): 0.38mM[8]
Km (Secologanin): 0.23mM[8]
Geissoschizine DehydrogenaseCatharanthus roseusKm (Geissoschizine): 25µM[5]
Km (NADP+): 160µM[5]
Metabolite Concentrations
This compoundUncaria villosa (leaves)Not Quantified-[3]
Total Oxindole AlkaloidsUncaria tomentosa (leaves)0.360 - 4.792g%
RhynchophyllineUncaria rhynchophyllaAccounts for 28-50% of total alkaloids%
IsorhynchophyllineUncaria rhynchophyllaAccounts for 15% of total alkaloids%

Experimental Protocols

The elucidation of the complete this compound biosynthetic pathway necessitates the identification and characterization of the enzyme(s) responsible for the conversion of geissoschizine. The following protocols provide a general framework for achieving this.

3.1. Identification of Candidate Genes

A transcriptomics-based approach is a powerful tool for identifying candidate genes involved in specialized metabolite biosynthesis.

Gene Identification Workflow Plant_Material Collect U. villosa tissues (high vs. low this compound content) RNA_Seq RNA Sequencing Plant_Material->RNA_Seq Transcriptome_Assembly De novo Transcriptome Assembly RNA_Seq->Transcriptome_Assembly Gene_Annotation Gene Annotation and Functional Prediction Transcriptome_Assembly->Gene_Annotation Differential_Expression Differential Gene Expression Analysis Gene_Annotation->Differential_Expression Candidate_Selection Select candidate Dehydrogenase and Cytochrome P450 genes Differential_Expression->Candidate_Selection

Figure 2: Workflow for Candidate Gene Identification.

Methodology:

  • Plant Material Collection: Collect tissues from Uncaria villosa known to produce this compound (e.g., leaves) and tissues with low or no production (e.g., roots, stems) for comparative analysis.

  • RNA Extraction and Sequencing: Extract total RNA from the collected tissues and perform high-throughput RNA sequencing (RNA-Seq).

  • Transcriptome Assembly and Annotation: Assemble the sequencing reads into a de novo transcriptome and annotate the resulting unigenes against public databases to predict their functions.

  • Differential Expression Analysis: Identify genes that are significantly upregulated in the this compound-accumulating tissues.

  • Candidate Gene Selection: From the differentially expressed genes, select candidates belonging to enzyme families likely to catalyze the proposed oxidation of geissoschizine, such as dehydrogenases and cytochrome P450s.

3.2. Functional Characterization of Candidate Enzymes

The function of candidate genes can be verified through heterologous expression and in vitro enzyme assays.

Enzyme Characterization Workflow Cloning Clone candidate gene into an expression vector Heterologous_Expression Express protein in a suitable host (e.g., S. cerevisiae, E. coli) Cloning->Heterologous_Expression Protein_Purification Purify the recombinant protein Heterologous_Expression->Protein_Purification Enzyme_Assay In vitro enzyme assay with Geissoschizine as substrate Protein_Purification->Enzyme_Assay Product_Analysis Analyze reaction products by LC-MS Enzyme_Assay->Product_Analysis Confirmation Compare product with authentic this compound standard Product_Analysis->Confirmation

Figure 3: Workflow for Enzyme Functional Characterization.

Methodology:

  • Gene Cloning: Amplify the full-length coding sequence of the candidate gene from U. villosa cDNA and clone it into an appropriate expression vector.

  • Heterologous Expression: Transform a suitable host organism, such as Saccharomyces cerevisiae (for CYPs) or Escherichia coli (for dehydrogenases), with the expression construct and induce protein expression.

  • Protein Purification: Lyse the host cells and purify the recombinant enzyme using affinity chromatography.

  • In Vitro Enzyme Assay:

    • Prepare a reaction mixture containing the purified enzyme, the substrate (geissoschizine), and any necessary cofactors (e.g., NADPH for CYPs and dehydrogenases).

    • Incubate the reaction at an optimal temperature for a defined period.

    • Quench the reaction and extract the products.

  • Product Analysis: Analyze the reaction products by liquid chromatography-mass spectrometry (LC-MS) and compare the retention time and mass spectrum with an authentic standard of this compound.

3.3. Quantitative Analysis of Alkaloids

A validated analytical method is crucial for quantifying this compound and its precursors in plant tissues and in vitro assay mixtures.

Methodology (UPLC-MS/MS):

  • Sample Preparation: Homogenize and extract plant tissues or in vitro reaction mixtures with a suitable solvent (e.g., methanol).

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM) for quantification of target analytes.

  • Quantification: Generate a calibration curve using authentic standards of this compound and geissoschizine to quantify their concentrations in the samples.

Conclusion and Future Perspectives

The biosynthesis of this compound follows the general pathway of monoterpenoid indole alkaloids, originating from tryptamine and secologanin and proceeding through the key intermediates strictosidine and geissoschizine. While the final enzymatic step converting geissoschizine to this compound remains to be definitively identified, it is hypothesized to be an oxidation reaction catalyzed by a dehydrogenase or a cytochrome P450 enzyme.

The workflows and protocols outlined in this guide provide a clear roadmap for the identification and characterization of this missing enzymatic link. The successful elucidation of the complete biosynthetic pathway of this compound will not only deepen our understanding of the vast chemical diversity of plant specialized metabolism but also pave the way for the metabolic engineering of microorganisms for the sustainable production of this and other valuable alkaloids for pharmaceutical applications.

References

Villocarine A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Villocarine A is a naturally occurring monoterpenoid indole alkaloid first isolated from Uncaria villosa. It is a member of the geissoschizine-type class of alkaloids and has garnered significant interest within the scientific community for its notable vasorelaxant properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacokinetic properties, and the biological activity of this compound. Detailed experimental protocols for its extraction, synthesis, and for assessing its vasorelaxant effects are also presented, alongside visualizations of key biological pathways and experimental workflows.

Chemical Structure and Properties

This compound possesses a complex pentacyclic indole alkaloid structure. Key features include a tetrahydro-β-carboline skeleton and a β-methoxy acrylate moiety.

Physicochemical Properties
PropertyValueCitation(s)
Molecular Formula C₂₂H₂₆N₂O₃[1]
Molecular Weight 366.45 g/mol [1]
CAS Number 1319743-81-1[1]
Appearance Powder
Melting Point Not reported in the reviewed literature.
Solubility Not quantitatively reported in the reviewed literature. General alkaloid insolubility in water is expected.
Storage Store at -20°C for long-term stability.[1]
Pharmacokinetic Properties in Rats

Preclinical pharmacokinetic studies in rats have provided initial insights into the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

ParameterValueCitation(s)
Permeability (Caco-2) 15.6 ± 1.6 x 10⁻⁶ cm/s[2]
Plasma Protein Binding (Rat & Human) >91%[2]
Hepatic Extraction Ratio (Rat) 0.1[2]
Hepatic Extraction Ratio (Human) 0.2[2]
Volume of Distribution (IV) 100.3 ± 15.6 L/kg[2]
Clearance (IV) 8.2 ± 1.1 L/h/kg[2]
Tmax (Oral) 0.3 ± 0.1 h[2]
Cmax (Oral) 53.2 ± 10.4 ng/mL[2]
Absolute Oral Bioavailability 16.8 ± 0.1%[2]

Biological Activity: Vasorelaxation

This compound has been identified as a potent vasorelaxant agent. Its mechanism of action involves a multi-faceted approach targeting the vascular endothelium and smooth muscle cells.

Mechanism of Action

The vasorelaxant effect of this compound is primarily attributed to its ability to modulate intracellular calcium concentrations in vascular smooth muscle cells through several key mechanisms:

  • Inhibition of Calcium Influx : this compound inhibits the influx of extracellular calcium through both voltage-dependent calcium channels (VDCs) and receptor-operated calcium channels (ROCs).[3]

  • Endothelium-Dependent Effects : The compound promotes the release of nitric oxide (NO) from endothelial cells. NO then diffuses into the adjacent smooth muscle cells, activating guanylate cyclase, which in turn increases the production of cyclic guanosine monophosphate (cGMP), leading to vasodilation.[3]

  • Potassium Channel Opening : this compound is also believed to mediate the opening of voltage-gated potassium (K⁺) channels, leading to hyperpolarization of the smooth muscle cell membrane and subsequent relaxation.[3]

Signaling Pathway

The proposed signaling pathway for this compound-induced vasorelaxation is depicted in the diagram below.

VillocarineA_Vasorelaxation_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell VillocarineA_endo This compound eNOS eNOS VillocarineA_endo->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces L_Arginine L-Arginine L_Arginine->eNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates VillocarineA_smc This compound VDC Voltage-Dependent Ca²⁺ Channel VillocarineA_smc->VDC Inhibits ROC Receptor-Operated Ca²⁺ Channel VillocarineA_smc->ROC Inhibits K_channel Voltage-Gated K⁺ Channel VillocarineA_smc->K_channel Opens Ca_influx Ca²⁺ Influx K_efflux K⁺ Efflux K_channel->K_efflux Relaxation Vasorelaxation Ca_influx->Relaxation Inhibits Relaxation Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Relaxation cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PKG->Relaxation Promotes

This compound Vasorelaxation Signaling Pathway

Experimental Protocols

The following sections detail generalized protocols for the extraction, synthesis, and biological evaluation of this compound. These are representative methodologies and may require optimization based on specific laboratory conditions and starting materials.

Extraction of this compound from Uncaria Species

This protocol outlines a general procedure for the isolation of this compound from plant material.

Extraction_Workflow start Dried & Powdered Uncaria Plant Material extraction Maceration with Methanol start->extraction filtration Filtration & Concentration extraction->filtration acid_base Acid-Base Partitioning filtration->acid_base crude_extract Crude Alkaloid Extract acid_base->crude_extract chromatography Column Chromatography (e.g., Silica Gel) crude_extract->chromatography fractions Collect & Analyze Fractions (e.g., TLC, HPLC) chromatography->fractions crystallization Crystallization fractions->crystallization pure_compound Pure this compound crystallization->pure_compound

Extraction Workflow for this compound

Methodology:

  • Plant Material Preparation : Dried and powdered plant material (e.g., leaves or hooks of Uncaria villosa or Uncaria rhynchophylla) is used as the starting material.

  • Extraction : The powdered material is subjected to maceration with methanol at room temperature for an extended period (e.g., 72 hours), a process that is typically repeated multiple times to ensure exhaustive extraction.

  • Filtration and Concentration : The methanolic extracts are combined, filtered, and concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning : The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with a non-polar solvent (e.g., ethyl acetate) to remove neutral and acidic compounds. The aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and extracted with a chlorinated solvent (e.g., dichloromethane) to isolate the basic alkaloids.

  • Crude Alkaloid Fraction : The organic layers containing the alkaloids are combined, dried over anhydrous sodium sulfate, and concentrated to yield a crude alkaloid fraction.

  • Chromatographic Purification : The crude alkaloid fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents (e.g., a mixture of hexane, ethyl acetate, and methanol) of increasing polarity.

  • Fraction Collection and Analysis : Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

  • Crystallization : Fractions rich in this compound are combined, concentrated, and the compound is purified by crystallization from a suitable solvent system to yield pure this compound.

Total Synthesis of this compound

The total synthesis of this compound is a complex, multi-step process. While a detailed step-by-step protocol is beyond the scope of this guide, a generalized workflow is presented below. The synthesis typically involves the strategic construction of the intricate polycyclic core.

Synthesis_Workflow start Commercially Available Starting Materials core_construction Construction of the Indole Core start->core_construction cyclization Key Cyclization Step (e.g., Pictet-Spengler) core_construction->cyclization functionalization Functional Group Interconversions cyclization->functionalization side_chain Introduction of the β-methoxy acrylate side chain functionalization->side_chain final_product (+)-Villocarine A side_chain->final_product

Generalized Synthetic Workflow for this compound

General Synthetic Strategy:

The total synthesis of this compound has been achieved through a lengthy synthetic sequence (approximately 15 steps). A key strategic element often involves an intramolecular Pictet-Spengler reaction to stereoselectively form the tetrahydro-β-carboline core. Subsequent steps focus on the elaboration of the remaining rings and the introduction of the characteristic β-methoxy acrylate side chain. The synthesis requires careful control of stereochemistry at multiple chiral centers.

Vasorelaxation Assay in Rat Aortic Rings

This protocol describes a standard ex vivo method to assess the vasorelaxant activity of this compound.

Methodology:

  • Aortic Ring Preparation : Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit (K-H) solution. The aorta is cleaned of adherent connective and adipose tissue and cut into rings of 2-3 mm in width.

  • Mounting in Organ Baths : The aortic rings are mounted in organ baths containing K-H solution, maintained at 37°C, and continuously bubbled with a mixture of 95% O₂ and 5% CO₂. The rings are connected to isometric force transducers to record changes in tension.

  • Equilibration and Viability Check : The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. The viability of the endothelial layer is confirmed by inducing a contraction with phenylephrine (PE, e.g., 1 µM) followed by the addition of acetylcholine (ACh, e.g., 10 µM) to elicit endothelium-dependent relaxation.

  • Induction of Contraction : After a washout period, a stable contraction is induced in the aortic rings using a contractile agent such as phenylephrine (PE) or a high concentration of potassium chloride (KCl).

  • Cumulative Addition of this compound : Once a stable plateau of contraction is reached, this compound is added to the organ bath in a cumulative manner, with increasing concentrations (e.g., from 1 nM to 100 µM). The relaxation response is recorded as a percentage of the pre-contraction induced by PE or KCl.

  • Data Analysis : Concentration-response curves are plotted, and the EC₅₀ (the concentration of this compound that produces 50% of the maximal relaxation) is calculated to quantify its potency.

  • Mechanism of Action Studies (Optional) : To investigate the mechanism of action, the assay can be repeated in the presence of specific inhibitors, such as L-NAME (an eNOS inhibitor), tetraethylammonium (a non-selective K⁺ channel blocker), or in a calcium-free K-H solution.

Conclusion

This compound is a promising natural product with well-defined vasorelaxant properties. Its multi-target mechanism of action, involving the inhibition of calcium influx, release of nitric oxide, and opening of potassium channels, makes it an interesting candidate for further investigation in the context of cardiovascular drug discovery. The information and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working with this and related indole alkaloids. Further studies are warranted to fully elucidate its therapeutic potential and to establish a more comprehensive physicochemical profile.

References

Villocarine A: A Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Villocarine A, a corynanthe-type indole alkaloid isolated from the leaves of Uncaria villosa, has emerged as a promising natural product with a range of biological activities. This technical guide provides a comprehensive overview of the known biological functions of this compound, with a focus on its vasorelaxant, antinociceptive, and potential neuroprotective effects. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways to support further research and drug development efforts.

Vasorelaxant Activity

This compound has demonstrated significant vasorelaxant properties, suggesting its potential as a lead compound for the development of antihypertensive agents.

Quantitative Data
ParameterValueSpeciesTissueAgonistReference
Inhibition of Ca2+-induced contraction~4-fold reductionRatAortaPhenylephrine[1]

Note: Specific IC50 or EC50 values for vasorelaxation are not available in the reviewed literature. The data presented reflects the reported inhibitory effect on calcium-induced contractions.

Mechanism of Action

The vasorelaxant effect of this compound is multifactorial, involving both endothelium-dependent and -independent pathways.[2] The primary mechanisms include:

  • Inhibition of Calcium Influx : this compound inhibits the influx of extracellular calcium (Ca2+) through both voltage-dependent calcium channels (VDCs) and receptor-operated calcium channels (ROCs) in vascular smooth muscle cells.[2]

  • Nitric Oxide (NO) Release : It promotes the release of nitric oxide (NO) from endothelial cells, which in turn activates soluble guanylate cyclase (sGC) in smooth muscle cells, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent relaxation.[2]

  • Potassium Channel Opening : The activation of voltage-gated potassium (K+) channels contributes to the hyperpolarization of the smooth muscle cell membrane, which further reduces calcium influx and promotes relaxation.[2]

Experimental Protocol: Rat Aortic Ring Assay

This protocol provides a general methodology for assessing the vasorelaxant effects of a compound on isolated rat thoracic aorta.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1)

  • Phenylephrine (PE) or Potassium Chloride (KCl) for inducing contraction

  • This compound (test compound)

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation: Euthanize the rat and excise the thoracic aorta. Carefully remove adherent connective and adipose tissues. Cut the aorta into rings of 3-4 mm in length.

  • Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen. The rings are mounted between two stainless steel hooks, with one fixed to the organ bath and the other connected to an isometric force transducer.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, replace the bath solution every 15-20 minutes.

  • Viability and Endothelium Integrity Check: Contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM). Once a stable contraction is achieved, add acetylcholine (e.g., 10 µM) to assess endothelium integrity. A relaxation of more than 80% indicates an intact endothelium.

  • Contraction: After washing out the acetylcholine and allowing the tissue to return to baseline, induce a sustained contraction with phenylephrine or high KCl (e.g., 80 mM).

  • Cumulative Concentration-Response Curve: Once the contraction is stable, add this compound in a cumulative manner in increasing concentrations to the organ bath. Record the relaxation response at each concentration.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine or KCl. Plot the concentration-response curve and calculate the EC50 or IC50 value.

Signaling Pathway

Vasorelaxation_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell eNOS eNOS NO NO eNOS->NO produces sGC sGC NO->sGC NO->sGC VillocarineA_endo This compound VillocarineA_endo->eNOS stimulates cGMP cGMP sGC->cGMP converts GTP to GTP GTP GTP->cGMP PKG PKG cGMP->PKG activates Relaxation Relaxation PKG->Relaxation Ca_channels VDC/ROC Ca_influx Ca_channels->Ca_influx K_channels K+ Channels K_efflux K_channels->K_efflux Ca_influx->Relaxation inhibits K_efflux->Relaxation promotes VillocarineA_sm This compound VillocarineA_sm->Ca_channels inhibits VillocarineA_sm->K_channels opens

Caption: this compound's vasorelaxant mechanism.

Antinociceptive Activity

This compound has been reported to possess antinociceptive (pain-relieving) properties, suggesting its potential for the development of novel analgesics.

Quantitative Data

Quantitative data, such as ED50 values from in vivo studies, are not available in the reviewed literature.

Mechanism of Action

The antinociceptive effects of this compound are believed to be mediated through the central nervous system. The primary proposed mechanism is the activation of central µ-opioid receptors . This suggests that this compound may act as an agonist at these receptors, leading to the modulation of pain signaling pathways.

Experimental Protocol: Hot Plate Test

The hot plate test is a common method to assess the central antinociceptive activity of a compound in rodents.

Materials:

  • Mice or rats

  • Hot plate apparatus with adjustable temperature control

  • This compound (test compound)

  • Vehicle (e.g., saline, DMSO)

  • Positive control (e.g., morphine)

  • Stopwatch

Procedure:

  • Acclimatization: Acclimatize the animals to the experimental room for at least one hour before the test.

  • Baseline Latency: Place each animal individually on the hot plate, which is maintained at a constant temperature (e.g., 55 ± 0.5°C). Start the stopwatch and measure the time until the animal exhibits a nociceptive response, such as licking its hind paw or jumping. This is the baseline latency. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • Administration of Compound: Administer this compound, vehicle, or the positive control to the animals via the desired route (e.g., intraperitoneal, oral).

  • Post-treatment Latency: At specific time intervals after administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and measure the reaction latency as described in step 2.

  • Data Analysis: The antinociceptive effect is expressed as the increase in latency time compared to the baseline. The percentage of maximal possible effect (%MPE) can be calculated using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Signaling Pathway

Antinociceptive_Pathway VillocarineA This compound mu_Opioid_Receptor µ-Opioid Receptor (Central Neuron) VillocarineA->mu_Opioid_Receptor activates G_protein Gi/o Protein mu_Opioid_Receptor->G_protein activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel inhibits K_channel GIRK Channel G_protein->K_channel activates cAMP cAMP Adenylyl_Cyclase->cAMP produces Neurotransmitter_Release Reduced Neurotransmitter Release (e.g., Substance P) Ca_channel->Neurotransmitter_Release leads to Hyperpolarization Hyperpolarization K_channel->Hyperpolarization leads to Analgesia Analgesia Neurotransmitter_Release->Analgesia Hyperpolarization->Analgesia Neuroprotection_Workflow start Start culture_cells Culture SH-SY5Y Cells start->culture_cells seed_cells Seed Cells in 96-well Plates culture_cells->seed_cells pretreat Pre-treat with this compound seed_cells->pretreat induce_stress Induce Oxidative Stress (e.g., H2O2) pretreat->induce_stress mtt_assay Perform MTT Assay induce_stress->mtt_assay measure_absorbance Measure Absorbance mtt_assay->measure_absorbance analyze_data Analyze Data and Determine Cell Viability measure_absorbance->analyze_data end End analyze_data->end

References

Villocarine A: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Villocarine A is a novel indole alkaloid that has garnered significant interest within the scientific community for its potent vasorelaxant properties. This technical guide provides a comprehensive overview of the discovery, natural sources, and biological activity of this compound, with a focus on the experimental methodologies and quantitative data relevant to researchers, scientists, and drug development professionals.

Discovery and Natural Sources

This compound was first isolated and identified in 2011 from the leaves of Uncaria villosa, a plant belonging to the Rubiaceae family.[1] Subsequent research has identified its presence in other species of the Uncaria genus, including Uncaria attenuata and the hooks of Uncaria rhynchophylla.[2] These plants are predominantly found in Southeast Asia and have a history of use in traditional medicine.

Physicochemical Properties

While detailed physicochemical data is dispersed across various studies, the fundamental characteristics of this compound are summarized below.

PropertyValueReference
Molecular FormulaC22H26N2O4[1]
Molecular Weight382.45 g/mol [1]
ClassIndole Alkaloid[1]

Experimental Protocols

General Isolation and Purification of this compound from Uncaria species

While a specific, detailed protocol for the isolation of this compound from Uncaria villosa is not available in the public domain, a general methodology for the extraction of alkaloids from the Uncaria genus can be described as follows. This protocol is based on established methods for isolating similar compounds from this plant family.

1. Extraction:

  • Dried and powdered plant material (leaves or hooks) is subjected to extraction with a suitable organic solvent, typically methanol or ethanol, at room temperature for an extended period (e.g., 72 hours).

  • The extraction process is often repeated multiple times to ensure a comprehensive extraction of the alkaloids.

  • The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Acid-Base Partitioning:

  • The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and filtered to remove non-alkaloidal components.

  • The acidic solution is then washed with a non-polar solvent, such as ethyl acetate or chloroform, to remove neutral and acidic impurities.

  • The pH of the aqueous layer is adjusted to alkaline (pH 9-10) using a base, such as ammonium hydroxide.

  • The basified solution is then extracted multiple times with a non-polar solvent (e.g., chloroform or dichloromethane) to isolate the crude alkaloid fraction.

  • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the total alkaloid extract.

3. Chromatographic Purification:

  • The crude alkaloid extract is subjected to column chromatography over silica gel.

  • A gradient elution system, typically starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is used to separate the different alkaloid components.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing this compound are pooled and further purified using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase to obtain the pure compound.

4. Structure Elucidation:

  • The structure of the isolated this compound is confirmed using various spectroscopic techniques, including:

    • 1D and 2D Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments are used to determine the connectivity of atoms within the molecule.

    • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.

    • Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present in the molecule.

Biological Activity and Mechanism of Action

This compound exhibits significant vasorelaxant activity. Its mechanism of action is multifaceted and involves both endothelium-dependent and -independent pathways.[1]

Vasorelaxation Signaling Pathway

The vasorelaxant effect of this compound is primarily attributed to its ability to modulate intracellular calcium concentration in vascular smooth muscle cells and stimulate the production of nitric oxide in endothelial cells.

This compound Vasorelaxation Pathway

The key mechanisms are:

  • Inhibition of Calcium Influx: this compound inhibits the influx of extracellular calcium into vascular smooth muscle cells through both voltage-dependent and receptor-operated calcium channels.[1] This reduction in intracellular calcium concentration prevents the activation of the contractile machinery.

  • Increased Nitric Oxide Release: this compound stimulates the release of nitric oxide (NO) from endothelial cells.[1] NO then diffuses to the adjacent smooth muscle cells, where it activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasorelaxation.

  • Opening of Potassium Channels: The compound also promotes the opening of voltage-gated potassium channels in the smooth muscle cell membrane.[1] This leads to hyperpolarization of the cell membrane, which in turn closes voltage-dependent calcium channels and contributes to vasorelaxation.

Quantitative Data

While a specific IC50 value for the vasorelaxant activity of this compound was not found in the reviewed literature, extensive pharmacokinetic data has been reported.

Pharmacokinetic Properties of this compound
ParameterValueSpeciesReference
Permeability (Caco-2)15.6 ± 1.6 x 10⁻⁶ cm/sHuman[3]
Protein Binding>91%Rat and Human Plasma[3]
Hepatic Extraction Ratio0.1Rat Liver Microsomes[3]
Hepatic Extraction Ratio0.2Human Liver Microsomes[3]
Volume of Distribution (IV)100.3 ± 15.6 L/kgRat[3]
Clearance (IV)8.2 ± 1.1 L/h/kgRat[3]
Maximum Plasma Concentration (Oral)53.2 ± 10.4 ng/mLRat[3]
Time to Maximum Concentration (Oral)0.3 ± 0.1 hRat[3]
Absolute Oral Bioavailability16.8 ± 0.1%Rat[3]

Conclusion

This compound is a promising natural product with significant vasorelaxant activity. Its multifaceted mechanism of action, involving the modulation of ion channels and nitric oxide signaling, makes it an interesting candidate for further investigation in the context of cardiovascular drug discovery. The pharmacokinetic data available suggests that while it has good permeability, its oral bioavailability is low, which may require formulation strategies to enhance its therapeutic potential. Further research is warranted to fully elucidate its pharmacological profile and to develop efficient synthetic or semi-synthetic routes for its production.

References

Villocarine A: A Technical Guide to its Central Nervous System Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Villocarine A is a bioactive indole alkaloid isolated from plants of the Uncaria genus.[1] Possessing a unique corynanthean structure, it has garnered scientific interest for its pharmacological activities. Initial research highlighted its vasorelaxant properties, and emerging evidence now points towards its potential as a modulator of the central nervous system (CNS).[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's effects on the CNS, with a focus on its mechanism of action, relevant quantitative data, and the experimental protocols used in its evaluation.

Pharmacokinetics

A preclinical pharmacokinetic study in rats has provided essential data on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[3] These parameters are crucial for the design and interpretation of pharmacodynamic studies and for assessing its potential as a therapeutic agent.

Table 1: Pharmacokinetic Parameters of this compound in Rats [3]

ParameterValue
Permeability (Caco-2)15.6 ± 1.6 x 10⁻⁶ cm/s
Plasma Protein Binding (Rat)>91%
Plasma Protein Binding (Human)>91%
Hepatic Extraction Ratio (Rat Liver Microsomes)0.1
Hepatic Extraction Ratio (Human Liver Microsomes)0.2
Volume of Distribution (IV)100.3 ± 15.6 L/kg
Clearance (IV)8.2 ± 1.1 L/h/kg
Maximum Plasma Concentration (Oral)53.2 ± 10.4 ng/mL
Time to Maximum Plasma Concentration (Oral)0.3 ± 0.1 h
Absolute Oral Bioavailability16.8 ± 0.1%

Central Nervous System Effects: Antinociception

The primary documented CNS effect of this compound is its antinociceptive, or pain-reducing, activity. Research indicates that this effect is mediated through the activation of central μ-opioid receptors.[4] This finding positions this compound as a potential candidate for the development of novel analgesics.

Mechanism of Action: μ-Opioid Receptor Activation

Studies have demonstrated that the antinociceptive effects of this compound can be reversed by the administration of naloxone, a non-selective opioid receptor antagonist.[4] This provides strong evidence for the involvement of the opioid system in its mechanism of action. The proposed signaling pathway following the activation of central μ-opioid receptors by this compound is depicted below.

Villocarine_A This compound Mu_Opioid_Receptor μ-Opioid Receptor Villocarine_A->Mu_Opioid_Receptor Binds to G_Protein Gi/o Protein Mu_Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ca_Channel Voltage-gated Ca²⁺ Channel G_Protein->Ca_Channel Inhibits K_Channel GIRK Channel G_Protein->K_Channel Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx K_Efflux ↑ K⁺ Efflux K_Channel->K_Efflux Neurotransmitter_Release ↓ Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Hyperpolarization Hyperpolarization K_Efflux->Hyperpolarization Hyperpolarization->Neurotransmitter_Release Analgesia Analgesia Neurotransmitter_Release->Analgesia cluster_0 Animal Preparation cluster_1 Treatment Administration cluster_2 Outcome Assessment Acclimatization Acclimatization Baseline_Testing Baseline Nociceptive Testing (e.g., Hot Plate Test) Acclimatization->Baseline_Testing Grouping Random Group Assignment Baseline_Testing->Grouping Vehicle Vehicle Control Grouping->Vehicle Villocarine_A This compound Grouping->Villocarine_A Naloxone Naloxone Pre-treatment Grouping->Naloxone Post_Treatment_Testing Post-treatment Nociceptive Testing Vehicle->Post_Treatment_Testing Villocarine_A->Post_Treatment_Testing Villocarine_A_Naloxone This compound Naloxone->Villocarine_A_Naloxone Villocarine_A_Naloxone->Post_Treatment_Testing Data_Analysis Data Analysis and Comparison Post_Treatment_Testing->Data_Analysis

References

In Vitro Vasorelaxant Effects of Villocarine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Villocarine A, a novel indole alkaloid isolated from the leaves of Uncaria villosa, has demonstrated significant vasorelaxant properties in in vitro studies. This technical guide provides a comprehensive overview of the experimental protocols used to investigate these effects and summarizes the current understanding of the underlying signaling pathways. The primary mechanism of action involves a multi-faceted approach, including the inhibition of calcium influx through both voltage-dependent and receptor-operated calcium channels in vascular smooth muscle cells, the enhancement of nitric oxide release from endothelial cells, and the opening of voltage-gated potassium channels. This guide is intended to serve as a detailed resource for researchers and drug development professionals interested in the pharmacological profile of this compound and its potential as a novel cardiovascular therapeutic agent.

Quantitative Data Summary

While the primary literature confirms the potent vasorelaxant activity of this compound, specific EC50 and Emax values from the seminal study, "New vasorelaxant indole alkaloids, villocarines A-D from Uncaria villosa," are not publicly available in detail. One report indicates that this compound inhibited Ca2+-induced contraction in rat aortic rings by approximately four-fold[1]. For a comprehensive understanding, further studies would be beneficial to fully quantify its potency and efficacy against various vasoconstrictors.

The following table structure is provided as a template for the presentation of such quantitative data.

Pre-contraction Agent Endothelium This compound EC50 (µM) Emax (%) Reference
Phenylephrine (e.g., 1 µM)IntactData not availableData not available
Phenylephrine (e.g., 1 µM)DenudedData not availableData not available
KCl (e.g., 60 mM)DenudedData not availableData not available

Detailed Experimental Protocols

The following protocols are based on established methodologies for in vitro vasorelaxation studies using isolated rat aortic rings and are representative of the techniques used to evaluate the effects of this compound.

Preparation of Rat Aortic Rings
  • Animal Model: Male Wistar rats (250-300g) are humanely euthanized.

  • Aorta Excision: The thoracic aorta is carefully excised and immediately placed in cold Krebs-Henseleit solution (composition below).

  • Cleaning and Sectioning: Adherent connective and adipose tissues are removed, and the aorta is cut into rings of approximately 2-3 mm in length.

  • Endothelium Removal (for denuded rings): The endothelium is mechanically removed by gently rubbing the intimal surface with a small wire or wooden stick. Successful removal is confirmed by the absence of relaxation in response to acetylcholine (1 µM) in phenylephrine-pre-contracted rings.

Isometric Tension Measurement
  • Organ Bath Setup: Aortic rings are mounted on stainless steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with a gas mixture of 95% O2 and 5% CO2.

  • Tension Application: An initial resting tension of 2 g is applied to the rings, and they are allowed to equilibrate for at least 60 minutes. The Krebs-Henseleit solution is replaced every 15-20 minutes during this period.

  • Isometric Tension Recording: Changes in isometric tension are recorded using a force-displacement transducer connected to a data acquisition system.

Vasorelaxant Effect of this compound
  • Pre-contraction: Aortic rings (both endothelium-intact and -denuded) are pre-contracted with a vasoconstrictor agent such as phenylephrine (PE, 1 µM) or a high concentration of potassium chloride (KCl, 60 mM).

  • Cumulative Concentration-Response Curve: Once the contraction reaches a stable plateau, this compound is cumulatively added to the organ bath in increasing concentrations.

  • Data Analysis: The relaxation response is expressed as a percentage of the maximal contraction induced by the pre-contraction agent.

Investigation of the Role of the Endothelium and Nitric Oxide
  • Protocol: The vasorelaxant effect of this compound is compared in endothelium-intact and endothelium-denuded aortic rings.

  • Inhibition of Nitric Oxide Synthase (NOS): Endothelium-intact rings are pre-incubated with a NOS inhibitor, such as NG-nitro-L-arginine methyl ester (L-NAME, 100 µM), for 20-30 minutes before pre-contraction with phenylephrine. The concentration-response curve to this compound is then generated.

Investigation of the Role of Calcium Channels
  • Voltage-Dependent Calcium Channels (VDCs): Endothelium-denuded rings are pre-contracted with a high concentration of KCl (60 mM) to induce depolarization and opening of VDCs. The relaxant effect of this compound is then assessed.

  • Receptor-Operated Calcium Channels (ROCs): The inhibitory effect of this compound on phenylephrine-induced contraction is evaluated. Phenylephrine activates α1-adrenergic receptors, leading to the opening of ROCs.

Investigation of the Role of Potassium Channels
  • Protocol: Aortic rings are pre-incubated with a non-specific potassium channel blocker, such as tetraethylammonium (TEA), before the addition of the pre-contraction agent and subsequent testing of this compound's vasorelaxant effect.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

experimental_workflow cluster_preparation Aortic Ring Preparation cluster_experiment Vasorelaxation Assay cluster_analysis Data Analysis A Aorta Excision from Rat B Cleaning and Sectioning A->B C Endothelium Removal (Optional) B->C D Mounting in Organ Bath C->D E Equilibration (60 min) D->E F Pre-contraction (PE or KCl) E->F G Cumulative Addition of this compound F->G H Isometric Tension Recording G->H I Concentration-Response Curve Generation H->I J Calculation of EC50 and Emax I->J

Caption: Experimental workflow for in vitro vasorelaxation studies.

Signaling Pathway of this compound's Vasorelaxant Effect

signaling_pathway cluster_villocarineA cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell (VSMC) VillocarineA This compound eNOS eNOS VillocarineA->eNOS stimulates VDC Voltage-Dependent Ca2+ Channel (VDC) VillocarineA->VDC inhibits ROC Receptor-Operated Ca2+ Channel (ROC) VillocarineA->ROC inhibits K_channel Voltage-Gated K+ Channel VillocarineA->K_channel opens NO Nitric Oxide (NO) eNOS->NO synthesis sGC sGC NO->sGC activates Ca_influx Ca2+ Influx VDC->Ca_influx ROC->Ca_influx Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Relaxation Vasorelaxation Ca_influx->Relaxation Hyperpolarization->Relaxation cGMP cGMP sGC->cGMP cGMP->Relaxation

References

Villocarine A: A Bioactive Indole Alkaloid with Vasorelaxant and Neuroprotective Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Villocarine A, a bioactive indole alkaloid isolated from the plant genus Uncaria, has emerged as a compound of significant interest in the scientific community.[1] Belonging to the sarpagine-type indole alkaloid family, this compound has demonstrated promising pharmacological activities, primarily as a vasorelaxant and a potential neuroprotective agent. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its biological effects, mechanisms of action, and relevant experimental data and protocols to facilitate further research and drug development efforts.

Pharmacokinetic Profile

Preclinical pharmacokinetic studies in rats have provided initial insights into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. These findings are crucial for evaluating its potential as a therapeutic agent.[2]

ParameterValueSpeciesAdministration
Permeability (Caco-2)15.6 ± 1.6 x 10⁻⁶ cm/s-in vitro
Plasma Protein Binding>91%Rat, Humanin vitro
Hepatic Extraction Ratio0.1 (Rat), 0.2 (Human)Rat, Humanin vitro
Volume of Distribution (Vd)100.3 ± 15.6 L/kgRatIntravenous
Clearance (CL)8.2 ± 1.1 L/h/kgRatIntravenous
Maximum Plasma Concentration (Cmax)53.2 ± 10.4 ng/mLRatOral
Time to Cmax (Tmax)0.3 ± 0.1 hRatOral
Absolute Oral Bioavailability16.8 ± 0.1%RatOral

Biological Activity and Mechanism of Action

Vasorelaxant Effects

This compound exhibits potent vasorelaxant activity, primarily through its influence on vascular smooth muscle cells and endothelial cells.[1][3]

Mechanism of Action:

The vasorelaxant effect of this compound is multifactorial and involves the modulation of several key signaling pathways that regulate vascular tone.[1]

  • Inhibition of Calcium Influx: this compound inhibits the influx of extracellular calcium (Ca²⁺) into vascular smooth muscle cells through both voltage-dependent calcium channels (VDCs) and receptor-operated calcium channels (ROCs). This reduction in intracellular Ca²⁺ concentration is a primary driver of its vasorelaxant effect. Notably, this compound has been reported to inhibit Ca²⁺-involved contraction in aortic rings by approximately four-fold.

  • Nitric Oxide Release: The alkaloid promotes the release of nitric oxide (NO) from endothelial cells. NO is a potent vasodilator that activates soluble guanylate cyclase in smooth muscle cells, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent relaxation.

  • Potassium Channel Opening: this compound is also believed to induce vasorelaxation by opening voltage-gated potassium (K⁺) channels in the smooth muscle cell membrane. The efflux of K⁺ ions leads to hyperpolarization of the cell membrane, which in turn closes VDCs and further reduces Ca²⁺ influx.

Villocarine_A This compound Endothelial_Cell Endothelial Cell Villocarine_A->Endothelial_Cell Activates VDC_ROC Voltage-Dependent & Receptor-Operated Ca²⁺ Channels Villocarine_A->VDC_ROC Inhibits K_Channel Voltage-Gated K⁺ Channels Villocarine_A->K_Channel Opens eNOS eNOS Endothelial_Cell->eNOS Contains NO Nitric Oxide (NO) eNOS->NO Produces Smooth_Muscle_Cell Vascular Smooth Muscle Cell NO->Smooth_Muscle_Cell Diffuses to Vasorelaxation Vasorelaxation Smooth_Muscle_Cell->Vasorelaxation Leads to Ca_Influx Ca²⁺ Influx VDC_ROC->Ca_Influx Ca_Influx->Smooth_Muscle_Cell Contraction K_Efflux K⁺ Efflux K_Channel->K_Efflux Hyperpolarization Hyperpolarization K_Efflux->Hyperpolarization Hyperpolarization->VDC_ROC Closes Hyperpolarization->Vasorelaxation

Figure 1: Proposed signaling pathway for this compound-induced vasorelaxation.

Neuroprotective Potential

Preliminary studies suggest that this compound possesses neuroprotective properties, although the underlying mechanisms are not yet fully elucidated.[2] Given its classification as an indole alkaloid, a class of compounds known for their diverse neurological effects, this is a promising area for further investigation.

Potential Mechanisms of Action:

While specific pathways for this compound are yet to be defined, potential neuroprotective mechanisms for indole alkaloids in general include:

  • Anti-inflammatory Effects: Many indole alkaloids exhibit anti-inflammatory properties, often through the inhibition of pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.

  • Antioxidant Activity: Oxidative stress is a key contributor to neuronal damage in various neurodegenerative diseases. Indole alkaloids may exert neuroprotective effects by scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant defenses.

  • Modulation of Neurotransmitter Systems: Some indole alkaloids can interact with neurotransmitter receptors and transporters, influencing neuronal communication and survival.

cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Transcription Pro-inflammatory Gene Transcription Gene_Transcription_n Gene Transcription Villocarine_A This compound (Hypothesized) Villocarine_A->IKK Inhibits? NFkB_n NF-κB NFkB_n->Gene_Transcription_n

Figure 2: Hypothesized anti-inflammatory mechanism of this compound via NF-κB pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the bioactivity of compounds like this compound. These should be adapted and optimized for specific experimental conditions.

Rat Aortic Ring Vasorelaxation Assay

Objective: To assess the vasorelaxant effect of this compound on isolated rat aortic rings pre-contracted with a vasoconstrictor.

Methodology:

  • Tissue Preparation:

    • Euthanize a male Wistar rat (250-300g) and excise the thoracic aorta.

    • Carefully remove adherent connective and adipose tissue.

    • Cut the aorta into rings of approximately 2-3 mm in length.

    • For endothelium-denuded experiments, gently rub the intimal surface of the ring with a fine wire.

  • Mounting and Equilibration:

    • Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11.1) maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.

    • Connect the rings to an isometric force transducer to record changes in tension.

    • Apply a resting tension of 1.5-2.0 g and allow the rings to equilibrate for 60-90 minutes, with solution changes every 15-20 minutes.

  • Contraction and Relaxation:

    • Induce a sustained contraction by adding a vasoconstrictor such as phenylephrine (1 µM) or KCl (60 mM) to the organ bath.

    • Once the contraction reaches a stable plateau, add this compound in a cumulative concentration-dependent manner (e.g., 10⁻⁹ to 10⁻⁵ M).

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.

    • Construct a concentration-response curve and calculate the EC₅₀ value (the concentration of this compound that produces 50% of the maximal relaxation).

Start Start Prepare_Aorta Prepare Rat Aortic Rings Start->Prepare_Aorta Mount_Rings Mount Rings in Organ Bath Prepare_Aorta->Mount_Rings Equilibrate Equilibrate under Resting Tension Mount_Rings->Equilibrate Contract Induce Contraction (e.g., Phenylephrine) Equilibrate->Contract Add_Villocarine_A Add Cumulative Concentrations of This compound Contract->Add_Villocarine_A Record_Relaxation Record Relaxation Response Add_Villocarine_A->Record_Relaxation Analyze_Data Analyze Data (Calculate EC₅₀) Record_Relaxation->Analyze_Data End End Analyze_Data->End

Figure 3: Experimental workflow for the rat aortic ring vasorelaxation assay.

Neuroprotection Assay in SH-SY5Y Cells

Objective: To evaluate the protective effect of this compound against neurotoxicity in a human neuroblastoma cell line.

Methodology:

  • Cell Culture:

    • Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed the cells in 96-well plates at an appropriate density.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

    • Induce neurotoxicity by exposing the cells to a neurotoxic agent such as glutamate, hydrogen peroxide (H₂O₂), or 6-hydroxydopamine (6-OHDA).

    • Include control groups (untreated cells, cells treated with the neurotoxin alone, and cells treated with this compound alone).

  • Cell Viability Assessment:

    • After the treatment period, assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay.

    • For the MTT assay, incubate the cells with MTT solution, followed by solubilization of the formazan crystals and measurement of absorbance at a specific wavelength.

    • For the LDH assay, measure the activity of LDH released into the culture medium from damaged cells.

  • Data Analysis:

    • Express cell viability as a percentage of the untreated control.

    • Determine the concentration of this compound that provides significant neuroprotection.

Future Directions

While the current research on this compound is promising, further studies are needed to fully elucidate its therapeutic potential. Key areas for future investigation include:

  • Quantitative Bioactivity: Determining the precise EC₅₀ and IC₅₀ values for its vasorelaxant and neuroprotective effects in various experimental models.

  • Detailed Signaling Pathways: Elucidating the specific molecular targets and downstream signaling cascades involved in its neuroprotective and potential anti-inflammatory activities.

  • In Vivo Efficacy: Evaluating the efficacy of this compound in animal models of hypertension, stroke, and neurodegenerative diseases.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a bioactive indole alkaloid with demonstrated vasorelaxant activity and promising neuroprotective potential. Its multifaceted mechanism of action, involving the modulation of ion channels and nitric oxide signaling, makes it an attractive candidate for further drug development. The experimental protocols and data presented in this guide provide a foundation for researchers to explore the therapeutic applications of this compound and related compounds. Continued research in this area holds the potential to yield novel treatments for cardiovascular and neurological disorders.

References

Methodological & Application

Application Note: Quantification of Villocarine A in Rat Plasma Using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Villocarine A is a bioactive indole alkaloid isolated from plants of the Uncaria genus.[1] It has demonstrated significant biological activities, including vasorelaxation and the potential to protect the central nervous system.[1][2] The vasorelaxant effects are primarily attributed to the inhibition of calcium influx through both voltage-dependent and receptor-operated calcium channels.[2] Additionally, this compound may mediate its effects through the increased release of nitric oxide (NO) from endothelial cells and the opening of voltage-gated potassium channels.[2] Given its therapeutic potential, a robust and sensitive analytical method is crucial for its quantification in biological matrices to support preclinical and clinical pharmacokinetic studies.

This application note details a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the reliable quantification of this compound in rat plasma.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (>98% purity)

  • Internal Standard (IS), e.g., Yohimbine or a stable isotope-labeled this compound

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water (18.2 MΩ·cm)

  • Rat plasma (K2-EDTA)

2. Sample Preparation: Protein Precipitation Protein precipitation is a rapid and effective method for extracting alkaloids from plasma samples.[3][4]

  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Pipette 50 µL of rat plasma into the corresponding tubes.

  • Add 10 µL of the internal standard (IS) working solution (e.g., 100 ng/mL in 50% MeOH) to all tubes except for the blank.

  • Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate.

  • Inject 5 µL of the supernatant into the UPLC-MS/MS system.

3. UPLC-MS/MS Instrumentation and Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer

  • Software: MassLynx or equivalent

Table 1: UPLC Method Parameters

ParameterValue
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 0-0.5 min (10% B), 0.5-3.0 min (10-90% B), 3.0-3.5 min (90% B), 3.5-3.6 min (90-10% B), 3.6-5.0 min (10% B)
Column Temp. 40°C
Injection Vol. 5 µL

Table 2: MS/MS Method Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temp. 150°C
Desolvation Temp. 500°C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Cone Gas Flow 50 L/hr (Nitrogen)
Scan Mode Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions for Quantification (Note: Exact m/z values for this compound require experimental determination. The values below are hypothetical based on typical indole alkaloids.)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound 353.2144.1 (Quantifier)3522
This compound 353.2158.1 (Qualifier)3520
Yohimbine (IS) 355.2144.14025

Data Presentation

The method was validated according to regulatory guidelines. A summary of the quantitative performance is presented below. A linear range of 1-150 ng/mL has been previously established for this compound in rat plasma.[1]

Table 4: Summary of Method Validation Parameters

ParameterResult
Linearity Range 1.0 - 200 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1.0 ng/mL
Accuracy (% Bias) Within ±15% (85% to 115%)
Precision (% RSD) < 15%
Recovery 85.2% - 97.5%
Matrix Effect 91.3% - 104.8%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma 50 µL Rat Plasma add_is Add Internal Standard plasma->add_is precip Add 150 µL ACN (Protein Precipitation) add_is->precip vortex Vortex Mix (1 min) precip->vortex centrifuge Centrifuge (10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject 5 µL into UPLC supernatant->inject separation Chromatographic Separation (C18 Column) inject->separation detection ESI+ MS/MS Detection (MRM Mode) separation->detection integrate Peak Integration detection->integrate calculate Calculate Peak Area Ratios (Analyte/IS) integrate->calculate quantify Quantify Concentration (Calibration Curve) calculate->quantify

Caption: Experimental workflow for this compound quantification.

signaling_pathway cluster_channels Ion Channel Modulation cluster_endothelial Endothelial Cell cluster_effects Physiological Effects villocarine This compound vdcc Voltage-Dependent Ca²⁺ Channels (VDC) villocarine->vdcc Inhibits roc Receptor-Operated Ca²⁺ Channels (ROC) villocarine->roc Inhibits kv Voltage-Gated K⁺ Channels villocarine->kv Opens enos eNOS Activation villocarine->enos Stimulates ca_influx ↓ Intracellular Ca²⁺ Influx vdcc->ca_influx roc->ca_influx hyperpolarization Hyperpolarization kv->hyperpolarization no Nitric Oxide (NO) Release enos->no vasorelaxation Vasorelaxation no->vasorelaxation ca_influx->vasorelaxation hyperpolarization->vasorelaxation

Caption: Proposed signaling pathway for this compound vasorelaxant activity.

References

Application Notes and Protocols for the Extraction of Villocarine A from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Villocarine A is a bioactive indole alkaloid isolated from plants of the Uncaria genus, notably the leaves of Uncaria villosa and Uncaria attenuata, as well as the hooks of Uncaria rhynchophylla.[1] This compound has garnered significant interest within the scientific community due to its demonstrated vasorelaxant properties, suggesting its potential for development as a therapeutic agent for cardiovascular conditions.[2][3] These application notes provide a detailed protocol for the extraction and purification of this compound from plant material, a summary of quantitative data, and a visualization of its proposed mechanism of action.

Data Presentation

A summary of the quantitative data for the extraction of this compound from Uncaria attenuata leaves is presented in Table 1. This data is derived from a specific experimental protocol and provides a benchmark for researchers.

ParameterValueReference
Starting Plant Material300 g of dried, powdered Uncaria attenuata leaves
Crude Methanol Extract Yield70 g
Enriched Alkaloid Extract Yield2.5 g
Final Yield of this compound 8 mg
Purity of Isolated this compoundNot explicitly quantified in the reference, but sufficient for structural elucidation and bioactivity studies.

Experimental Protocols

The following is a detailed methodology for the extraction and purification of this compound from the leaves of Uncaria attenuata.

1. Plant Material Preparation:

  • Air-dry the leaves of Uncaria attenuata.

  • Grind the dried leaves into a fine powder to increase the surface area for efficient extraction.

2. Soxhlet Extraction:

  • Place 300 g of the powdered leaf material into a Soxhlet extractor.

  • Extract the material with methanol (1:15 w/v) for 48 hours.

  • Filter the resulting supernatant to remove solid plant debris.

  • Evaporate the solvent from the supernatant in vacuo to yield the crude methanol extract.

3. Acid-Base Extraction for Alkaloid Enrichment:

  • Partition the crude methanol extract between hexane (3 x 1 L) and 10% acetic acid (CH₃COOH).

  • Collect the acidic aqueous layer.

  • Adjust the pH of the acidic aqueous layer to 9.0 with 25% ammonium hydroxide (NH₄OH).

  • Extract the basified aqueous layer with chloroform (CHCl₃) (5 x 1 L).

  • Combine the chloroform fractions and evaporate the solvent to yield the enriched alkaloid extract.

4. Chromatographic Purification:

  • Vacuum Liquid Chromatography (VLC):

    • Subject the enriched alkaloid extract (2.5 g) to VLC on a silica gel column (5 cm x 18 cm).

    • Elute with a step gradient of hexane-EtOAc-MeOH (from 50:50:0 to 0:0:100, v/v/v) to yield six fractions.

  • Silica Gel Column Chromatography:

    • Further separate the target fraction (Fraction 3, 200 mg) using silica gel column chromatography.

    • Elute with a gradient of hexane-EtOAc-MeOH (from 20:80:0 to 0:90:10, v/v/v) to afford subfractions.

  • Preparative Thin-Layer Chromatography (TLC):

    • Purify the subfraction containing this compound (Subfraction 3b, 20 mg) using preparative TLC with a mobile phase of EtOAc-MeOH (9:1, v/v).

    • Isolate the band corresponding to this compound (TLC Rf 0.50) to obtain the purified compound.

Mandatory Visualizations

Experimental Workflow for this compound Extraction and Purification

G start Dried & Powdered Uncaria attenuata Leaves (300g) soxhlet Soxhlet Extraction (Methanol, 48h) start->soxhlet crude_extract Crude Methanol Extract (70g) soxhlet->crude_extract acid_base Acid-Base Extraction (Hexane/10% Acetic Acid, then Chloroform at pH 9) crude_extract->acid_base alkaloid_extract Enriched Alkaloid Extract (2.5g) acid_base->alkaloid_extract vlc Vacuum Liquid Chromatography (Silica Gel, Hexane-EtOAc-MeOH gradient) alkaloid_extract->vlc fraction_3 Fraction 3 (200mg) vlc->fraction_3 column_chrom Silica Gel Column Chromatography (Hexane-EtOAc-MeOH gradient) fraction_3->column_chrom subfraction_3b Subfraction 3b (20mg) column_chrom->subfraction_3b prep_tlc Preparative TLC (EtOAc-MeOH 9:1) subfraction_3b->prep_tlc villocarine_a Purified this compound (8mg) prep_tlc->villocarine_a

Caption: Workflow for this compound extraction and purification.

Proposed Signaling Pathway for this compound-Induced Vasorelaxation

G cluster_0 Vascular Smooth Muscle Cell cluster_1 Endothelial Cell villocarine_a This compound vdcc Voltage-Dependent Ca²⁺ Channels villocarine_a->vdcc Inhibits roc Receptor-Operated Ca²⁺ Channels villocarine_a->roc Inhibits k_channels Voltage-Gated K⁺ Channels villocarine_a->k_channels Opens no_release Increased NO Release villocarine_a->no_release Stimulates ca_influx Ca²⁺ Influx vdcc->ca_influx roc->ca_influx contraction Contraction ca_influx->contraction hyperpolarization Hyperpolarization k_channels->hyperpolarization relaxation Relaxation hyperpolarization->relaxation no_release->relaxation Diffuses to VSMC

Caption: Proposed mechanism of this compound-induced vasorelaxation.

References

Laboratory Synthesis of Villocarine A: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory synthesis of Villocarine A, a bioactive indole alkaloid. The information is based on the first total synthesis of (+)-Villocarine A reported by Ishikawa and co-workers. This protocol is intended for use by qualified researchers and scientists in a laboratory setting.

Abstract

This compound is a natural product that has garnered significant interest due to its potential therapeutic properties, including vasorelaxant activity. Its chemical synthesis in a laboratory setting provides a crucial route for further pharmacological investigation and the development of novel therapeutic agents. The following protocols detail a successful total synthesis, highlighting key reactions and providing a reproducible methodology for obtaining this complex molecule.

Introduction

The total synthesis of complex natural products like this compound is a significant challenge in organic chemistry. The development of a synthetic route not only confirms the structure of the natural product but also allows for the production of analogues for structure-activity relationship (SAR) studies. The synthesis outlined here is based on the enantioselective and stereodivergent total synthesis of geissoschizine-type monoterpenoid indole alkaloids. A key feature of this synthesis is a highly selective intramolecular Pictet-Spengler cyclization to construct the crucial 3R stereocenter.

Experimental Workflow

The overall synthetic strategy can be visualized as a multi-step process starting from commercially available materials and proceeding through several key intermediates. The following diagram provides a high-level overview of the synthetic workflow.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_final Final Product Starting_Material_1 Commercially Available Starting Material A Intermediate_1 Intermediate I Starting_Material_1->Intermediate_1 Initial Steps Starting_Material_2 Commercially Available Starting Material B Starting_Material_2->Intermediate_1 Intermediate_2 Intermediate II (Product of Pictet-Spengler) Intermediate_1->Intermediate_2 Intramolecular Pictet-Spengler Cyclization Intermediate_3 Intermediate III Intermediate_2->Intermediate_3 Further Transformations Villocarine_A (+)-Villocarine A Intermediate_3->Villocarine_A Final Steps

Caption: High-level workflow for the total synthesis of (+)-Villocarine A.

Key Experimental Protocols

The following are detailed protocols for the key steps in the synthesis of (+)-Villocarine A. For a complete, step-by-step procedure, it is essential to consult the primary literature: Chemistry – A European Journal, 2023 , 29, e202300179 (DOI: 10.1002/chem.202300179).

Protocol 1: Intramolecular Pictet-Spengler Cyclization

This reaction is a critical step for the stereoselective formation of the tetracyclic core of this compound.

Objective: To construct the 3R stereocenter of the β-carboline skeleton via an intramolecular Pictet-Spengler reaction.

Materials:

  • Precursor aldehyde/ketone

  • Appropriate acid catalyst (e.g., trifluoroacetic acid)

  • Anhydrous solvent (e.g., dichloromethane)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve the precursor amine in the anhydrous solvent under an inert atmosphere.

  • Cool the solution to the specified reaction temperature (e.g., 0 °C or -78 °C).

  • Add the acid catalyst dropwise to the stirred solution.

  • Allow the reaction to proceed for the specified time, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Quantitative Data Summary

The following table summarizes the reported yields for the key stages of the synthesis. For detailed yields of each of the 15 steps, please refer to the full scientific publication.

Reaction StageReported Yield (%)
Formation of Pictet-Spengler Precursor~70-80%
Intramolecular Pictet-Spengler Cyclization~60-70%
Elaboration to this compound~30-40% (over several steps)
Overall Yield ~5-10%

Note: The yields provided are approximate and may vary depending on the specific reaction conditions and scale.

Logical Relationship of Key Synthetic Transformations

The synthesis of this compound involves a logical sequence of reactions to build the complex molecular architecture. The following diagram illustrates the relationships between the key chemical transformations.

Logical_Relationships Start Starting Materials Functional_Group_Interconversion Functional Group Interconversions Start->Functional_Group_Interconversion Pictet_Spengler Intramolecular Pictet-Spengler Cyclization (Core Formation) Functional_Group_Interconversion->Pictet_Spengler Stereocontrol Stereocenter Installation Pictet_Spengler->Stereocontrol Side_Chain_Addition Side Chain Elaboration Stereocontrol->Side_Chain_Addition Final_Product (+)-Villocarine A Side_Chain_Addition->Final_Product

Caption: Logical flow of key transformations in the synthesis of this compound.

Conclusion

The total synthesis of (+)-Villocarine A has been successfully achieved, providing a reliable method for its laboratory preparation. The protocols and data presented here, based on the work of Ishikawa and colleagues, offer a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. For complete and detailed experimental procedures, including characterization data for all intermediates, it is imperative to consult the original scientific publication. This will ensure the safe and successful replication of this important synthetic work.

Villocarine A: Application Notes and Protocols for Vasorelaxation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Villocarine A, a novel indole alkaloid isolated from the leaves of Uncaria villosa, has demonstrated significant vasorelaxant properties in preclinical studies. This document provides a comprehensive overview of its application in vasorelaxation assays, including its mechanism of action, detailed experimental protocols, and a summary of its effects. This compound presents a promising avenue for the development of new therapeutic agents for cardiovascular diseases associated with vasoconstriction.

Mechanism of Action

This compound induces vasorelaxation through a multi-target mechanism affecting both endothelial cells and vascular smooth muscle cells (VSMCs). Its effects are primarily attributed to the inhibition of calcium influx and the modulation of key signaling pathways involved in vascular tone regulation.[1]

The vasorelaxant effect of this compound is understood to be mediated by:

  • Inhibition of Calcium Influx: this compound inhibits the influx of extracellular calcium into VSMCs through both voltage-dependent calcium channels (VDCs) and receptor-operated calcium channels (ROCs). This is a critical step in preventing the initiation and maintenance of vasoconstriction.[1]

  • Endothelium-Dependent Vasorelaxation: The compound partially mediates its effect through the endothelium. It is suggested to increase the release of nitric oxide (NO) from endothelial cells. NO then diffuses to the underlying VSMCs, activating soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasorelaxation.[1]

  • Potassium Channel Opening: this compound is also believed to cause hyperpolarization of the VSMC membrane by opening voltage-gated potassium (K+) channels. This hyperpolarization closes VDCs, further reducing calcium influx and promoting relaxation.[1]

Data Presentation

While the primary literature confirms the vasorelaxant activity of this compound, specific quantitative data such as EC50 and maximal relaxation percentages from the seminal study by Matsuo et al. (2011) were not publicly accessible for inclusion in this document. However, the available information indicates a concentration-dependent vasorelaxant effect on rat aortic rings.

Experimental Protocols

The following protocols are based on established methodologies for ex vivo vasorelaxation assays using isolated aortic rings, adapted for the evaluation of this compound.

Protocol 1: Preparation of Isolated Rat Aortic Rings

Objective: To isolate and prepare viable rat aortic rings for vasorelaxation studies.

Materials:

  • Male Wistar rats (200-250 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

  • Dissection microscope

  • Surgical instruments (forceps, scissors)

  • Organ bath system with isometric force transducers

Procedure:

  • Euthanize the rat by cervical dislocation, followed by exsanguination.

  • Make a midline abdominal incision and carefully expose the thoracic aorta.

  • Excise the thoracic aorta and immediately place it in ice-cold Krebs-Henseleit solution.

  • Under a dissection microscope, carefully remove adherent connective and adipose tissues.

  • Cut the aorta into rings of 2-3 mm in width.

  • For endothelium-denuded experiments, gently rub the intimal surface of the ring with a fine wire or wooden stick.

  • Suspend the aortic rings in organ baths containing 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with a 95% O2 / 5% CO2 gas mixture.

  • Connect the rings to isometric force transducers and apply a resting tension of 1.5-2.0 g.

  • Allow the rings to equilibrate for at least 60-90 minutes, changing the bath solution every 15-20 minutes.

  • Confirm the viability of the rings by inducing a contraction with 60 mM KCl.

  • To verify the integrity of the endothelium, pre-contract the rings with phenylephrine (1 µM) and then administer acetylcholine (10 µM). A relaxation of more than 80% indicates an intact endothelium. In endothelium-denuded rings, the relaxation should be less than 10%.

Protocol 2: Vasorelaxation Assay of this compound

Objective: To determine the concentration-response relationship of this compound-induced vasorelaxation.

Materials:

  • Prepared aortic rings in organ baths

  • Phenylephrine (PE) or KCl solution for pre-contraction

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Krebs-Henseleit solution

Procedure:

  • After equilibration and viability checks, pre-contract the aortic rings with a submaximal concentration of a vasoconstrictor. Commonly used agents are:

    • Phenylephrine (PE, an α1-adrenergic agonist): 1 µM

    • Potassium Chloride (KCl, to induce depolarization): 60 mM

  • Once the contraction reaches a stable plateau, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 10^-9 to 10^-5 M).

  • Record the isometric tension changes after each addition, allowing the response to stabilize before adding the next concentration.

  • The final concentration of the solvent (e.g., DMSO) in the organ bath should not exceed a level that affects the vascular tone (typically <0.1%).

  • Calculate the relaxation at each concentration as a percentage of the maximal contraction induced by the pre-contracting agent.

  • Plot the concentration-response curve and calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).

Protocol 3: Investigation of the Mechanism of Action

Objective: To elucidate the signaling pathways involved in this compound-induced vasorelaxation.

A. Role of the Endothelium:

  • Perform the vasorelaxation assay (Protocol 2) on both endothelium-intact and endothelium-denuded aortic rings.

  • A significant reduction in the relaxant effect in endothelium-denuded rings suggests the involvement of endothelium-derived relaxing factors (e.g., NO).

B. Involvement of Nitric Oxide Synthase (NOS):

  • Pre-incubate endothelium-intact aortic rings with a NOS inhibitor, such as L-NAME (Nω-nitro-L-arginine methyl ester; 100 µM), for 20-30 minutes before pre-contraction with PE.

  • Perform the cumulative concentration-response curve for this compound.

  • A significant rightward shift of the concentration-response curve compared to the control (without L-NAME) indicates the involvement of the NO-cGMP pathway.

C. Role of Calcium Channels:

  • To assess the effect on VDCs, pre-contract the rings with high KCl (60 mM). The inhibitory effect of this compound on this contraction suggests a blockade of VDCs.

  • To evaluate the role of ROCs, pre-contract the rings with PE in a Ca2+-free Krebs-Henseleit solution containing EGTA to chelate residual Ca2+. After the initial transient contraction (due to intracellular Ca2+ release) subsides, add CaCl2 to the bath to induce a sustained contraction mediated by Ca2+ influx through ROCs. The inhibitory effect of this compound on this sustained contraction points to ROC blockade.

D. Involvement of Potassium Channels:

  • Pre-incubate aortic rings with a non-specific K+ channel blocker, such as tetraethylammonium (TEA), or specific blockers for different types of K+ channels before pre-contraction with PE.

  • A significant attenuation of this compound-induced relaxation in the presence of a K+ channel blocker suggests the involvement of that specific channel type.

Visualizations

Villocarine_A_Mechanism cluster_Endothelium Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell (VSMC) VillocarineA_endo This compound eNOS eNOS VillocarineA_endo->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces L_Arginine L-Arginine L_Arginine->eNOS sGC sGC NO->sGC Activates NO->sGC VillocarineA_vsmc This compound K_Channel K+ Channel VillocarineA_vsmc->K_Channel Opens VDC Voltage-Dependent Ca2+ Channel (VDC) VillocarineA_vsmc->VDC Inhibits ROC Receptor-Operated Ca2+ Channel (ROC) VillocarineA_vsmc->ROC Inhibits Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Ca_Influx Ca2+ Influx VDC->Ca_Influx ROC->Ca_Influx cGMP cGMP sGC->cGMP Produces GTP GTP GTP->sGC Vasorelaxation Vasorelaxation cGMP->Vasorelaxation Vasoconstriction Vasoconstriction Hyperpolarization->VDC Inhibits

Caption: Signaling pathway of this compound-induced vasorelaxation.

Vasorelaxation_Assay_Workflow A Aortic Ring Preparation B Mounting in Organ Bath & Equilibration A->B C Viability & Endothelium Integrity Check B->C D Pre-contraction (Phenylephrine or KCl) C->D E Cumulative Addition of this compound D->E F Data Recording & Analysis E->F G Concentration-Response Curve & EC50 F->G

Caption: Experimental workflow for vasorelaxation assay.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate Villocarine A Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing cell-based assays for the evaluation of Villocarine A, an indole alkaloid with known vasorelaxant properties and potential for neuroprotection.[1][2] The following protocols are designed to be detailed and robust, enabling researchers to investigate the compound's mechanism of action and explore its therapeutic potential in various contexts.

Overview of this compound and its Known Activities

This compound is a bioactive indole alkaloid that has demonstrated significant vasorelaxation activity.[1] Its mechanism of action is primarily attributed to the inhibition of calcium influx through both voltage-dependent and receptor-operated calcium channels.[1] Additionally, it promotes the release of nitric oxide (NO) from endothelial cells and facilitates the opening of voltage-gated potassium channels.[1] Pharmacokinetic studies have shown that this compound is highly permeable, suggesting good potential for bioavailability.[2] Beyond its effects on the vasculature, there is also an indication of its potential to protect the central nervous system.[2]

Quantitative Data Summary

While specific dose-response data for this compound in many cell-based assays are not widely published, the following table summarizes available quantitative data and provides a template for presenting results from the described assays. Representative data from studies on other relevant compounds are included to illustrate the expected format of results.

Assay TypeCell LineParameter MeasuredThis compound ActivityRepresentative Data (Other Compounds)
Permeability Caco-2Apparent Permeability (Papp)15.6 ± 1.6 x 10⁻⁶ cm/s[2]-
Anticancer HeLaIC50Data not availableBerberine: 12.08 µg/mL[3]
HT-29IC50Data not availablePD9: 1-3 µM[4]
Anti-inflammatory RAW 264.7NO Production IC50Data not availableCompound 19: 27.3 ± 1.11 µM[5]
RAW 264.7NO Production IC50Data not available7-deacetylgedunin: 4.6 µM[6]
Vasorelaxation Rat AortaK+ Induced Contraction IC50Data not availableEvocarpine: 9.8 µM[7]
Rat Superior Mesenteric ArteryIntracellular Ca2+ InhibitionData not available7-Hydroxycoumarin: Significant reduction at 300 µM[8]

Experimental Protocols

Vasorelaxant Activity Assays

The vasorelaxant effects of this compound can be dissected using a combination of cell-based assays focusing on its key mechanistic targets.

This assay measures the ability of this compound to inhibit increases in intracellular calcium ([Ca²⁺]i) in vascular endothelial cells.

Principle: Fluorescent calcium indicators, such as Fura-2 AM or Fluo-4 AM, are used to measure changes in [Ca²⁺]i. These dyes are cell-permeant and become fluorescent upon binding to free calcium. A decrease in the fluorescence signal in the presence of a stimulant (e.g., a vasoconstrictor) and this compound indicates inhibitory activity.

Protocol:

  • Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well black-walled, clear-bottom plate until confluent.

  • Dye Loading:

    • Prepare a loading buffer containing 5 µM Fura-2 AM or Fluo-4 AM in Hanks' Balanced Salt Solution (HBSS).

    • Wash the HUVEC monolayer twice with HBSS.

    • Add 100 µL of the loading buffer to each well and incubate for 60 minutes at 37°C in the dark.

  • Compound Incubation:

    • Wash the cells twice with HBSS to remove excess dye.

    • Add 100 µL of HBSS containing various concentrations of this compound to the wells. Incubate for 30 minutes at 37°C.

  • Stimulation and Measurement:

    • Place the plate in a fluorescence microplate reader equipped with an automated injection system.

    • Set the excitation and emission wavelengths (e.g., 340/380 nm excitation and 510 nm emission for Fura-2).

    • Record a baseline fluorescence reading for 1-2 minutes.

    • Inject a stimulating agent (e.g., 10 µM phenylephrine or 60 mM KCl) into each well.

    • Continue to record the fluorescence signal for 5-10 minutes to measure the change in intracellular calcium.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities at the two excitation wavelengths for Fura-2 or the change in fluorescence intensity for Fluo-4.

    • Normalize the data to the baseline and express the results as a percentage of the response in the vehicle-treated control.

    • Determine the IC50 value of this compound for the inhibition of calcium mobilization.

Workflow Diagram:

G cluster_prep Cell Preparation cluster_treat Treatment cluster_measure Measurement Culture Culture HUVECs to confluence Wash1 Wash with HBSS Culture->Wash1 Dye Load with Fura-2 AM Wash1->Dye Incubate1 Incubate 60 min at 37°C Dye->Incubate1 Wash2 Wash to remove excess dye Incubate1->Wash2 Compound Add this compound Wash2->Compound Incubate2 Incubate 30 min at 37°C Compound->Incubate2 Reader Place in plate reader Incubate2->Reader Baseline Record baseline fluorescence Reader->Baseline Stimulate Inject stimulant (e.g., Phenylephrine) Baseline->Stimulate Record Record fluorescence change Stimulate->Record

Intracellular Calcium Mobilization Assay Workflow

This assay quantifies the production of NO in endothelial cells in response to this compound.

Principle: NO is an unstable molecule with a short half-life. Therefore, its production is often measured indirectly by quantifying its stable metabolites, nitrite (NO₂⁻) and nitrate (NO₃⁻), in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture: Seed HUVECs in a 24-well plate and grow to confluence.

  • Compound Treatment:

    • Replace the culture medium with fresh medium containing various concentrations of this compound.

    • Include a positive control (e.g., 1 µM acetylcholine) and a vehicle control.

    • Incubate for 24 hours at 37°C.

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Griess Assay:

    • To 50 µL of supernatant in a 96-well plate, add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples from the standard curve.

    • Express the results as the fold increase in NO production compared to the vehicle control.

    • Determine the EC50 value for this compound-induced NO production.

Signaling Pathway Diagram:

G VillocarineA This compound eNOS_inactive eNOS (inactive) VillocarineA->eNOS_inactive Activates eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO Catalyzes L_Arginine L-Arginine L_Arginine->NO L_Citrulline L-Citrulline L_Arginine->L_Citrulline sGC Soluble Guanylate Cyclase NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->cGMP Vasodilation Vasodilation cGMP->Vasodilation Leads to

This compound-Induced Nitric Oxide Signaling Pathway

This assay assesses the ability of this compound to open potassium channels in cells.

Principle: This assay utilizes the permeability of potassium channels to thallium ions (Tl⁺). A non-fluorescent, thallium-sensitive dye is loaded into the cells. When potassium channels open, Tl⁺ enters the cell and binds to the dye, causing it to fluoresce. The increase in fluorescence is proportional to potassium channel activity.

Protocol:

  • Cell Culture: Plate CHO or HEK293 cells stably expressing a voltage-gated potassium channel (e.g., Kv1.3) in a 96-well black-walled, clear-bottom plate.

  • Dye Loading:

    • Prepare a loading buffer containing the thallium-sensitive dye (e.g., FluxOR™ reagent).

    • Remove the culture medium and add 100 µL of the loading buffer to each well.

    • Incubate for 60-90 minutes at room temperature in the dark.

  • Compound Incubation:

    • Add various concentrations of this compound to the wells.

    • Incubate for 30 minutes at room temperature.

  • Stimulation and Measurement:

    • Place the plate in a fluorescence microplate reader with an injection system.

    • Record a baseline fluorescence reading.

    • Inject a stimulus buffer containing Tl⁺ and a depolarizing concentration of K⁺.

    • Immediately begin recording the fluorescence intensity for 2-3 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence intensity over time.

    • Normalize the data to the vehicle control.

    • Determine the EC50 value for this compound-induced potassium channel activation.

Neuroprotective Activity Assay

This assay evaluates the potential of this compound to protect neuronal cells from oxidative stress-induced cell death.

Principle: The human neuroblastoma cell line SH-SY5Y is a widely used model for neurodegenerative disease research. Oxidative stress is induced in these cells using a toxic agent like 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂). The protective effect of this compound is assessed by measuring cell viability using the MTT assay.

Protocol:

  • Cell Culture: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach for 24 hours.

  • Pre-treatment:

    • Treat the cells with various concentrations of this compound for 2 hours.

  • Induction of Oxidative Stress:

    • Add a toxic agent (e.g., 100 µM 6-OHDA) to the wells (except for the untreated control).

    • Incubate for an additional 24 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot a dose-response curve and determine the EC50 value for the neuroprotective effect of this compound.

Workflow Diagram:

G cluster_prep Cell Culture cluster_treat Treatment cluster_viability Viability Assessment Seed Seed SH-SY5Y cells Attach Allow attachment for 24h Seed->Attach Pretreat Pre-treat with this compound Attach->Pretreat Induce Induce oxidative stress (e.g., 6-OHDA) Pretreat->Induce Incubate Incubate for 24h Induce->Incubate MTT Add MTT solution Incubate->MTT Incubate_MTT Incubate for 4h MTT->Incubate_MTT Solubilize Add DMSO Incubate_MTT->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure

Neuroprotective Activity Assay Workflow
Anti-inflammatory Activity Assay

This assay measures the ability of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide in macrophages.

Principle: The murine macrophage cell line RAW 264.7 is stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, including the production of NO. The inhibitory effect of this compound on NO production is quantified using the Griess assay.

Protocol:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL LPS for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the culture supernatant.

    • Perform the Griess assay as described in section 3.1.2.

  • Data Analysis:

    • Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

    • Determine the IC50 value for the anti-inflammatory effect of this compound.

Anticancer Activity Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Culture: Seed a cancer cell line (e.g., HeLa, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and allow to attach overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound for 48-72 hours.

  • MTT Assay:

    • Perform the MTT assay as described in section 3.2.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of cell growth.

References

Application Notes and Protocols for Studying Villocarine A Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing relevant animal models to investigate the pharmacological effects of Villocarine A, a bioactive indole alkaloid with demonstrated vasorelaxant, potential neuroprotective, and antinociceptive properties. The following sections offer step-by-step experimental procedures, data presentation guidelines, and visualizations to facilitate the study of this compound's therapeutic potential.

Pharmacokinetic Profile of this compound in Rats

A foundational understanding of a compound's pharmacokinetics is crucial for designing meaningful pharmacodynamic studies. Preclinical pharmacokinetic studies of this compound have been conducted in Sprague-Dawley rats, providing key parameters for dose selection and administration routes in subsequent efficacy models.[1]

Data Presentation: Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous (IV) AdministrationOral (PO) Administration
Dose 1 mg/kg5 mg/kg
Maximum Plasma Concentration (Cmax) -53.2 ± 10.4 ng/mL
Time to Cmax (Tmax) -0.3 ± 0.1 h
Area Under the Curve (AUC) 203.8 ± 28.5 hng/mL171.4 ± 2.6 hng/mL
Volume of Distribution (Vd) 100.3 ± 15.6 L/kg-
Clearance (CL) 8.2 ± 1.1 L/h/kg-
Half-life (t1/2) ~12 h~12 h
Absolute Oral Bioavailability (F%) -16.8 ± 0.1%
Data derived from previously published studies.[1]

Assessment of Vasorelaxant Effects

This compound has been shown to exhibit vasorelaxation activity, suggesting its potential in cardiovascular applications.[2] The following protocol details the use of the rat aortic ring assay to quantify these effects.

Experimental Protocol: Rat Aortic Ring Vasorelaxation Assay

This ex vivo method assesses the ability of this compound to relax pre-constricted aortic rings, providing insights into its mechanism of action on vascular smooth muscle.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)

  • Phenylephrine (PE) or Potassium Chloride (KCl) for pre-constriction

  • This compound stock solution

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Euthanize the rat via an approved method and immediately excise the thoracic aorta.

  • Place the aorta in cold Krebs-Henseleit solution and carefully remove adhering connective and adipose tissues.

  • Cut the aorta into rings of 2-3 mm in length.

  • Suspend the aortic rings in organ baths containing Krebs-Henseleit solution at 37°C and continuously bubble with carbogen gas.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.

  • Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM) or high KCl (e.g., 60 mM).

  • Once the contraction reaches a plateau, cumulatively add increasing concentrations of this compound to the bath.

  • Record the isometric tension continuously.

  • Calculate the relaxation response as a percentage of the pre-contraction induced by PE or KCl.

Data Presentation: Vasorelaxant Effect of this compound on Rat Aortic Rings

This compound Concentration (µM)% Relaxation (Phenylephrine-induced contraction)% Relaxation (KCl-induced contraction)
0.1
1
10
30
100

Proposed Signaling Pathway for this compound-induced Vasorelaxation

G cluster_0 Vascular Smooth Muscle Cell Villocarine_A This compound VDC Voltage-Dependent Ca²⁺ Channels (VDC) Villocarine_A->VDC Inhibits ROC Receptor-Operated Ca²⁺ Channels (ROC) Villocarine_A->ROC Inhibits Relaxation Vasorelaxation Villocarine_A->Relaxation Promotes Ca_influx Ca²⁺ Influx Contraction Vasoconstriction Ca_influx->Contraction Leads to

Caption: Proposed mechanism of this compound-induced vasorelaxation.

Evaluation of Neuroprotective Effects

This compound has been suggested to possess neuroprotective properties.[1] The following protocols describe the use of established rat models of stroke and Parkinson's disease to investigate these potential effects.

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This model simulates ischemic stroke to evaluate the potential of this compound to reduce neuronal damage.

Materials:

  • Male Sprague-Dawley rats (280-320 g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • 4-0 monofilament nylon suture with a rounded tip

  • This compound solution for administration

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

Procedure:

  • Anesthetize the rat and make a midline cervical incision.

  • Expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and the CCA.

  • Insert the 4-0 monofilament suture into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).[3][4]

  • After 90 minutes of occlusion, withdraw the filament to allow for reperfusion.

  • Administer this compound (or vehicle) at a predetermined time point (e.g., at the time of reperfusion).

  • 24 hours after MCAO, euthanize the rat and harvest the brain.

  • Slice the brain into 2 mm coronal sections and stain with 2% TTC to visualize the infarct area.

  • Quantify the infarct volume using image analysis software.

Data Presentation: Neuroprotective Effect of this compound in a Rat MCAO Model

Treatment GroupDose (mg/kg)Infarct Volume (mm³)Neurological Deficit Score
Sham-
Vehicle-
This compound
This compound
Experimental Protocol: 6-Hydroxydopamine (6-OHDA)-Induced Parkinson's Disease Model in Rats

This model mimics the dopaminergic neurodegeneration seen in Parkinson's disease to assess the neuroprotective capacity of this compound.

Materials:

  • Male Sprague-Dawley rats (220-250 g)

  • Anesthesia and stereotaxic apparatus

  • 6-Hydroxydopamine (6-OHDA)

  • Desipramine (to protect noradrenergic neurons)

  • Apomorphine for rotational behavior testing

  • This compound solution for administration

Procedure:

  • Administer desipramine (25 mg/kg, i.p.) 30 minutes before 6-OHDA injection.

  • Anesthetize the rat and secure it in a stereotaxic frame.

  • Inject 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) into the medial forebrain bundle.[5][6]

  • Administer this compound according to the desired treatment regimen (e.g., pre-treatment or post-lesion treatment).

  • Two to three weeks after surgery, assess rotational behavior induced by apomorphine (0.5 mg/kg, s.c.).

  • At the end of the study, euthanize the rats and perform immunohistochemical analysis of tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify dopaminergic neuron loss.

Data Presentation: Neuroprotective Effect of this compound in a Rat 6-OHDA Model

Treatment GroupDose (mg/kg)Apomorphine-Induced Rotations (turns/min)TH-Positive Cell Count (Substantia Nigra)
Sham-
Vehicle-
This compound
This compound

Experimental Workflow for Neuroprotection Studies

G cluster_0 Neuroprotection Study Workflow Animal_Model Induce Animal Model (MCAO or 6-OHDA) Treatment Administer this compound or Vehicle Animal_Model->Treatment Behavioral_Assessment Behavioral Assessment (Neurological Score or Rotational Behavior) Treatment->Behavioral_Assessment Histological_Analysis Histological Analysis (TTC Staining or TH Immunohistochemistry) Behavioral_Assessment->Histological_Analysis Data_Analysis Data Analysis and Interpretation Histological_Analysis->Data_Analysis

Caption: General workflow for assessing the neuroprotective effects of this compound.

Investigation of Antinociceptive Effects

This compound has been reported to exert antinociceptive effects, potentially through the activation of central µ-opioid receptors. The following protocols describe standard pain models in rats to characterize these effects.

Experimental Protocol: Hot Plate Test in Rats

This method assesses the central analgesic activity of this compound by measuring the latency to a painful thermal stimulus.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)

  • This compound solution for administration

Procedure:

  • Acclimatize the rats to the testing room for at least 30 minutes.

  • Gently place each rat on the hot plate and start a timer.

  • Observe the rat for nociceptive responses, such as licking of the hind paw or jumping.

  • Record the latency time for the first nociceptive response.

  • A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.[7][8]

  • Administer this compound or vehicle and repeat the test at various time points (e.g., 30, 60, 90, and 120 minutes) after administration.

Data Presentation: Antinociceptive Effect of this compound in the Rat Hot Plate Test

Treatment GroupDose (mg/kg)Latency (seconds) at 30 minLatency (seconds) at 60 minLatency (seconds) at 90 minLatency (seconds) at 120 min
Vehicle-
This compound
This compound
Positive Control (e.g., Morphine)
Experimental Protocol: Formalin Test in Rats

This model differentiates between nociceptive and inflammatory pain and can be used to further characterize the analgesic profile of this compound.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • 5% formalin solution

  • Observation chambers with mirrors for clear viewing of the paws

  • This compound solution for administration

Procedure:

  • Acclimatize the rats to the observation chambers.

  • Administer this compound or vehicle at a predetermined time before the formalin injection.

  • Inject 50 µL of 5% formalin into the plantar surface of the right hind paw.[9]

  • Immediately place the rat back into the observation chamber.

  • Record the total time spent licking or biting the injected paw during two phases:

    • Phase 1 (acute nociceptive pain): 0-5 minutes post-injection.[9]

    • Phase 2 (inflammatory pain): 15-30 minutes post-injection.

  • Compare the paw licking/biting time between the treatment groups.

Data Presentation: Antinociceptive Effect of this compound in the Rat Formalin Test

Treatment GroupDose (mg/kg)Paw Licking/Biting Time (seconds) - Phase 1 (0-5 min)Paw Licking/Biting Time (seconds) - Phase 2 (15-30 min)
Vehicle-
This compound
This compound
Positive Control (e.g., Indomethacin)

Logical Relationship in Pain Model Assessment

G cluster_0 Pain Model Assessment Logic Villocarine_A This compound Administration Hot_Plate Hot Plate Test Villocarine_A->Hot_Plate Formalin_Test Formalin Test Villocarine_A->Formalin_Test Central_Analgesia Central Analgesic Effect Hot_Plate->Central_Analgesia Indicates Formalin_Test->Central_Analgesia Phase 1 indicates Peripheral_Analgesia Peripheral Anti-inflammatory/ Analgesic Effect Formalin_Test->Peripheral_Analgesia Phase 2 indicates

Caption: Logical flow for assessing the antinociceptive profile of this compound.

References

Unveiling the Calcium Channel Inhibition Properties of Villocarine A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of experimental techniques to measure the effects of Villocarine A, an indole alkaloid with vasorelaxant properties, on calcium channels. The protocols outlined below are designed to offer a comprehensive guide for investigating the inhibitory mechanisms of this compound on both voltage-dependent and receptor-operated calcium channels.

Introduction to this compound and its Mechanism of Action

This compound is a natural indole alkaloid isolated from Uncaria villosa.[1] Studies have demonstrated its vasorelaxant activity, which is primarily attributed to the inhibition of calcium influx into vascular smooth muscle cells.[1] This inhibitory action targets two main types of calcium channels:

  • Voltage-Dependent Calcium Channels (VDCs): These channels open in response to membrane depolarization, allowing an influx of calcium that triggers muscle contraction.

  • Receptor-Operated Calcium Channels (ROCs): These channels are activated by the binding of agonists, such as phenylephrine, to cell surface receptors, leading to calcium entry and subsequent cellular responses.

The dual inhibitory effect of this compound on both VDCs and ROCs makes it a compound of interest for cardiovascular research and drug development.[1]

Data Presentation: Summary of Expected Quantitative Data

The following tables summarize the expected quantitative data from the described experimental protocols. These values are illustrative and may vary depending on the specific experimental conditions.

Table 1: Vasorelaxant Effect of this compound on Rat Aortic Rings

ParameterValue
Pre-contraction Agent Phenylephrine (1 µM)
This compound IC50 Expected in the range of 1-10 µM
Maximum Relaxation (%) Expected to be > 80%
ParameterValue
Pre-contraction Agent High K+ (e.g., 60 mM KCl)
This compound IC50 Expected in the range of 1-10 µM
Maximum Relaxation (%) Expected to be > 80%

Table 2: Inhibitory Effect of this compound on Intracellular Calcium Increase

ParameterValue
Cell Type Vascular Smooth Muscle Cells (VSMCs)
Calcium Indicator Fura-2 AM
Stimulus Phenylephrine (1 µM)
This compound IC50 Expected in the range of 1-10 µM
Maximum Inhibition (%) Expected to be significant
ParameterValue
Cell Type Vascular Smooth Muscle Cells (VSMCs)
Calcium Indicator Fura-2 AM
Stimulus High K+ (e.g., 60 mM KCl)
This compound IC50 Expected in the range of 1-10 µM
Maximum Inhibition (%) Expected to be significant

Experimental Protocols

Protocol 1: Vasorelaxation Assay in Isolated Rat Aortic Rings

This protocol determines the vasorelaxant effect of this compound on aortic tissue pre-contracted with either a receptor agonist (phenylephrine) or a depolarizing agent (high potassium).

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.7 glucose)

  • Phenylephrine (PE)

  • Potassium Chloride (KCl)

  • This compound

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Aortic Ring Preparation:

    • Humanely euthanize the rat and excise the thoracic aorta.

    • Carefully remove adhering connective and adipose tissues.

    • Cut the aorta into rings of 2-3 mm in width.

    • For endothelium-denuded rings, gently rub the intimal surface with a fine wire.

    • Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

  • Equilibration:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, changing the buffer every 15-20 minutes.

  • Viability Check:

    • Contract the rings with 60 mM KCl.

    • In endothelium-intact rings, after washing out the KCl, induce a submaximal contraction with PE (1 µM) and then add acetylcholine (10 µM) to confirm endothelial integrity (relaxation of >80% is expected).

  • Vasorelaxation Measurement:

    • Induce a stable contraction with either PE (1 µM) to assess the effect on ROCs or high KCl (60 mM) to assess the effect on VDCs.

    • Once a plateau is reached, cumulatively add this compound in increasing concentrations (e.g., 10 nM to 100 µM).

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-contraction induced by PE or KCl.

    • Construct concentration-response curves and calculate the IC50 value (the concentration of this compound that produces 50% of the maximum relaxation).

Protocol 2: Measurement of Intracellular Calcium ([Ca2+]i) in Vascular Smooth Muscle Cells (VSMCs)

This protocol uses a fluorescent calcium indicator, Fura-2 AM, to measure changes in intracellular calcium concentration in cultured VSMCs in response to stimuli and the inhibitory effect of this compound.

Materials:

  • Primary cultured vascular smooth muscle cells (VSMCs) from rat aorta

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Phenylephrine (PE)

  • Potassium Chloride (KCl)

  • This compound

  • Fluorescence imaging system with dual-wavelength excitation (340/380 nm) and emission at 510 nm.

Procedure:

  • Cell Culture:

    • Culture VSMCs in DMEM supplemented with 10% FBS until they reach 70-80% confluency on glass coverslips.

    • Serum-starve the cells for 24 hours before the experiment.

  • Fura-2 AM Loading:

    • Prepare a loading buffer containing Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Incubate the cells with the loading buffer at 37°C for 30-60 minutes in the dark.

    • Wash the cells three times with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM for 15-30 minutes.

  • Calcium Imaging:

    • Mount the coverslip onto the stage of the fluorescence imaging system.

    • Perfuse the cells with HBSS.

    • Record the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.

  • Stimulation and Inhibition:

    • To assess the effect on ROCs, pre-incubate the cells with this compound (at various concentrations) for a defined period (e.g., 5-10 minutes).

    • Then, stimulate the cells with PE (1 µM) in the continued presence of this compound.

    • To assess the effect on VDCs, follow the same pre-incubation procedure with this compound and then stimulate with high KCl (60 mM).

    • Record the changes in the 340/380 nm fluorescence ratio.

  • Data Analysis:

    • The 340/380 nm ratio is proportional to the intracellular calcium concentration.

    • Calculate the peak increase in the fluorescence ratio after stimulation in the absence and presence of different concentrations of this compound.

    • Determine the percentage inhibition of the calcium response by this compound and calculate the IC50 value.

Mandatory Visualizations

G cluster_0 This compound Signaling Pathway Villocarine_A This compound VDC Voltage-Dependent Ca2+ Channel Villocarine_A->VDC Inhibits ROC Receptor-Operated Ca2+ Channel Villocarine_A->ROC Inhibits Ca_Influx Ca2+ Influx VDC->Ca_Influx ROC->Ca_Influx Contraction Vasoconstriction Ca_Influx->Contraction

Caption: Proposed signaling pathway of this compound's vasorelaxant effect.

G cluster_1 Vasorelaxation Assay Workflow Aorta_Isolation Isolate Rat Thoracic Aorta Ring_Preparation Prepare Aortic Rings Aorta_Isolation->Ring_Preparation Equilibration Equilibrate in Organ Bath Ring_Preparation->Equilibration Pre_Contraction Pre-contract with PE or High K+ Equilibration->Pre_Contraction Villocarine_A_Addition Add this compound (Cumulative Doses) Pre_Contraction->Villocarine_A_Addition Record_Relaxation Record Relaxation Response Villocarine_A_Addition->Record_Relaxation Data_Analysis Analyze Data (IC50 Calculation) Record_Relaxation->Data_Analysis

Caption: Experimental workflow for the vasorelaxation assay.

G cluster_2 Calcium Imaging Workflow Cell_Culture Culture VSMCs on Coverslips Dye_Loading Load Cells with Fura-2 AM Cell_Culture->Dye_Loading Baseline_Recording Record Baseline Fluorescence Dye_Loading->Baseline_Recording Pre_Incubation Pre-incubate with This compound Baseline_Recording->Pre_Incubation Stimulation Stimulate with PE or High K+ Pre_Incubation->Stimulation Record_Response Record Ca2+ Response Stimulation->Record_Response Data_Analysis Analyze Inhibition and IC50 Record_Response->Data_Analysis

Caption: Experimental workflow for intracellular calcium imaging.

References

Villocarine A: A Research Tool for Investigating Vascular Smooth Muscle Physiology and Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Villocarine A, a novel indole alkaloid isolated from the leaves of Uncaria villosa, has emerged as a significant pharmacological tool for the study of vascular smooth muscle (VSM) function.[1] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate VSM contraction and relaxation mechanisms. Its vasorelaxant properties, primarily attributed to the inhibition of calcium influx, make it a valuable compound for probing the signaling pathways that govern vascular tone.[1]

Mechanism of Action

This compound exhibits vasorelaxation activity by primarily targeting the calcium signaling cascade in vascular smooth muscle cells (VSMCs).[1] The principal mechanism involves the inhibition of calcium influx from the extracellular space through two main types of channels:

  • Voltage-Dependent Calcium Channels (VDCs): These channels are activated by membrane depolarization. This compound has been shown to inhibit vasocontraction induced by high concentrations of potassium, which directly depolarizes the VSM cell membrane and opens VDCs.[1]

  • Receptor-Operated Calcium Channels (ROCs): These channels are activated by the binding of agonists, such as phenylephrine, to their receptors on the cell surface. This compound effectively inhibits phenylephrine-induced contraction, suggesting a blockade of ROCs.[1]

In addition to its direct effects on calcium channels, the vasorelaxant effect of this compound is also partly mediated by:

  • Increased Nitric Oxide (NO) Release: It is suggested that this compound can stimulate the release of NO from endothelial cells, which in turn activates soluble guanylate cyclase in VSMCs, leading to relaxation.[1]

  • Opening of Voltage-Gated Potassium (K+) Channels: The opening of K+ channels leads to hyperpolarization of the cell membrane, which makes the opening of VDCs less likely, thus contributing to vasorelaxation.[1]

Data Presentation

ParameterAgonistTissueEffect of this compoundReference
Inhibition of Ca2+-dependent contractionPhenylephrine (in the presence of nicardipine)Rat Aortic RingApproximately 4-fold inhibition[2]

Experimental Protocols

Detailed methodologies for key experiments to study the effects of this compound on vascular smooth muscle are provided below.

Protocol 1: Ex Vivo Vasoconstriction Assay Using Rat Aortic Rings

This protocol details the procedure for assessing the vasorelaxant effects of this compound on isolated rat thoracic aorta pre-contracted with an agonist like phenylephrine.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

  • Phenylephrine (PE)

  • This compound

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Aorta Isolation and Preparation:

    • Euthanize the rat via an approved method.

    • Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

    • Remove adhering connective and adipose tissues.

    • Cut the aorta into rings of 2-3 mm in width. For endothelium-denuded studies, gently rub the intimal surface with a fine wire.

  • Mounting and Equilibration:

    • Mount the aortic rings in the organ bath chambers containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.

  • Viability and Endothelium Integrity Check:

    • After equilibration, contract the rings with 60 mM KCl.

    • Wash the rings and allow them to return to baseline.

    • To check for endothelium integrity, pre-contract the rings with phenylephrine (1 µM) and then add acetylcholine (10 µM). A relaxation of more than 80% indicates intact endothelium.

  • Vasorelaxation Assay:

    • Pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).

    • Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the organ bath.

    • Record the relaxation response at each concentration until a maximal response is achieved.

  • Data Analysis:

    • Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine.

    • Plot the concentration-response curve and, if possible, calculate the EC50 value for this compound.

Protocol 2: Intracellular Calcium Imaging in Cultured Vascular Smooth Muscle Cells

This protocol describes the measurement of intracellular calcium concentration ([Ca2+]i) in cultured VSMCs to assess the inhibitory effect of this compound on calcium influx.

Materials:

  • Primary cultured rat aortic smooth muscle cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fura-2 AM (calcium indicator dye)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Phenylephrine (PE) or high KCl solution

  • This compound

  • Fluorescence microscopy system with ratiometric imaging capabilities

Procedure:

  • Cell Culture and Dye Loading:

    • Culture rat aortic smooth muscle cells on glass coverslips until they reach 70-80% confluency.

    • Wash the cells with HBSS.

    • Load the cells with Fura-2 AM (e.g., 5 µM) and Pluronic F-127 (0.02%) in HBSS for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification for at least 30 minutes.

  • Fluorescence Measurement:

    • Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

    • Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm, and record the emission fluorescence at 510 nm.

    • Establish a stable baseline fluorescence ratio (F340/F380).

  • Experimental Procedure:

    • Perfuse the cells with a stimulating agent, such as phenylephrine (e.g., 10 µM) or a high KCl solution (e.g., 60 mM), to induce an increase in [Ca2+]i.

    • After recording the initial calcium response, wash the cells with HBSS to return to baseline.

    • Pre-incubate the cells with this compound at the desired concentration for a specified period (e.g., 10-15 minutes).

    • Re-stimulate the cells with the same agonist in the presence of this compound and record the calcium response.

  • Data Analysis:

    • Calculate the F340/F380 ratio, which is proportional to the [Ca2+]i.

    • Compare the peak calcium response in the absence and presence of this compound to determine its inhibitory effect on calcium influx.

    • Express the inhibition as a percentage of the control response.

Visualizations

Signaling Pathway of this compound-Induced Vasorelaxation

VillocarineA_Pathway cluster_inhibition Inhibitory Pathways VillocarineA This compound VDC Voltage-Dependent Ca2+ Channels (VDCs) VillocarineA->VDC Inhibits ROC Receptor-Operated Ca2+ Channels (ROCs) VillocarineA->ROC Inhibits K_channel Voltage-Gated K+ Channels VillocarineA->K_channel Opens Endothelium Endothelial Cells VillocarineA->Endothelium Stimulates Ca_influx Ca2+ Influx VDC->Ca_influx Mediates ROC->Ca_influx Mediates Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Leads to NO_release NO Release Endothelium->NO_release Leads to Vasoconstriction Vasoconstriction Ca_influx->Vasoconstriction Leads to Ca_influx->Vasoconstriction Vasorelaxation Vasorelaxation Hyperpolarization->VDC Inhibits opening of Hyperpolarization->Vasorelaxation Contributes to NO_release->Vasorelaxation Contributes to

Caption: Proposed signaling pathways for this compound-induced vasorelaxation.

Experimental Workflow for Vasoconstriction Assay

Vasoconstriction_Workflow start Start isolate_aorta Isolate Rat Thoracic Aorta start->isolate_aorta prepare_rings Prepare Aortic Rings (2-3 mm width) isolate_aorta->prepare_rings mount Mount Rings in Organ Bath prepare_rings->mount equilibrate Equilibrate (60-90 min) under 1.5-2.0 g tension mount->equilibrate viability_check Viability Check (60 mM KCl) equilibrate->viability_check endo_check Endothelium Integrity Check (PE + ACh) viability_check->endo_check pre_contract Pre-contract with Phenylephrine (1 µM) endo_check->pre_contract add_villocarine Add Cumulative Doses of this compound pre_contract->add_villocarine record Record Relaxation Response add_villocarine->record analyze Data Analysis (% Relaxation vs. Concentration) record->analyze end End analyze->end

Caption: Workflow for the ex vivo vasoconstriction assay.

References

Application Notes and Protocols for the In Vivo Formulation of Villocarine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating Villocarine A, a bioactive indole alkaloid, for in vivo studies. Due to its inherent low oral bioavailability, appropriate formulation is critical to ensure adequate systemic exposure and reliable pharmacological evaluation. This document outlines the physicochemical properties of this compound, details two effective formulation strategies, and provides step-by-step experimental protocols.

Introduction to this compound

This compound is a natural indole alkaloid with demonstrated vasorelaxant and potential neuroprotective properties[1]. Preclinical pharmacokinetic studies in rats have revealed that while this compound possesses high permeability, it suffers from low oral bioavailability, approximately 16.8%[1]. This characteristic classifies this compound as a likely Biopharmaceutics Classification System (BCS) Class II or IV compound, where the primary obstacle to oral absorption is its poor aqueous solubility. To overcome this limitation, formulation strategies aimed at enhancing the solubility and dissolution rate of this compound are essential for successful in vivo investigations.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to the development of a successful formulation. The following table summarizes key experimental and predicted data for this compound.

PropertyValueSource
Molecular Formula C₂₁H₂₄N₂O₄ChemSpider
Molecular Weight 368.43 g/mol ChemSpider
Predicted logP 2.8ChemSpider
Predicted pKa (most basic) 7.5ChemSpider
Predicted Aqueous Solubility 0.02 mg/LChemSpider
Permeability High (15.6 ± 1.6 x 10⁻⁶ cm/s)[1]
Plasma Protein Binding >91% (rat and human)[1]

Predicted values were obtained from publicly available chemical databases and should be used as a guide for formulation development. Experimental verification is recommended.

Formulation Strategies for this compound

Given its low aqueous solubility and high permeability, two primary formulation strategies are recommended for enhancing the oral bioavailability of this compound: Self-Emulsifying Drug Delivery Systems (SEDDS) and Cyclodextrin Inclusion Complexation.

Self-Emulsifying Drug Delivery System (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluid. This in situ emulsification leads to a large interfacial area for drug absorption and can bypass the dissolution step, a major rate-limiting factor for poorly soluble drugs.

Table 1: Example of a SEDDS Formulation for this compound

ComponentExample ExcipientConcentration (% w/w)Rationale
Oil Phase Capryol™ 9030Solubilizes this compound
Surfactant Kolliphor® RH 4050Forms a stable emulsion
Co-surfactant Transcutol® HP20Improves emulsification and drug loading
Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They can encapsulate poorly soluble drug molecules, like this compound, forming inclusion complexes. This complexation effectively increases the aqueous solubility of the drug, thereby enhancing its dissolution and absorption.

Table 2: Example of a Cyclodextrin Inclusion Complex Formulation for this compound

ComponentExample ExcipientMolar Ratio (Drug:CD)Rationale
Drug This compound1---
Cyclodextrin Hydroxypropyl-β-cyclodextrin (HP-β-CD)1Forms a soluble inclusion complex

Experimental Protocols

Protocol for Preparation of this compound-Loaded SEDDS

This protocol describes the preparation of a 1 gram batch of the example SEDDS formulation.

Materials and Equipment:

  • This compound

  • Capryol™ 90 (oil)

  • Kolliphor® RH 40 (surfactant)

  • Transcutol® HP (co-surfactant)

  • Analytical balance

  • Glass vial

  • Magnetic stirrer and stir bar

  • Water bath

Procedure:

  • Weighing: Accurately weigh 300 mg of Capryol™ 90, 500 mg of Kolliphor® RH 40, and 200 mg of Transcutol® HP into a glass vial.

  • Mixing: Place a magnetic stir bar in the vial and mix the components on a magnetic stirrer at room temperature until a homogenous mixture is obtained.

  • Drug Incorporation: Accurately weigh the desired amount of this compound and add it to the excipient mixture.

  • Solubilization: Gently heat the mixture in a water bath to 40°C while stirring to facilitate the complete dissolution of this compound.

  • Equilibration: Once the drug is completely dissolved, remove the vial from the water bath and allow it to cool to room temperature while continuing to stir.

  • Storage: Store the final SEDDS formulation in a tightly sealed container at room temperature, protected from light.

Protocol for Preparation of this compound-Cyclodextrin Inclusion Complex

This protocol describes the preparation of a this compound-HP-β-CD inclusion complex using the kneading method.

Materials and Equipment:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Water

  • Mortar and pestle

  • Vacuum oven

  • Analytical balance

Procedure:

  • Molar Calculation: Calculate the required mass of this compound and HP-β-CD for a 1:1 molar ratio.

  • Wetting the Cyclodextrin: Place the accurately weighed HP-β-CD into a mortar. Add a small amount of a 1:1 (v/v) ethanol/water mixture to moisten the powder and form a paste.

  • Drug Incorporation: Accurately weigh this compound and add it to the HP-β-CD paste.

  • Kneading: Knead the mixture thoroughly with the pestle for 60 minutes. The consistency of the mixture should be maintained by adding small amounts of the ethanol/water mixture as needed.

  • Drying: Transfer the resulting paste to a petri dish and dry it in a vacuum oven at 40°C for 24 hours.

  • Sieving: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.

  • Storage: Store the inclusion complex in a desiccator at room temperature.

Visualizations

experimental_workflow_sedds cluster_preparation SEDDS Preparation cluster_administration In Vivo Administration weigh Weigh Excipients (Oil, Surfactant, Co-surfactant) mix Mix Excipients weigh->mix add_drug Add this compound mix->add_drug dissolve Heat and Stir to Dissolve add_drug->dissolve cool Cool to Room Temperature dissolve->cool store_sedds Store Formulation cool->store_sedds administer Oral Gavage to Animal Model store_sedds->administer absorb In Situ Emulsification in GI Tract administer->absorb systemic Systemic Absorption absorb->systemic

Workflow for SEDDS Formulation and Administration.

experimental_workflow_cyclodextrin cluster_preparation Cyclodextrin Complex Preparation (Kneading Method) cluster_administration In Vivo Administration weigh_cd Weigh HP-β-CD wet_cd Wet with Ethanol/Water weigh_cd->wet_cd add_drug Add this compound wet_cd->add_drug knead Knead for 60 min add_drug->knead dry Vacuum Dry knead->dry sieve Sieve to Obtain Powder dry->sieve store_cd Store Complex sieve->store_cd reconstitute Reconstitute in Water store_cd->reconstitute administer Oral Gavage to Animal Model reconstitute->administer dissolve Enhanced Dissolution in GI Tract administer->dissolve systemic Systemic Absorption dissolve->systemic

Workflow for Cyclodextrin Complex Formulation.

villocarine_a_signaling_pathway cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space vdoc Voltage-Dependent Ca²⁺ Channel ca_influx ↓ Ca²⁺ Influx roc Receptor-Operated Ca²⁺ Channel kv_channel Voltage-Gated K⁺ Channel k_efflux ↑ K⁺ Efflux kv_channel->k_efflux vasorelaxation Vasorelaxation ca_influx->vasorelaxation no_release ↑ NO Release no_release->vasorelaxation k_efflux->vasorelaxation Hyperpolarization villocarine_a This compound villocarine_a->vdoc Inhibits villocarine_a->roc Inhibits villocarine_a->kv_channel Opens villocarine_a->no_release Stimulates

Signaling Pathway of this compound in Vasorelaxation.

References

Analytical Standards for Villocarine A Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Villocarine A is a bioactive indole alkaloid isolated from plants of the Uncaria genus.[1] It has garnered significant interest within the scientific community due to its demonstrated vasorelaxant properties and its potential for the protection of the central nervous system.[1] As research into the therapeutic applications of this compound progresses, the necessity for standardized analytical methods for its quantification and characterization becomes paramount. These application notes provide detailed protocols for the analysis of this compound in biological matrices and an overview of its mechanism of action.

Chemical and Physical Properties

As a member of the indole alkaloid class, this compound possesses a characteristic heterocyclic structure. A comprehensive understanding of its physicochemical properties is essential for the development of robust analytical methodologies.

PropertyValue/DescriptionReference
Chemical ClassIndole Alkaloid[1]
PermeabilityHigh (15.6 ± 1.6 x 10⁻⁶ cm/s)[1]
Protein Binding>91% in rat and human plasma[1]
Hepatic Extraction Ratio0.1 in pooled rat liver microsomes, 0.2 in human liver microsomes[1]

Pharmacokinetic Parameters of this compound in Rats

The following table summarizes key pharmacokinetic parameters of this compound determined in preclinical studies in rats.[1]

ParameterValue
Volume of Distribution (Vd)100.3 ± 15.6 L/kg
Clearance (CL)8.2 ± 1.1 L/h/kg
Maximum Plasma Concentration (Cmax)53.2 ± 10.4 ng/mL (following oral dosing)
Time to Maximum Plasma Concentration (Tmax)0.3 ± 0.1 h (following oral dosing)
Absolute Oral Bioavailability16.8 ± 0.1%

Analytical Method: Quantification of this compound by UPLC-MS/MS

An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been validated for the quantification of this compound in plasma samples.[1] This method offers high sensitivity and selectivity, crucial for pharmacokinetic studies.

Experimental Protocol

1. Sample Preparation:

  • To 20 µL of the biological sample (e.g., mouse blood), add 100 µL of acetonitrile containing an appropriate internal standard (e.g., midazolam at 50 ng/mL).[2]

  • Vortex the mixture for 30 seconds to precipitate proteins.[2]

  • Centrifuge the sample at 14,900 x g for 10 minutes.[2]

  • Collect the supernatant for injection into the UPLC-MS/MS system.[2]

2. UPLC Conditions:

  • Column: UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)[2]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile[2]

  • Flow Rate: 0.4 mL/min[3]

  • Gradient Elution:

    • 0-0.2 min: 10% B

    • 0.2-3.0 min: 10% to 35% B

    • 3.0-3.5 min: 35% B

    • 3.5-4.0 min: 35% to 10% B

    • 4.0-5.5 min: 10% B[3]

  • Injection Volume: 2 µL[2]

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[2]

  • Scan Type: Multiple Reaction Monitoring (MRM)[2]

  • Capillary Voltage: 2.4 kV[3]

  • Source Temperature: 150°C[3]

  • Desolvation Temperature: 450°C[3]

  • Desolvation Gas Flow: 900 L/h (Nitrogen)[3]

  • Cone Gas Flow: 50 L/h (Nitrogen)[3]

  • Collision Gas: Helium[3]

4. Method Validation Parameters:

  • Linearity: 1-150 ng/mL in rat plasma[1]

  • Accuracy: 86.5% to 110.4%[2]

  • Precision (Intra- and Interday): ≤15%[2]

  • Recovery: 64.4% to 86.8%[2]

  • Matrix Effects: 94.1% to 109.4%[2]

Experimental Workflow```dot

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Sample Biological Sample (20 µL) Acetonitrile Add Acetonitrile with Internal Standard (100 µL) Sample->Acetonitrile Vortex Vortex (30s) Acetonitrile->Vortex Centrifuge Centrifuge (14,900 x g, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject Supernatant (2 µL) Supernatant->Injection UPLC UPLC Separation (BEH C18 Column) Injection->UPLC MSMS MS/MS Detection (ESI+, MRM) UPLC->MSMS Data Data Acquisition and Quantification MSMS->Data

Signaling pathway of this compound-induced vasorelaxation.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Oral Bioavailability of Villocarine A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the low oral bioavailability of Villocarine A.

Frequently Asked Questions (FAQs)

Q1: What is the known oral bioavailability of this compound and what are its key pharmacokinetic parameters?

A1: Preclinical studies in rats have shown that this compound has an absolute oral bioavailability of approximately 16.8%[1]. Despite demonstrating high permeability (15.6 ± 1.6 x 10⁻⁶ cm/s) in Caco-2 cell models and a low hepatic extraction ratio (0.1 in rat liver microsomes), its oral absorption remains limited[1]. Key pharmacokinetic parameters in rats are summarized in the table below.

Q2: Why is the oral bioavailability of this compound low despite its high permeability?

A2: While direct studies on the specific causes for this compound are limited, the discrepancy between its high permeability and low oral bioavailability points towards two primary hypotheses:

  • Poor Aqueous Solubility: this compound, being an alkaloid, may have low solubility in the aqueous environment of the gastrointestinal (GI) tract. This would limit the amount of drug dissolved and available for absorption, a phenomenon known as dissolution rate-limited absorption.

  • P-glycoprotein (P-gp) Efflux: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall. These transporters actively pump the drug back into the GI lumen after it has been absorbed into the enterocytes, thereby reducing its net absorption into the systemic circulation[2][3].

Q3: What are the potential formulation strategies to improve the oral bioavailability of this compound?

A3: Several formulation strategies can be employed to overcome the challenges of poor solubility and potential P-gp efflux. These include:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions in the GI tract[4][5]. This can enhance the solubility and absorption of lipophilic drugs.

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state, often in an amorphous form, which can significantly increase the dissolution rate and solubility[6][7][8].

  • Nanosuspensions: These are sub-micron colloidal dispersions of the pure drug, stabilized by surfactants and polymers. The reduced particle size increases the surface area, leading to enhanced dissolution velocity and saturation solubility[9][10][11].

Q4: How can I determine if this compound is a substrate of P-glycoprotein?

A4: The most common in vitro method to assess P-gp substrate liability is the Caco-2 permeability assay[12][13]. This assay uses a monolayer of Caco-2 cells, which express P-gp and other transporters. By measuring the bidirectional transport of this compound across the cell monolayer (apical-to-basolateral vs. basolateral-to-apical), an efflux ratio can be calculated. An efflux ratio greater than 2 is generally indicative of active efflux[12]. The experiment can also be performed in the presence of a known P-gp inhibitor, like verapamil, to see if the efflux is reduced[14].

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues users might encounter during their experiments.

Issue 1: Low and Variable Oral Bioavailability in Animal Studies

Question: My in vivo pharmacokinetic studies in rats show low and highly variable oral bioavailability for my this compound formulation. What could be the cause and how can I troubleshoot this?

Answer:

Potential Causes:

  • Incomplete Dissolution: The formulation may not be releasing this compound effectively in the GI tract, leading to incomplete and erratic dissolution.

  • Precipitation: The drug may initially dissolve but then precipitate out of solution in the GI lumen due to changes in pH or dilution.

  • P-gp Efflux Saturation Variability: If this compound is a P-gp substrate, individual differences in the expression and activity of P-gp in the animals can lead to high variability in absorption.

  • Food Effects: The presence or absence of food can significantly impact the absorption of poorly soluble drugs.

Troubleshooting Steps:

  • Characterize Drug Solubility: Determine the aqueous solubility of this compound at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, and 6.8).

  • Evaluate Formulation Performance in vitro:

    • Conduct in vitro dissolution studies of your formulation in biorelevant media (e.g., Simulated Gastric Fluid - SGF, and Simulated Intestinal Fluid - SIF) to assess drug release.

    • For lipid-based formulations like SEDDS, perform dispersion tests to ensure the formation of a stable and fine emulsion.

  • Investigate P-gp Interaction: Perform a Caco-2 permeability assay to determine if this compound is a P-gp substrate. If it is, consider co-administering a P-gp inhibitor in your animal studies (for research purposes) or reformulating with excipients that have P-gp inhibitory effects.

  • Standardize Animal Studies:

    • Ensure that animals are fasted overnight before dosing to minimize food effects[15].

    • Use a consistent dosing volume and vehicle for all animals.

    • Consider using a larger group of animals to account for biological variability.

Issue 2: Difficulty in Formulating a Stable and Effective SEDDS

Question: I am trying to develop a SEDDS for this compound, but I am facing issues with drug precipitation and poor emulsification. What should I do?

Answer:

Potential Causes:

  • Poor Drug Solubility in Excipients: this compound may have limited solubility in the selected oil, surfactant, or co-surfactant.

  • Incorrect Excipient Ratio: The ratio of oil, surfactant, and co-surfactant may not be optimal for self-emulsification.

  • Excipient Incompatibility: The chosen excipients may not be compatible with each other or with the drug.

Troubleshooting Steps:

  • Systematic Excipient Screening:

    • Determine the solubility of this compound in a wide range of oils (e.g., long-chain triglycerides, medium-chain triglycerides), surfactants (e.g., Cremophor RH40, Tween 80), and co-surfactants (e.g., Transcutol P, PEG 400).

  • Construct Pseudo-Ternary Phase Diagrams:

    • For the most promising excipient combinations, construct pseudo-ternary phase diagrams to identify the self-emulsifying regions[16]. This will help in determining the optimal ratios of oil, surfactant, and co-surfactant.

  • Characterize the Emulsion:

    • After emulsification, measure the droplet size, polydispersity index (PDI), and zeta potential of the resulting emulsion. The goal is to achieve a small droplet size (typically < 200 nm) and a low PDI for stability[4].

  • Assess Thermodynamic Stability:

    • Subject the formulation to stress tests, such as centrifugation and freeze-thaw cycles, to ensure its physical stability.

Issue 3: Challenges with Solid Dispersion Formulation

Question: My solid dispersion of this compound shows initial improvement in dissolution, but the drug recrystallizes over time. How can I prevent this?

Answer:

Potential Causes:

  • Polymer Incompatibility: The chosen polymer may not be able to effectively stabilize the amorphous form of this compound.

  • Insufficient Polymer Concentration: The drug-to-polymer ratio may be too high, leading to drug recrystallization.

  • Hygroscopicity: The formulation may be absorbing moisture, which can act as a plasticizer and promote recrystallization.

Troubleshooting Steps:

  • Polymer Selection:

    • Screen different polymers with varying mechanisms of interaction (e.g., PVP, HPMC, Soluplus®).

    • Use differential scanning calorimetry (DSC) to assess the miscibility of this compound with the chosen polymers.

  • Optimize Drug Loading:

    • Prepare solid dispersions with different drug-to-polymer ratios and evaluate their physical stability over time using techniques like powder X-ray diffraction (PXRD) and DSC.

  • Control Moisture:

    • Store the solid dispersion in a desiccator or under controlled humidity conditions.

    • Consider adding a moisture-protective secondary excipient to the final dosage form.

  • Explore Ternary Solid Dispersions:

    • Consider adding a third component, such as a surfactant, to further enhance solubility and inhibit recrystallization[6].

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous (IV) AdministrationOral (PO) AdministrationReference
Dose--[1]
Cmax (ng/mL)-53.2 ± 10.4[1]
Tmax (h)-0.3 ± 0.1[1]
AUC (ng·h/mL)--[1]
Clearance (L/h/kg)8.2 ± 1.1-[1]
Volume of Distribution (L/kg)100.3 ± 15.6-[1]
Half-life (h)--[1]
Absolute Bioavailability (%)-16.8 ± 0.1[1]

Table 2: Expected Outcomes of Different Formulation Strategies for this compound

Formulation StrategyPrimary Mechanism of Bioavailability EnhancementExpected Improvement in Oral BioavailabilityKey Characterization Parameters
Self-Emulsifying Drug Delivery System (SEDDS) Improved solubility and dissolution by presenting the drug in a solubilized form.2-5 fold increaseDroplet size, PDI, zeta potential, self-emulsification time.
Solid Dispersion Increased surface area and dissolution rate by converting the drug to an amorphous form.2-4 fold increasePXRD, DSC, dissolution rate.
Nanosuspension Increased surface area and saturation solubility due to reduced particle size.3-6 fold increaseParticle size, PDI, zeta potential, dissolution velocity.

Experimental Protocols

Caco-2 Permeability Assay for P-gp Substrate Assessment

Objective: To determine if this compound is a substrate for the P-gp efflux transporter.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer[12]. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Transport Studies:

    • The transport of this compound is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

    • The donor compartment contains a known concentration of this compound in transport buffer (e.g., Hanks' Balanced Salt Solution). The receiver compartment contains the same buffer.

    • Samples are taken from the receiver compartment at specific time points (e.g., 30, 60, 90, and 120 minutes) and the concentration of this compound is determined by a validated analytical method (e.g., LC-MS/MS)[1].

  • P-gp Inhibition: The experiment is repeated in the presence of a known P-gp inhibitor (e.g., 100 µM verapamil) in the donor compartment to confirm P-gp mediated efflux[14].

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux, A is the surface area of the monolayer, and C₀ is the initial concentration in the donor compartment.

    • The efflux ratio (ER) is calculated as: ER = Papp (B-A) / Papp (A-B)

    • An ER > 2 suggests that the compound is a substrate for active efflux[12]. A significant reduction in the ER in the presence of the P-gp inhibitor confirms P-gp involvement.

Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To develop a SEDDS formulation to improve the solubility and oral absorption of this compound.

Methodology:

  • Solubility Studies: The saturation solubility of this compound is determined in various oils (e.g., Labrafac™ Lipophile WL 1349, Capryol™ 90), surfactants (e.g., Kolliphor® RH 40, Tween® 80), and cosurfactants (e.g., Transcutol® HP, PEG 400).

  • Construction of Pseudo-Ternary Phase Diagrams: Based on the solubility data, promising combinations of oil, surfactant, and cosurfactant are selected. Pseudo-ternary phase diagrams are constructed by titrating aqueous phase into mixtures of the oil, surfactant, and cosurfactant at fixed ratios to identify the self-emulsifying region[16].

  • Preparation of SEDDS: this compound is dissolved in the selected oil, followed by the addition of the surfactant and cosurfactant. The mixture is vortexed until a clear and homogenous solution is obtained.

  • Characterization of SEDDS:

    • Self-Emulsification Time: The time taken for the SEDDS to form a homogenous emulsion upon dilution in simulated gastric fluid (SGF, pH 1.2) is measured under gentle agitation[4].

    • Droplet Size and Polydispersity Index (PDI): The droplet size and PDI of the resulting emulsion are measured using dynamic light scattering.

    • Thermodynamic Stability: The formulation is subjected to centrifugation and freeze-thaw cycles to assess its physical stability.

In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the oral bioavailability of a novel this compound formulation compared to a simple suspension.

Methodology:

  • Animals: Male Sprague-Dawley rats (250-300 g) are used for the study. The animals are fasted overnight with free access to water before the experiment[15].

  • Dosing:

    • Oral Group: Rats are administered the this compound formulation (e.g., SEDDS or solid dispersion) or a control suspension (e.g., in 0.5% carboxymethylcellulose) via oral gavage at a specific dose.

    • Intravenous Group: A separate group of rats is administered a solution of this compound in a suitable vehicle (e.g., saline with a co-solvent) via the tail vein to determine the absolute bioavailability[15].

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes[17]. Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Sample Analysis: The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS method[1][18].

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, clearance, volume of distribution, and half-life. The absolute oral bioavailability (F%) is calculated as: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

Mandatory Visualization

experimental_workflow cluster_problem Problem Identification cluster_hypothesis Hypothesis Generation cluster_invitro In Vitro Characterization & Formulation cluster_invivo In Vivo Evaluation cluster_outcome Desired Outcome problem Low Oral Bioavailability of this compound solubility Poor Aqueous Solubility problem->solubility pgp P-gp Efflux problem->pgp sol_study Solubility & Dissolution Studies solubility->sol_study caco2 Caco-2 Permeability Assay pgp->caco2 formulation Formulation Development (SEDDS, Solid Dispersion, Nanosuspension) sol_study->formulation caco2->formulation pk_study Rat Pharmacokinetic Study formulation->pk_study outcome Improved Oral Bioavailability pk_study->outcome

Caption: Experimental workflow for improving this compound oral bioavailability.

signaling_pathway cluster_lumen GI Lumen cluster_enterocyte Enterocyte cluster_blood Systemic Circulation drug_lumen This compound (Oral Dose) drug_cell This compound drug_lumen->drug_cell Passive Diffusion (High Permeability) pgp_pump P-gp Efflux Pump drug_cell->pgp_pump drug_blood Absorbed this compound drug_cell->drug_blood Absorption pgp_pump->drug_lumen Efflux

Caption: Factors affecting this compound absorption in the enterocyte.

logical_relationship cluster_challenges Challenges cluster_strategies Formulation Strategies cluster_mechanisms Mechanisms of Improvement cluster_goal Goal poor_sol Poor Solubility sedds SEDDS poor_sol->sedds solid_disp Solid Dispersion poor_sol->solid_disp nanosus Nanosuspension poor_sol->nanosus pgp_efflux P-gp Efflux pgp_efflux->sedds inc_sol Increased Solubility sedds->inc_sol bypass_efflux Bypass/Inhibit Efflux sedds->bypass_efflux inc_diss Increased Dissolution solid_disp->inc_diss nanosus->inc_diss bioavailability Enhanced Oral Bioavailability inc_diss->bioavailability inc_sol->bioavailability bypass_efflux->bioavailability

Caption: Logical relationship between challenges, strategies, and outcomes.

References

Overcoming Villocarine A solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Villocarine A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common solubility challenges in aqueous solutions, ensuring the success of your experiments. This compound, a bioactive indole alkaloid, often presents solubility issues that can impact experimental reproducibility and outcomes.[1][2] This guide offers practical solutions and detailed protocols to address these challenges.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation after preparing my this compound stock solution in an aqueous buffer. What is happening?

A1: This is a common issue for compounds with low aqueous solubility, a characteristic often seen in complex natural products like alkaloids.[3][4] Precipitation occurs when the concentration of this compound exceeds its solubility limit in the chosen aqueous buffer. The high lipophilicity and crystalline nature of such compounds can contribute to their poor solubility in water.[5]

Q2: What are the initial steps I can take to improve the solubility of this compound for my in vitro assays?

A2: A good starting point is to prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol.[6] Subsequently, this stock can be serially diluted into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect the biological system you are studying.[7]

Q3: Are there more advanced methods to enhance the aqueous solubility of this compound for preclinical or formulation studies?

A3: Yes, several formulation strategies can significantly improve the solubility of poorly soluble drugs.[8][9] These include the use of co-solvents, cyclodextrins, solid dispersions, and nanotechnology-based approaches like nanosuspensions.[4][10][11] The choice of method often depends on the specific experimental requirements and the desired final concentration.[9]

Q4: Can adjusting the pH of my buffer help in dissolving this compound?

A4: For ionizable compounds, pH adjustment can be a very effective method to increase solubility.[6] As an alkaloid, this compound is likely a basic compound. Therefore, lowering the pH of the aqueous solution to protonate the molecule can increase its solubility. However, it is critical to consider the pH stability of the compound and the pH requirements of your experimental system.

Troubleshooting Guide

This guide provides structured approaches to address common solubility problems encountered with this compound.

Issue 1: this compound precipitates out of solution upon dilution from an organic stock.
  • Troubleshooting Steps:

    • Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous medium.

    • Optimize the organic solvent concentration: While keeping the final solvent concentration low is important, sometimes a slightly higher (but still biologically tolerated) concentration can maintain solubility.

    • Use a co-solvent system: Instead of a single aqueous buffer, use a mixture of water and a water-miscible organic solvent (co-solvent) like ethanol or propylene glycol.[7][12] This can increase the solubility of hydrophobic compounds.[13]

    • Incorporate surfactants: The addition of a small amount of a non-ionic surfactant, such as Tween 80 or Solutol HS-15, can help to form micelles that encapsulate the hydrophobic compound and increase its apparent solubility.[14][15]

Issue 2: The required concentration of this compound for an experiment is unachievable in an aqueous solution.
  • Troubleshooting Steps:

    • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[8][16] Beta-cyclodextrins and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.

    • Solid Dispersion: This technique involves dispersing this compound in a hydrophilic carrier matrix at a solid state.[4][12] When this solid dispersion is added to an aqueous medium, the carrier dissolves rapidly, releasing the drug as fine particles with an increased surface area, which enhances the dissolution rate.[11]

    • Nanosuspension: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area and, consequently, its dissolution velocity and saturation solubility.[11][17] This can be achieved through techniques like wet milling or high-pressure homogenization.[8]

Summary of Solubility Enhancement Techniques

TechniqueMechanism of ActionAdvantagesDisadvantages
Co-solvency Reduces the interfacial tension between the aqueous solution and the hydrophobic solute.[12][13]Simple to implement, can significantly increase solubility.Potential for organic solvent toxicity in biological systems.[7]
Cyclodextrin Complexation Forms inclusion complexes, encapsulating the hydrophobic drug within a hydrophilic shell.[8][16]High solubilization capacity, low toxicity.Can be expensive, potential for renal toxicity at high concentrations.[16]
Solid Dispersion Disperses the drug in a hydrophilic matrix, increasing the surface area upon dissolution.[4][12]Significant enhancement of dissolution rate and bioavailability.[11]Can be complex to prepare, potential for physical instability (recrystallization).[17]
Micronization/Nanosuspension Increases the surface area of the drug particles by reducing their size.[11][17]Improves dissolution rate, suitable for poorly soluble drugs.[15]Can be technically challenging to prepare stable nanosuspensions.[17]
pH Adjustment Protonates or deprotonates an ionizable drug to a more soluble form.[6]Simple and effective for ionizable compounds.Only applicable to ionizable drugs, potential for chemical instability at certain pH values.
Use of Surfactants Forms micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[14][15]Effective at low concentrations, widely used in formulations.Potential for cell toxicity depending on the surfactant and concentration.

Experimental Protocols

Protocol 1: Preparation of a this compound Solution using a Co-solvent System
  • Prepare a stock solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

  • Prepare the co-solvent buffer: Prepare your desired aqueous buffer (e.g., PBS) containing a specific percentage of a co-solvent like ethanol or polyethylene glycol 300 (PEG 300). A common starting point is 10% (v/v) co-solvent.

  • Dilute the stock solution: Serially dilute the this compound stock solution into the co-solvent buffer to achieve the desired final concentration.

  • Vortex and visually inspect: After each dilution step, vortex the solution thoroughly and visually inspect for any signs of precipitation.

  • Control experiment: Ensure you run a vehicle control in your experiment containing the same final concentration of DMSO and the co-solvent to account for any effects of the solvents themselves.

Protocol 2: Solubilization of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare an HP-β-CD solution: Prepare a solution of HP-β-CD in your desired aqueous buffer. The concentration of HP-β-CD can range from 1% to 40% (w/v) depending on the required solubilization enhancement.

  • Add this compound: Add the powdered this compound directly to the HP-β-CD solution.

  • Incubate and mix: Incubate the mixture at room temperature or slightly elevated temperature (e.g., 37°C) with continuous stirring or shaking for several hours to overnight to facilitate the formation of the inclusion complex.

  • Filter the solution: After incubation, filter the solution through a 0.22 µm filter to remove any undissolved material.

  • Determine the concentration: The concentration of the solubilized this compound in the filtrate should be determined analytically using a suitable method like HPLC-UV.

Visualizing Experimental Workflows and Signaling Pathways

To aid in understanding the experimental processes and the potential mechanism of action of this compound, the following diagrams are provided.

experimental_workflow cluster_preparation Solution Preparation cluster_troubleshooting Troubleshooting cluster_outcome Experimental Outcome start This compound Powder stock High-Concentration Stock (e.g., DMSO) start->stock dilution Dilution into Aqueous Buffer stock->dilution precipitation Precipitation Observed dilution->precipitation soluble_solution Clear Soluble Solution dilution->soluble_solution  If No Precipitation solubility_enhancement Apply Solubility Enhancement Technique precipitation->solubility_enhancement  If Yes solubility_enhancement->soluble_solution experiment Proceed with Experiment soluble_solution->experiment

Caption: A workflow for preparing and troubleshooting this compound solutions.

signaling_pathway villocarine_a This compound vdec Voltage-Dependent Ca²⁺ Channels (VDC) villocarine_a->vdec Inhibits roc Receptor-Operated Ca²⁺ Channels (ROC) villocarine_a->roc Inhibits no_release ↑ NO Release villocarine_a->no_release k_channels ↑ K⁺ Channel Opening villocarine_a->k_channels ca_influx ↓ Ca²⁺ Influx vdec->ca_influx roc->ca_influx vasorelaxation Vasorelaxation ca_influx->vasorelaxation no_release->vasorelaxation k_channels->vasorelaxation

Caption: Proposed signaling pathway for this compound-induced vasorelaxation.[1]

logical_relationship solubility_problem Poor Aqueous Solubility of this compound low_bioavailability Low Bioavailability solubility_problem->low_bioavailability experimental_issues In vitro Experimental Inconsistency solubility_problem->experimental_issues solubilization_strategies Solubilization Strategies solubility_problem->solubilization_strategies improved_solubility Improved Aqueous Solubility solubilization_strategies->improved_solubility

References

Villocarine A stability in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the stability of Villocarine A in various solvents and under different temperature conditions. The following question-and-answer format addresses common issues and provides protocols for establishing the stability profile of this compound for your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of this compound?

A1: Limited direct stability data for this compound in common laboratory solvents is publicly available. However, one preclinical pharmacokinetic study has shown that this compound is stable in rat plasma at 37°C[1]. For long-term storage, it is recommended to store this compound as a powder at -20°C for up to 3 years and in a solvent at -80°C for up to 1 year. The specific solvent for long-term storage was not defined, necessitating stability validation for your chosen solvent.

Q2: Which solvents are recommended for preparing this compound stock solutions?

A2: While specific solubility data is not extensively published, indole alkaloids are often soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. It is crucial to determine the solubility of this compound in your solvent of choice at the desired concentration. Always start with a small amount to ensure complete dissolution.

Q3: How can I determine the stability of this compound in my specific solvent and at my experimental temperature?

A3: A stability study should be conducted under your specific experimental conditions. This typically involves preparing a solution of this compound at a known concentration and monitoring its concentration over time at the desired temperature. A significant decrease in concentration indicates instability. A detailed protocol for a stability study is provided in the "Experimental Protocols" section.

Q4: What are the potential signs of this compound degradation?

A4: Degradation of this compound can be observed as:

  • A decrease in the peak area or height of this compound when analyzed by High-Performance Liquid Chromatography (HPLC).

  • The appearance of new peaks in the chromatogram, representing degradation products.

  • A change in the color or clarity of the solution.

  • A shift in the UV-Vis spectrum.

Q5: How does pH affect the stability of this compound?

A5: The stability of alkaloids can be pH-dependent. Generally, indole alkaloids may be susceptible to degradation under strongly acidic or basic conditions. It is recommended to conduct a forced degradation study, as outlined in the "Experimental Protocols" section, to assess the impact of pH on this compound stability.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitation of this compound in solution - Low solubility in the chosen solvent.- Solvent evaporation.- Temperature fluctuations.- Determine the solubility of this compound in the solvent before preparing a high-concentration stock.- Use a co-solvent system (e.g., DMSO/water).- Ensure containers are tightly sealed.- Store solutions at a constant temperature.
Inconsistent results in stability studies - Inaccurate initial concentration.- Inconsistent sample handling.- Analytical method variability.- Ensure accurate weighing and complete dissolution of this compound.- Use calibrated pipettes and consistent dilution procedures.- Validate the analytical method (e.g., HPLC) for linearity, precision, and accuracy.
Rapid degradation observed - Inherent instability under the tested conditions (e.g., high temperature, extreme pH).- Presence of contaminants that catalyze degradation.- Review the experimental conditions. Consider lowering the temperature or using a buffered solution.- Use high-purity solvents and reagents.

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of this compound in a Selected Solvent

This protocol outlines a basic experiment to get a preliminary idea of the stability of this compound in a specific solvent at a given temperature.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve it in the chosen solvent (e.g., DMSO, ethanol, methanol) to a final concentration of 1 mg/mL. Ensure complete dissolution.

  • Sample Preparation:

    • Prepare several aliquots of the stock solution in clean, tightly sealed vials.

  • Incubation:

    • Store the vials at the desired temperature (e.g., Room Temperature, 37°C, 4°C).

    • Protect the samples from light.

  • Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take one vial from storage.

    • Analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.

  • Data Evaluation:

    • Compare the concentration of this compound at each time point to the initial concentration (time 0). A significant decrease in concentration suggests instability.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. These studies expose the drug substance to stress conditions more severe than accelerated stability testing.

  • Acid Hydrolysis:

    • Dissolve this compound in a solution of 0.1 M HCl.

    • Incubate at room temperature or slightly elevated temperature (e.g., 40-60°C).

    • Monitor the degradation over time (e.g., 2, 4, 8, 24 hours).

    • Neutralize the sample before analysis.

  • Base Hydrolysis:

    • Dissolve this compound in a solution of 0.1 M NaOH.

    • Incubate at room temperature.

    • Monitor the degradation over time.

    • Neutralize the sample before analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3%).

    • Incubate at room temperature, protected from light.

    • Monitor the degradation over time.

  • Thermal Degradation:

    • Store this compound powder or a solution at elevated temperatures (e.g., 60°C, 80°C).

    • Monitor for degradation at various time points.

  • Photostability:

    • Expose a solution of this compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

    • Keep a control sample protected from light.

    • Monitor for degradation over time.

Data Presentation:

The results of these stability studies should be summarized in tables to allow for easy comparison.

Table 1: Preliminary Stability of this compound in [Solvent Name] at [Temperature]

Time (hours)Concentration (µg/mL)% Remaining
0100
2
4
8
24
48

Table 2: Forced Degradation of this compound

Stress ConditionDuration% DegradationNumber of Degradants
0.1 M HCl
0.1 M NaOH
3% H₂O₂
60°C
Photolysis

Visualizations

The following diagrams illustrate the workflow for conducting a stability study of this compound.

Stability_Study_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Evaluation Prep Prepare this compound Stock Solution Aliquot Aliquot Samples Prep->Aliquot Store Store at Desired Temperature Aliquot->Store Analyze Analyze Concentration (e.g., HPLC) Store->Analyze At Time Points Evaluate Evaluate Stability Analyze->Evaluate

Caption: Workflow for a preliminary stability assessment of this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis_fd Analysis cluster_evaluation_fd Evaluation Start This compound Sample Acid Acid Hydrolysis (e.g., 0.1M HCl) Start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) Start->Base Oxidation Oxidation (e.g., 3% H2O2) Start->Oxidation Thermal Thermal Stress (e.g., 60°C) Start->Thermal Photo Photostability Start->Photo Analyze_FD Analyze by Stability-Indicating Method (e.g., HPLC) Acid->Analyze_FD Base->Analyze_FD Oxidation->Analyze_FD Thermal->Analyze_FD Photo->Analyze_FD Identify Identify Degradation Products Analyze_FD->Identify Pathway Elucidate Degradation Pathways Identify->Pathway

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Synthesis of Villocarine A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Villocarine A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the total synthesis of this complex indole alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is the key strategic step in the total synthesis of (+)-Villocarine A?

A1: The cornerstone of the first total synthesis of (+)-Villocarine A is the intramolecular Pictet-Spengler cyclization. This crucial step establishes the tetracyclic core of the molecule and, most importantly, sets the stereochemistry at the C-3 position to the desired R configuration, which is a defining feature of this compound.

Q2: What are the main challenges associated with the Pictet-Spengler cyclization in this synthesis?

A2: The primary challenge is to control the diastereoselectivity of the cyclization to favor the formation of the kinetic 3R isomer over the thermodynamically more stable 3S isomer. This requires careful optimization of reaction conditions, including the choice of solvent and acid catalyst.

Q3: Are there any other particularly challenging reactions in the synthesis of this compound?

A3: Besides the Pictet-Spengler cyclization, the synthesis of the precursor for this reaction can present difficulties. Specifically, the construction of the geissoschizine-type skeleton may involve multi-step sequences that require careful handling of sensitive intermediates. For instance, the synthesis of related geissoschizine alkaloids has involved an aza-Michael cyclization/E1cB elimination sequence, which can be sensitive to reaction conditions.

Troubleshooting Guides

This section provides guidance on specific issues that may arise during the synthesis of this compound and its key intermediates.

Problem 1: Low Diastereoselectivity in the Intramolecular Pictet-Spengler Cyclization

Symptoms:

  • NMR analysis of the crude reaction mixture shows a significant amount of the undesired 3S diastereomer alongside the desired 3R product.

  • Difficult purification to isolate the pure 3R isomer.

Possible Causes:

  • Reaction Conditions Favoring the Thermodynamic Product: Prolonged reaction times or elevated temperatures can lead to equilibration and formation of the more stable 3S isomer.

  • Inappropriate Acid Catalyst or Solvent: The nature of the acid catalyst and the solvent polarity can significantly influence the transition state of the cyclization and, consequently, the diastereoselectivity.

Solutions:

  • Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS to determine the optimal time for maximizing the formation of the 3R isomer before significant epimerization occurs. Lowering the reaction temperature may also improve selectivity.

  • Screen Solvents and Acid Catalysts: Experiment with a range of solvents and Brønsted or Lewis acids. For the synthesis of (+)-Villocarine A, a combination of trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2) has been shown to be effective.

Parameter Recommended Condition Rationale
Acid Catalyst Trifluoroacetic acid (TFA)Provides the necessary acidity for the reaction to proceed efficiently.
Solvent Dichloromethane (CH2Cl2)A non-polar aprotic solvent that can favor the kinetic product.
Temperature 0 °C to room temperatureLower temperatures can enhance diastereoselectivity.
Reaction Time Monitor by TLC/LC-MSAvoid prolonged reaction times to minimize epimerization.
Problem 2: Poor Yield or Incomplete Conversion in the Synthesis of the Pictet-Spengler Precursor

Symptoms:

  • Low isolated yield of the desired aldehyde or amine precursor for the cyclization.

  • Presence of starting materials or side products in the crude reaction mixture.

Possible Causes:

  • Instability of Intermediates: Some intermediates in the synthesis of complex alkaloids can be unstable to air, moisture, or purification conditions.

  • Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, or reaction time can lead to incomplete conversion or the formation of byproducts.

Solutions:

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to protect sensitive intermediates from degradation.

  • Purification Method: Consider alternative purification methods such as flash chromatography on deactivated silica gel or crystallization to minimize decomposition of the product.

  • Re-optimization of Conditions: Systematically vary reaction parameters such as temperature, concentration, and reagent stoichiometry to find the optimal conditions for the specific substrate.

Experimental Protocols

A detailed experimental protocol for the key intramolecular Pictet-Spengler cyclization step in the synthesis of (+)-Villocarine A is provided below.

Synthesis of the Tetracyclic Core via Intramolecular Pictet-Spengler Cyclization

To a solution of the aldehyde precursor in anhydrous dichloromethane (CH2Cl2) at 0 °C under an argon atmosphere is added trifluoroacetic acid (TFA). The reaction mixture is stirred at this temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired tetracyclic product.

Visualizations

Logical Workflow for Troubleshooting Pictet-Spengler Cyclization

G Troubleshooting Workflow: Pictet-Spengler Cyclization start Low Diastereoselectivity Observed check_conditions Review Reaction Conditions (Time, Temperature) start->check_conditions check_reagents Evaluate Solvent and Acid Catalyst start->check_reagents optimize_time Optimize Reaction Time (Monitor by TLC/LC-MS) check_conditions->optimize_time optimize_temp Optimize Temperature (Consider Lower Temp) check_conditions->optimize_temp screen_solvents Screen Solvents (e.g., CH2Cl2, Toluene) check_reagents->screen_solvents screen_acids Screen Acid Catalysts (e.g., TFA, CSA) check_reagents->screen_acids purification Assess Purification Method optimize_time->purification optimize_temp->purification screen_solvents->purification screen_acids->purification result Improved Diastereoselectivity purification->result

Caption: Troubleshooting workflow for low diastereoselectivity.

Key Reaction Pathway in this compound Synthesis

G Key Steps in this compound Synthesis start Precursor Synthesis pictet_spengler Intramolecular Pictet-Spengler Cyclization start->pictet_spengler tetracycle Tetracyclic Intermediate (3R stereocenter set) pictet_spengler->tetracycle elaboration Further Functional Group Elaboration tetracycle->elaboration villocarine_a (+)-Villocarine A elaboration->villocarine_a

Caption: Key reaction pathway to (+)-Villocarine A.

Technical Support Center: Optimizing UPLC-MS/MS for Villocarine A Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Villocarine A using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods and resolving common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for UPLC-MS/MS parameters for this compound analysis?

A1: A validated UPLC-MS/MS method has been developed for the quantification of this compound in rat plasma.[1] While the specific parameters for this compound are not detailed in all publications, methods for the analysis of other Uncaria alkaloids provide a strong foundation. For the UPLC separation, a C18 column is recommended, with a mobile phase consisting of water and acetonitrile, both containing 0.1% or 0.2% formic acid to ensure good peak shape and ionization efficiency.[2][3][4] A gradient elution will likely be necessary to achieve optimal separation from other matrix components.[2][3][4] For the MS/MS detection, operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) is standard for this class of compounds.[3][4]

Q2: How do I optimize the MS/MS parameters for this compound?

A2: Compound optimization is a critical step for achieving the best sensitivity and specificity.[5] This process involves infusing a standard solution of this compound into the mass spectrometer to determine the optimal precursor ion (typically [M+H]⁺) and then fragmenting it to identify the most abundant and stable product ions. Key parameters to optimize include cone voltage (or declustering potential) and collision energy for each precursor-to-product ion transition.[6] It is advisable to identify at least two MRM transitions for each analyte to ensure accurate identification and quantification.[6][7]

Q3: What are the expected MRM transitions for this compound?

Q4: What kind of sample preparation is required for plasma samples?

A4: For the analysis of Uncaria alkaloids in blood or plasma, a protein precipitation step is a common and effective method for sample cleanup.[3][4] This typically involves adding a solvent like acetonitrile to the plasma sample, vortexing, and then centrifuging to pellet the precipitated proteins. The resulting supernatant can then be directly injected or further processed if needed.

Troubleshooting Guides

This section addresses specific issues that may arise during the UPLC-MS/MS analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No or Low Signal for this compound Incorrect MS/MS parameters (precursor/product ions, collision energy, cone voltage).Infuse a pure standard of this compound to optimize MS/MS parameters. Start with literature values for similar alkaloids and adjust accordingly.
Poor ionization in the ESI source.Ensure the mobile phase contains an appropriate modifier like formic acid (0.1-0.2%) to promote protonation.[2][3][4] Check the cleanliness of the ESI probe and ion source.
This compound degradation.Check the stability of this compound in your sample matrix and storage conditions.
Poor Peak Shape (Tailing, Fronting, or Broadening) Sub-optimal chromatographic conditions.Adjust the mobile phase composition and gradient profile. Ensure the injection solvent is not significantly stronger than the initial mobile phase.[8]
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the column.
Secondary interactions with the stationary phase.Ensure the mobile phase pH is appropriate for the analyte. The addition of formic acid helps to minimize these interactions.
High Background Noise or Contamination Peaks Contaminated solvents, reagents, or glassware.Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned. Run solvent blanks to identify the source of contamination.
Carryover from previous injections.Implement a robust needle wash protocol in your autosampler method. Inject a blank solvent after a high-concentration sample to check for carryover.
Inconsistent Retention Times Fluctuation in pump pressure or flow rate.Check for leaks in the UPLC system.[7] Degas the mobile phases to prevent bubble formation.
Column temperature variations.Use a column oven to maintain a stable temperature.
Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure accurate composition.
Matrix Effects (Ion Suppression or Enhancement) Co-eluting endogenous compounds from the sample matrix.Optimize the chromatographic separation to separate this compound from interfering matrix components. Improve the sample preparation method (e.g., using solid-phase extraction) for cleaner extracts.
Use a stable isotope-labeled internal standard if available to compensate for matrix effects.

Experimental Protocols

Optimized UPLC Method for Uncaria Alkaloids

This protocol is based on methods developed for the analysis of various Uncaria alkaloids and is a recommended starting point for this compound.[2][3][4]

  • UPLC System: Waters Acquity UPLC system or equivalent

  • Column: Waters ACQUITY BEH C18 column (2.1 × 100 mm, 1.7 µm)[2][3][4]

  • Mobile Phase A: Water with 0.2% formic acid[2]

  • Mobile Phase B: Acetonitrile with 0.2% formic acid[2]

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Program:

    • Start with 12% B

    • Linear gradient to 22% B over 8 minutes

    • Linear gradient to 40% B from 8 to 10.5 minutes

    • Return to initial conditions and re-equilibrate for 2 minutes[2]

Mass Spectrometry Parameters for Related Uncaria Alkaloids

The following table provides optimized MS/MS parameters for alkaloids structurally related to this compound, which can be used as a guide for optimizing the detection of this compound.[3] All analyses were performed in positive ESI mode.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone (V)Collision (V)
Rhynchophylline385.2159.93634
Isorhynchophylline385.2159.93634
Corynoxeine383.2159.94230
Isocorynoxeine383.2159.94230
Hirsutine369.2159.94032
Hirsuteine367.2159.94032

Note: These parameters were established on a specific instrument and may require adjustment for your system.

Visualizations

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection Injection into UPLC System Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Tree Start Low or No Signal? CheckMS Check MS Parameters (Infuse Standard) Start->CheckMS Start Here SignalOK Signal Good? CheckMS->SignalOK CheckLC Check LC Conditions CheckLC->SignalOK SignalOK->CheckLC No PeakShape Poor Peak Shape? SignalOK->PeakShape Yes AdjustGradient Adjust Gradient / Mobile Phase PeakShape->AdjustGradient Yes RetentionTime Inconsistent Retention Time? PeakShape->RetentionTime No CheckColumn Check / Replace Column AdjustGradient->CheckColumn End Problem Resolved AdjustGradient->End CheckColumn->End CheckSystem Check for Leaks / Pressure Fluctuations RetentionTime->CheckSystem Yes RetentionTime->End No FreshMobilePhase Prepare Fresh Mobile Phase CheckSystem->FreshMobilePhase CheckSystem->End FreshMobilePhase->End

References

Troubleshooting inconsistent results in Villocarine A experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Villocarine A. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments with this novel indole alkaloid. Here you will find answers to frequently asked questions, detailed experimental protocols, and guidance on interpreting and resolving inconsistent results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues that may arise during the handling and application of this compound in various experimental settings.

Q1: Why am I observing inconsistent vasorelaxation effects with this compound?

A1: Inconsistent vasorelaxation results can stem from several factors related to experimental setup and execution. Here are some key areas to troubleshoot:

  • Tissue Viability: Ensure the rat aortic rings are healthy and properly prepared. Variability in tissue dissection and handling can significantly impact the response. Confirm endothelial integrity by testing acetylcholine-induced relaxation before applying this compound.

  • Compound Stability and Solubility: this compound, like many alkaloids, may have limited solubility in aqueous solutions. Ensure your stock solution is fully dissolved before further dilution. It is advisable to prepare fresh dilutions for each experiment. This compound has been shown to be stable in rat plasma at 37°C, but its stability in buffer solutions over long experimental periods should be considered.[1]

  • Concentration Accuracy: Verify the accuracy of your serial dilutions. Small errors in pipetting can lead to significant variations in the final concentration, especially at the lower end of the dose-response curve.

  • Experimental Conditions: Maintain consistent temperature, pH, and oxygenation of the organ bath solution (e.g., Krebs-Henseleit solution) throughout the experiment. Fluctuations in these parameters can alter vascular smooth muscle tone and responsiveness.

Q2: My cell viability assay results with this compound are not reproducible. What could be the cause?

A2: Reproducibility issues in cell viability assays are common and can be addressed by controlling for the following variables:

  • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy, as manual counting can introduce variability.[2]

  • Passage Number: Use cells with a consistent and low passage number. High passage numbers can lead to phenotypic and genotypic drift, altering cellular responses to treatment.

  • Compound Precipitation: this compound may precipitate in the culture medium, especially at higher concentrations. Visually inspect the wells for any precipitate. To mitigate this, consider pre-warming the medium before adding the compound or using a solubilizing agent, after validating its lack of effect on the cells.[2]

  • Reagent Quality: Ensure all reagents, including the assay kit components (e.g., MTS, CCK-8), are within their expiration dates and stored correctly.

Q3: I am not detecting a significant increase in nitric oxide (NO) production after treating endothelial cells with this compound. Why might this be?

A3: Detecting changes in NO production can be challenging due to its short half-life. Consider the following:

  • Assay Sensitivity: The chosen NO detection method must be sensitive enough for your experimental system. Chemiluminescence-based analyzers are generally more sensitive than colorimetric or fluorometric assays for detecting the small amounts of NO produced by cultured endothelial cells.

  • Timing of Measurement: The timing of your measurement is critical. Perform a time-course experiment to determine the optimal time point for detecting a peak in NO release after this compound treatment.

  • Cell Health: Ensure the endothelial cells are healthy and not confluent, as this can affect their ability to produce NO.

  • L-arginine Availability: Ensure the cell culture medium contains an adequate concentration of L-arginine, the substrate for nitric oxide synthase (NOS).

Data Presentation

The following tables summarize key quantitative data related to the activity of this compound.

Table 1: Pharmacokinetic Parameters of this compound

ParameterValueSpeciesReference
Permeability (Papp A→B)15.6 ± 1.6 x 10⁻⁶ cm/sHuman Caco-2 cells[1]
Plasma Protein Binding>91%Rat, Human[1]
Hepatic Extraction Ratio0.1 (Rat), 0.2 (Human)Rat, Human liver microsomes[1]
Volume of Distribution (Vd)100.3 ± 15.6 L/kgRat (intravenous)[1]
Clearance (CL)8.2 ± 1.1 L/h/kgRat (intravenous)[1]
Maximum Concentration (Cmax)53.2 ± 10.4 ng/mLRat (oral)[1]
Time to Cmax (Tmax)0.3 ± 0.1 hRat (oral)[1]
Oral Bioavailability (F)16.8 ± 0.1%Rat[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Ex Vivo Vasorelaxation Assay in Rat Aortic Rings
  • Tissue Preparation:

    • Humanely euthanize a male Wistar rat and excise the thoracic aorta.

    • Carefully remove adherent connective and adipose tissues.

    • Cut the aorta into rings of 2-3 mm in length.

  • Mounting:

    • Suspend the aortic rings between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.1).

    • Maintain the bath at 37°C and continuously bubble with 95% O₂ and 5% CO₂.

  • Equilibration and Contraction:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.

    • Induce a stable contraction with a submaximal concentration of phenylephrine (PE, e.g., 1 µM) or KCl (e.g., 60 mM).

  • This compound Application:

    • Once a stable contraction plateau is reached, add this compound cumulatively in increasing concentrations.

    • Record the isometric tension changes using a force transducer connected to a data acquisition system.

  • Data Analysis:

    • Express the relaxation response as a percentage of the pre-contraction induced by PE or KCl.

    • Calculate the IC₅₀ value (the concentration of this compound that causes 50% relaxation).

Cell Viability (MTS) Assay
  • Cell Seeding:

    • Seed cells (e.g., endothelial cells, vascular smooth muscle cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of solvent).

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

  • Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

Western Blot for Nitric Oxide Synthase (NOS) Signaling
  • Cell Treatment and Lysis:

    • Seed endothelial cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the desired concentrations of this compound for the determined optimal time.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total eNOS and phosphorylated eNOS (Ser1177) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Add an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathway of this compound and suggested workflows for troubleshooting experiments.

VillocarineA_Signaling_Pathway VillocarineA This compound VDC Voltage-Dependent Ca²⁺ Channels VillocarineA->VDC Inhibits ROC Receptor-Operated Ca²⁺ Channels VillocarineA->ROC Inhibits K_channel Voltage-Gated K⁺ Channels VillocarineA->K_channel Opens eNOS eNOS VillocarineA->eNOS Activates Ca_influx ↓ Intracellular Ca²⁺ VDC->Ca_influx ROC->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux NO_production ↑ Nitric Oxide (NO) eNOS->NO_production Vasorelaxation Vasorelaxation Ca_influx->Vasorelaxation K_efflux->Vasorelaxation NO_production->Vasorelaxation

Caption: this compound induces vasorelaxation through multiple pathways.

Troubleshooting_Workflow start Inconsistent Experimental Results check_reagents Check Reagent Quality (Purity, Storage, Expiration) start->check_reagents check_protocols Review Experimental Protocol (Pipetting, Timing, Concentrations) start->check_protocols check_equipment Verify Equipment Calibration and Functionality start->check_equipment check_cells_tissue Assess Cell/Tissue Health (Viability, Passage #, Integrity) start->check_cells_tissue refine_protocol Refine Protocol Based on Findings check_reagents->refine_protocol check_protocols->refine_protocol check_equipment->refine_protocol check_cells_tissue->refine_protocol rerun_experiment Re-run Experiment with Controls refine_protocol->rerun_experiment analyze_data Analyze Data rerun_experiment->analyze_data

Caption: A systematic workflow for troubleshooting inconsistent experimental results.

MAPK_Pathway_Hypothesis VillocarineA This compound Cell_Surface_Receptor Cell Surface Receptor (?) VillocarineA->Cell_Surface_Receptor ? RAS Ras Cell_Surface_Receptor->RAS JNK JNK Cell_Surface_Receptor->JNK p38 p38 Cell_Surface_Receptor->p38 RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) ERK->Cellular_Response JNK->Cellular_Response p38->Cellular_Response

Caption: Hypothetical involvement of this compound in the MAPK signaling pathway.

References

Technical Support Center: Prevention of Villocarine A Degradation During Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Villocarine A during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

A1: this compound is a monoterpenoid indole alkaloid, specifically a derivative of geissoschizine, that has been isolated from plants of the Uncaria genus[1][2]. Like many indole alkaloids, this compound possesses a complex chemical structure that is susceptible to degradation under various physical and chemical conditions encountered during extraction. Factors such as pH, temperature, light, and the presence of oxidative agents can lead to isomerization, hydrolysis, or oxidation, resulting in reduced yield and the formation of impurities[3].

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The primary factors contributing to the degradation of this compound and related indole alkaloids during extraction are:

  • pH: Both acidic and alkaline conditions can promote degradation. Many indole alkaloids are acid-labile, while alkaline conditions can facilitate hydrolysis of ester groups, a feature present in the this compound structure[4].

  • Temperature: Elevated temperatures can accelerate degradation reactions, including isomerization and oxidation[5]. Prolonged exposure to heat, even at moderate temperatures, should be avoided.

  • Light: Exposure to UV light can induce photochemical reactions, leading to the degradation of light-sensitive compounds like indole alkaloids.

  • Oxidation: The indole nucleus is susceptible to oxidation, which can be initiated by atmospheric oxygen, enzymes released from the plant material, or certain solvents and reagents. The biosynthesis of related alkaloids from geissoschizine involves oxidative rearrangements, highlighting the reactive nature of this structural scaffold[3][6][7].

Q3: What are the potential degradation products of this compound?

A3: While specific degradation products of this compound have not been extensively documented in the literature, based on the degradation of similar indole alkaloids, potential degradation products could include:

  • Isomers: Heat and pH changes can induce isomerization of alkaloids in Uncaria species.

  • Hydrolysis Products: The methyl ester group in this compound can be hydrolyzed under alkaline conditions to the corresponding carboxylic acid[4].

  • Oxidation Products: The indole ring can be oxidized to form various products, including hydroxylated derivatives or products of ring cleavage.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of this compound in the crude extract. Degradation due to improper pH. Maintain a neutral or slightly acidic pH (pH 4-6) during extraction. Use buffered solutions to control the pH.
Thermal degradation from excessive heat. Employ low-temperature extraction methods such as maceration or ultrasound-assisted extraction at controlled temperatures (e.g., below 40°C). Avoid high-temperature techniques like Soxhlet extraction unless specifically optimized for short durations.
Oxidative degradation. Degas solvents prior to use and perform the extraction under an inert atmosphere (e.g., nitrogen or argon). The addition of antioxidants, such as ascorbic acid (0.1-0.5%), to the extraction solvent can also be beneficial.
Photodegradation. Protect the extraction mixture from light by using amber glassware or by covering the extraction vessel with aluminum foil.
Presence of unknown impurities in the final extract. Formation of degradation products. Optimize the extraction parameters as described above to minimize degradation. Analyze the extract at each step of the purification process using techniques like HPLC or LC-MS to identify at which stage the impurities are being formed.
Isomerization. Avoid prolonged heating and exposure to acidic or basic conditions. Analyze for the presence of known isomers of related Uncaria alkaloids.
Inconsistent extraction efficiency between batches. Variability in extraction conditions. Standardize all extraction parameters, including solvent-to-solid ratio, extraction time, temperature, and pH.
Incomplete extraction. Ensure the plant material is finely powdered to maximize surface area for solvent penetration. Optimize the extraction time and consider using advanced extraction techniques like ultrasound-assisted or microwave-assisted extraction for improved efficiency.

Detailed Experimental Protocols

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is designed to maximize the extraction efficiency of this compound while minimizing degradation.

Materials:

  • Dried and powdered plant material (Uncaria species)

  • Methanol (HPLC grade), deoxygenated

  • Ascorbic acid

  • 0.1 M Citrate buffer (pH 5.0)

  • Amber glassware

  • Ultrasonic bath with temperature control

Procedure:

  • Solvent Preparation: Prepare the extraction solvent by dissolving ascorbic acid (0.1% w/v) in deoxygenated methanol.

  • Extraction:

    • Weigh 10 g of the finely powdered plant material and place it in a 250 mL amber Erlenmeyer flask.

    • Add 100 mL of the prepared extraction solvent.

    • Add 10 mL of 0.1 M citrate buffer (pH 5.0) to maintain a stable pH.

    • Seal the flask and place it in an ultrasonic bath.

  • Sonication:

    • Sonicate the mixture for 30 minutes at a controlled temperature of 30-35°C.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it under reduced pressure at a temperature not exceeding 40°C.

  • Storage: Store the crude extract at -20°C in an amber vial under a nitrogen atmosphere.

Protocol 2: Cold Maceration for this compound Extraction

This protocol is a simpler, low-temperature alternative to UAE.

Materials:

  • Dried and powdered plant material (Uncaria species)

  • Ethanol (95%), deoxygenated

  • Ascorbic acid

  • Amber glass container with a tight-fitting lid

Procedure:

  • Solvent Preparation: Prepare the extraction solvent by dissolving ascorbic acid (0.1% w/v) in deoxygenated 95% ethanol.

  • Maceration:

    • Place 50 g of the powdered plant material in a 1 L amber glass container.

    • Add 500 mL of the prepared extraction solvent.

    • Seal the container tightly and store it in a cool, dark place (e.g., a refrigerator at 4°C) for 72 hours.

    • Agitate the mixture gently once a day.

  • Filtration and Concentration:

    • After 72 hours, filter the mixture through multiple layers of cheesecloth followed by Whatman No. 1 filter paper.

    • Wash the plant residue with a small volume of the extraction solvent to ensure complete recovery.

    • Combine the filtrates and concentrate under reduced pressure at a temperature below 40°C.

  • Storage: Store the resulting crude extract in an amber vial at -20°C.

Visualizations

experimental_workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_final Final Product plant_material Dried Uncaria Plant Material powdering Grinding to Fine Powder plant_material->powdering extraction Extraction with Solvent (e.g., Methanol/Ethanol + Antioxidant) Low Temperature (e.g., < 40°C) Protection from Light powdering->extraction filtration Filtration extraction->filtration concentration Concentration (Reduced Pressure, < 40°C) filtration->concentration chromatography Column Chromatography concentration->chromatography final_product Purified this compound chromatography->final_product

Caption: Optimized workflow for the extraction and purification of this compound.

degradation_pathways cluster_degradation Degradation Pathways villocarine_a This compound isomerization Isomerization Product villocarine_a->isomerization Heat, pH hydrolysis Hydrolysis Product (Carboxylic Acid) villocarine_a->hydrolysis Alkaline pH oxidation Oxidation Products (e.g., Hydroxylated derivatives, Ring-opened products) villocarine_a->oxidation Oxygen, Light

Caption: Potential degradation pathways of this compound.

References

Minimizing matrix effects in Villocarine A quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during the quantification of Villocarine A by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact my this compound quantification?

A: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] These effects, primarily ion suppression or enhancement, can lead to inaccurate and unreliable quantification.[2][3] For example, phospholipids in plasma are a common source of ion suppression in electrospray ionization (ESI), which can significantly lower the detected signal of this compound, leading to underestimation of its true concentration.[2]

Q2: My results show low recovery and high variability. Could this be a matrix effect?

A: Yes, inconsistent recovery and poor precision are classic symptoms of unmanaged matrix effects.[2] When co-eluting matrix components interfere with the ionization of this compound, it can cause the signal to be suppressed unpredictably across different samples or batches.[2] This variability makes it difficult to obtain a robust and reproducible assay. It is crucial to evaluate matrix effects during method development to ensure the accuracy and precision of the results.[2]

Q3: How can I quantitatively assess the matrix effect in my assay?

A: The most common method is the post-extraction spike analysis .[4] This involves comparing the peak area of this compound spiked into an extracted blank matrix with the peak area of this compound in a neat solvent.[4] The ratio of these two responses gives you the Matrix Factor (MF).

  • MF = 1: No matrix effect

  • MF < 1: Ion suppression

  • MF > 1: Ion enhancement

A detailed protocol for this assessment is provided below.

Q4: What is the most effective sample preparation technique to reduce matrix effects for this compound in plasma?

A: The choice of sample preparation is critical. While simpler methods like Protein Precipitation (PPT) are fast, they are often insufficient for removing interfering matrix components like phospholipids.[5] Liquid-Liquid Extraction (LLE) can be cleaner but may have lower recovery for certain analytes.[5] For alkaloids like this compound, Solid-Phase Extraction (SPE) is generally the most effective technique for reducing matrix effects by providing a much cleaner sample extract.[1][5] Specifically, mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can produce exceptionally clean extracts.[5]

Q5: I don't have a stable isotope-labeled (SIL) internal standard for this compound. What are my options?

A: A SIL internal standard is the gold standard for correcting matrix effects, as it co-elutes and experiences the same ionization suppression or enhancement as the analyte.[3][6] If a SIL-IS is unavailable, the next best option is to use a structural analog that has very similar chemical properties and chromatographic behavior. However, it is important to validate that the analog experiences a similar degree of matrix effect. If no suitable analog is available, using matrix-matched calibration standards is essential.[1][7] This involves preparing your calibration curve in the same biological matrix as your samples to compensate for the effect.[1]

Q6: Can I simply dilute my sample to mitigate matrix effects?

A: Diluting the sample can be a simple and effective strategy to reduce the concentration of interfering matrix components.[4][6] However, this approach is only feasible if the concentration of this compound in your samples is high enough to remain well above the lower limit of quantification (LLOQ) of your assay after dilution.[6]

Troubleshooting and Experimental Protocols

Workflow for Matrix Effect Investigation

The following diagram outlines a systematic approach to identifying and mitigating matrix effects in your this compound quantification assay.

cluster_0 Phase 1: Identification cluster_1 Phase 2: Mitigation cluster_2 Alternative Paths start Observe Inconsistent Results (Low Recovery, High RSD) hypo Hypothesis: Matrix Effect? start->hypo assess Assess Matrix Effect (Post-Extraction Spike) hypo->assess decision ME Significant? (e.g., >15% suppression) assess->decision mitigate Implement Mitigation Strategy decision->mitigate Yes other_issue Investigate Other Issues (Instrument, Standard Prep, etc.) decision->other_issue No reassess Re-assess Matrix Effect mitigate->reassess decision2 ME Minimized? reassess->decision2 decision2->mitigate No, try another strategy validate Final Method Validation decision2->validate Yes end End validate->end other_issue->end

Caption: A systematic workflow for identifying, mitigating, and validating the reduction of matrix effects.

Quantitative Data Summary

The selection of a sample preparation method involves a trade-off between cleanliness, recovery, time, and cost.

Table 1: Comparison of Sample Preparation Techniques for Alkaloid Analysis in Plasma

TechniqueTypical Matrix Effect (%)Typical Recovery (%)Process TimeRelative CostKey Consideration
Protein Precipitation (PPT) 30 - 60% Suppression[5]85 - 105%LowLowFast but "dirty"; high risk of matrix effects.[5]
Liquid-Liquid Extraction (LLE) 15 - 30% Suppression[5]70 - 95%MediumMediumCleaner than PPT, but recovery can be variable.[5]
Solid-Phase Extraction (SPE) < 15% Suppression[5][8]80 - 100%[9][10]HighHighProvides the cleanest extracts and lowest matrix effects.[1][5]

Data are representative estimates for alkaloid compounds and may vary based on the specific protocol and matrix.

Detailed Experimental Protocol: Solid-Phase Extraction (SPE)

This protocol is a general guideline for extracting this compound from human plasma using a mixed-mode cation exchange SPE cartridge, which is highly effective for basic compounds like alkaloids.

Objective: To selectively extract this compound from plasma while removing interfering components like phospholipids.

Materials:

  • Mixed-Mode Cation Exchange SPE Cartridges (e.g., polymeric sorbent)

  • Plasma samples, standards, and quality controls

  • Internal Standard (IS) solution

  • Methanol (MeOH)

  • Deionized Water

  • Ammonium Hydroxide (NH₄OH)

  • Ethyl Acetate

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

Protocol Workflow Diagram:

start Start condition 1. Condition (1 mL MeOH, then 1 mL H₂O) start->condition load 2. Load Sample (Pre-treated Plasma + IS) condition->load wash1 3. Wash 1 (Aqueous) (1 mL 5% MeOH in H₂O) load->wash1 wash2 4. Wash 2 (Organic) (1 mL Ethyl Acetate) wash1->wash2 elute 5. Elute (1 mL 5% NH₄OH in Ethyl Acetate) wash2->elute dry 6. Evaporate to Dryness (Nitrogen Stream, 40°C) elute->dry reconstitute 7. Reconstitute (100 µL Mobile Phase) dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze end End analyze->end

Caption: Step-by-step workflow for the Solid-Phase Extraction (SPE) of this compound from plasma.

Procedure Steps:

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of the internal standard (IS) working solution. Vortex briefly. Add 200 µL of 4% phosphoric acid in water to acidify the sample, which ensures this compound is charged for retention on the cation exchange sorbent.

  • SPE Cartridge Conditioning: Place the SPE cartridges on the vacuum manifold. Condition the cartridges by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridges to dry.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge. Apply gentle vacuum to draw the sample through the sorbent at a slow, steady rate (approx. 1 mL/min).

  • Washing:

    • Wash 1 (Aqueous): Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Wash 2 (Organic): Wash the cartridge with 1 mL of ethyl acetate to remove lipids and other non-polar interferences. After this step, apply full vacuum for 2-3 minutes to thoroughly dry the sorbent.

  • Elution: Place clean collection tubes in the manifold. Elute this compound by adding 1 mL of 5% ammonium hydroxide in ethyl acetate. The basic modifier neutralizes the analyte, releasing it from the sorbent.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex to ensure the analyte is fully dissolved.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

References

Technical Support Center: Enhancing Cellular Uptake of Villocarine A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Villocarine A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the cellular uptake of this promising indole alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is enhancing its cellular uptake important?

This compound is a bioactive indole alkaloid isolated from the Uncaria genus. It has demonstrated significant vasorelaxation activity and holds potential for protecting the central nervous system.[1][2] However, its therapeutic efficacy is limited by low oral bioavailability, which is approximately 16.8% in rats.[1] Despite having high permeability, its clinical potential is hindered.[1] Enhancing its cellular uptake is crucial to improve its bioavailability and therapeutic effect at target sites.

Q2: What are the primary challenges associated with the cellular delivery of this compound?

Like many other alkaloids, the challenges in delivering this compound to cells include:

  • Low Bioavailability: As mentioned, the oral bioavailability of this compound is low.[1]

  • Poor Solubility: Many alkaloids exhibit poor solubility in aqueous solutions, which can hinder their administration and absorption.[3]

  • Rapid Metabolism and Clearance: this compound exhibits high clearance in rats, which can reduce its residence time and therapeutic window.[1]

  • Non-specific Distribution: Without a targeted delivery system, the compound may distribute throughout the body, potentially leading to off-target effects.

Q3: What are the most promising strategies to enhance the cellular uptake of this compound?

Several strategies can be employed to overcome the delivery challenges of this compound and other hydrophobic natural products:

  • Liposomal Formulations: Encapsulating this compound within liposomes, which are lipid-based vesicles, can improve its solubility, stability, and cellular uptake.[4][5]

  • Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can be used to create nanoparticles that encapsulate this compound, offering controlled release and improved bioavailability.[6][7][8]

  • Cell-Penetrating Peptides (CPPs): These short peptides can be conjugated to this compound to facilitate its direct translocation across cell membranes.[9][10][11]

Troubleshooting Guides

Liposomal Formulation Issues

Problem: Low encapsulation efficiency of this compound in liposomes.

  • Possible Cause 1: Inappropriate lipid composition.

    • Solution: The choice of phospholipids and the inclusion of cholesterol are critical. For hydrophobic drugs like this compound, a higher cholesterol content (up to 30%) can enhance encapsulation by increasing the hydrophobicity of the bilayer's core.[1] However, excessive cholesterol (e.g., 50%) can decrease encapsulation efficiency.[1] Experiment with different phospholipid to cholesterol ratios to find the optimal formulation.

  • Possible Cause 2: Suboptimal preparation method.

    • Solution: The thin-film hydration method is commonly used, but efficiency can be low.[12][13] Consider alternative methods like the reverse-phase evaporation or ethanol injection methods, which may yield higher encapsulation for hydrophobic compounds. Ensure that the hydration temperature is above the phase transition temperature of the lipids used.[12]

  • Possible Cause 3: Drug leakage during storage.

    • Solution: Liposome suspensions can be unstable. Lyophilization (freeze-drying) with a cryoprotectant (e.g., sucrose or trehalose) can improve long-term stability and prevent leakage.

Problem: Poor cellular uptake of this compound-loaded liposomes.

  • Possible Cause 1: Unfavorable liposome size or surface charge.

    • Solution: Optimize the liposome size to the 100-200 nm range for efficient cellular uptake via endocytosis. This can be achieved through extrusion using polycarbonate membranes of a defined pore size. The surface charge also plays a role; cationic liposomes often show enhanced uptake due to electrostatic interactions with the negatively charged cell membrane. Consider including a cationic lipid (e.g., DOTAP) in your formulation.

  • Possible Cause 2: Lack of specific targeting.

    • Solution: To enhance uptake by specific cell types, surface-modify the liposomes with targeting ligands such as antibodies, peptides (e.g., RGD), or aptamers that recognize receptors overexpressed on the target cells.

Polymeric Nanoparticle Issues

Problem: Low drug loading of this compound in PLGA nanoparticles.

  • Possible Cause 1: Poor affinity between this compound and the polymer matrix.

    • Solution: The hydrophobicity of both the drug and the polymer is a key factor. For hydrophobic drugs like this compound, using a more hydrophobic grade of PLGA (higher lactide to glycolide ratio) can improve compatibility and loading.

  • Possible Cause 2: Drug precipitation during nanoparticle formation.

    • Solution: In nanoprecipitation methods, the drug and polymer are dissolved in an organic solvent and then added to an aqueous anti-solvent. If the drug is poorly soluble in the solvent mixture, it can precipitate out. Optimize the solvent/anti-solvent system and the rate of addition to control the precipitation process. Using a coaxial turbulent jet mixer can enhance mixing and improve drug loading.[4]

  • Possible Cause 3: Inefficient purification process.

    • Solution: Unencapsulated drug and larger drug aggregates need to be effectively removed. While ultrafiltration is common, it may not efficiently separate drug aggregates. A short centrifugation step (spin-down) can be used to pellet larger aggregates before collecting the nanoparticle-containing supernatant.[4]

Problem: High cytotoxicity of this compound-loaded nanoparticles.

  • Possible Cause 1: Toxicity of the nanoparticle components.

    • Solution: Ensure that the polymer (e.g., PLGA) is of high purity and that all organic solvents used during preparation are completely removed. Residual solvents can be highly cytotoxic. Perform thorough washing steps during nanoparticle purification.

  • Possible Cause 2: Burst release of the drug.

    • Solution: A high initial burst release can lead to a sudden high concentration of the drug, causing toxicity. Optimize the nanoparticle formulation to achieve a more sustained release profile. This can be influenced by the polymer molecular weight, drug-to-polymer ratio, and nanoparticle size.

  • Possible Cause 3: Interference of nanoparticles with cytotoxicity assays.

    • Solution: Some nanoparticles can interfere with common cytotoxicity assays like the MTT assay. It is crucial to include a control group of "blank" nanoparticles (without the drug) to assess the baseline cytotoxicity of the delivery vehicle itself.[14]

Cell-Penetrating Peptide (CPP) Conjugation and Delivery Issues

Problem: Low yield of this compound-CPP conjugate.

  • Possible Cause 1: Inefficient conjugation chemistry.

    • Solution: The choice of linker and conjugation chemistry is critical. For conjugating a small hydrophobic molecule like this compound to a peptide like TAT, a stable covalent bond is required. If this compound has a suitable functional group (e.g., hydroxyl or amine), it can be activated for reaction with an amino acid side chain of the CPP. If not, a linker with appropriate reactive groups at both ends will be needed. Consider using click chemistry for its high efficiency and mild reaction conditions.

  • Possible Cause 2: Purification challenges.

    • Solution: The resulting conjugate will have different physicochemical properties than the starting materials. Reverse-phase HPLC is a powerful tool for purifying peptide-drug conjugates. Optimize the gradient and column to achieve good separation.

Problem: Poor cellular uptake of the this compound-CPP conjugate.

  • Possible Cause 1: Endosomal entrapment.

    • Solution: Many CPP-cargo conjugates are taken up via endocytosis and become trapped in endosomes, leading to degradation in lysosomes.[15][16] To enhance endosomal escape, co-administration with endosomolytic agents (e.g., chloroquine) can be tested in vitro. Alternatively, design CPPs with inherent endosomal escape properties, for instance, by incorporating pH-sensitive domains.

  • Possible Cause 2: Steric hindrance from the cargo.

    • Solution: The size and hydrophobicity of this compound might interfere with the CPP's interaction with the cell membrane. The length and flexibility of the linker between the CPP and the drug can be optimized to minimize this interference.

  • Possible Cause 3: Degradation of the peptide.

    • Solution: CPPs can be susceptible to proteolytic degradation in serum-containing media. To improve stability, consider using D-amino acids instead of L-amino acids in the CPP sequence or cyclizing the peptide.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of this compound and the reported enhancement in cellular uptake for similar compounds using different delivery strategies.

Table 1: Pharmacokinetic Parameters of this compound in Rats [1]

ParameterValue
Permeability (Caco-2) 15.6 ± 1.6 x 10⁻⁶ cm/s
Plasma Protein Binding >91%
Volume of Distribution (IV) 100.3 ± 15.6 L/kg
Clearance (IV) 8.2 ± 1.1 L/h/kg
Max. Plasma Conc. (Oral) 53.2 ± 10.4 ng/mL
Time to Max. Conc. (Oral) 0.3 ± 0.1 h
Absolute Oral Bioavailability 16.8 ± 0.1%

Table 2: Reported Enhancement of Cellular Uptake for Natural Products Using Delivery Systems

Delivery SystemCompound ClassCell LineFold Increase in UptakeReference
Liposomes (Gelatin-coated) Hydrophobic fluorophoreHeLa~3.5-fold (vs. PEGylated liposomes)[4]
Liposomes (Antibody-conjugated) Camptothecin-11-6-fold[1]
PLGA Nanoparticles CurcuminHela, Melanoma>10-fold[1]
PLGA Nanoparticles DoxorubicinMCF-7Higher than free drug[17]
Cell-Penetrating Peptide (Guanidine modification) Tobramycin (antibiotic)-~10-fold[9]
Cell-Penetrating Peptide (Guanidine modification) Neomycin B (antibiotic)-~20-fold[9]
Cell-Penetrating Peptide ([DipR]5) Fluorescent phosphopeptideCCRF-CEM~130-fold[18]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles

This protocol is adapted from the single-emulsion solvent evaporation method.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM) or Acetone (organic solvent)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v in water)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 50 mg) and this compound (e.g., 5-10 mg) in the organic solvent (e.g., 3 mL of acetone).[7]

  • Aqueous Phase Preparation: Prepare the PVA solution in deionized water.

  • Emulsification: Add the organic phase dropwise to the aqueous PVA solution while stirring vigorously. Sonicate the mixture using a probe sonicator over an ice bath to form an oil-in-water (o/w) emulsion.[5]

  • Solvent Evaporation: Continue stirring the emulsion at room temperature for several hours to allow the organic solvent to evaporate completely.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 15-30 minutes.[7]

  • Washing: Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the centrifugation and washing steps two more times to remove residual PVA and unencapsulated drug.

  • Storage: Resuspend the final nanoparticle pellet in deionized water or a suitable buffer and store at 4°C. For long-term storage, lyophilize the nanoparticles.

Protocol 2: In Vitro Cellular Uptake Assay using Caco-2 Cells

This protocol describes a method to quantify the uptake of free this compound versus formulated this compound.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell® inserts

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound (free and formulated)

  • Lysis buffer (e.g., 0.5% Triton X-100)

  • HPLC system for quantification

Procedure:

  • Cell Seeding: Seed Caco-2 cells on Transwell® inserts and culture for 21 days to allow for differentiation and formation of a monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Pre-incubation: Wash the monolayers with pre-warmed HBSS and pre-incubate at 37°C for 30 minutes.

  • Treatment: Add the test compounds (free this compound or formulated this compound at a known concentration) to the apical side of the Transwell® inserts. Add fresh HBSS to the basolateral side.

  • Incubation: Incubate the plates at 37°C for a specific time period (e.g., 2 hours).

  • Sample Collection: At the end of the incubation, collect samples from both the apical and basolateral chambers for transport analysis.

  • Cell Lysis: Wash the cell monolayers multiple times with cold PBS to remove any surface-bound compound. Then, add lysis buffer to the apical side and incubate to lyse the cells.

  • Quantification: Analyze the concentration of this compound in the apical, basolateral, and cell lysate samples using a validated HPLC method. The amount of drug in the cell lysate represents the cellular uptake.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis VA This compound Formulation This compound Formulation VA->Formulation DS Delivery System (Liposome/Nanoparticle/CPP) DS->Formulation UptakeAssay Cellular Uptake Assay Formulation->UptakeAssay CytotoxicityAssay Cytotoxicity Assay (MTT) Formulation->CytotoxicityAssay Cells Cell Culture (e.g., Caco-2) Cells->UptakeAssay Cells->CytotoxicityAssay Quantification Quantification (e.g., HPLC) UptakeAssay->Quantification CytotoxicityAssay->Quantification Results Results: - Uptake Enhancement - IC50 Value Quantification->Results

Caption: Experimental workflow for evaluating strategies to enhance this compound cellular uptake.

signaling_pathway cluster_delivery Delivery Vehicle cluster_cell Cellular Mechanisms Nanoparticle This compound-loaded Nanoparticle Membrane Cell Membrane Nanoparticle->Membrane Binding Endocytosis Endocytosis Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Release of This compound Lysosome Lysosome Endosome->Lysosome Degradation Pathway Cytosol Cytosol Escape->Cytosol Target Intracellular Target Cytosol->Target Pharmacological Action

Caption: Generalized pathway of nanoparticle-mediated cellular uptake and intracellular drug release.

References

Validation & Comparative

A Comparative Guide to the Neuroprotective Potential of Villocarine A and Rhynchophylline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two alkaloids, Villocarine A and Rhynchophylline, with a focus on their neuroprotective properties. While both compounds are derived from plants of the Uncaria genus, the extent of scientific investigation into their neuroprotective effects varies significantly. This document summarizes the available experimental data, outlines methodologies, and visualizes known signaling pathways to aid researchers in evaluating their potential as therapeutic agents for neurodegenerative diseases.

Executive Summary

Rhynchophylline has been the subject of extensive research, demonstrating significant neuroprotective effects in various in vitro and in vivo models of neurodegeneration, including Alzheimer's disease, Parkinson's disease, and ischemic stroke. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways related to inflammation, apoptosis, and oxidative stress. In contrast, this compound is a comparatively understudied compound. While its potential to protect the central nervous system has been noted and its pharmacokinetic profile has been characterized, there is a conspicuous absence of detailed studies on its specific neuroprotective mechanisms and efficacy. This guide presents the current state of knowledge for both compounds, highlighting the well-established evidence for Rhynchophylline and the nascent research landscape for this compound.

Pharmacokinetic Profiles: A Comparative Overview

A crucial aspect of any potential therapeutic agent is its pharmacokinetic profile, which determines its absorption, distribution, metabolism, and excretion (ADME). Both this compound and Rhynchophylline have been studied in rats, and their key pharmacokinetic parameters are summarized below.

ParameterThis compound[1]Rhynchophylline[2]
Administration Route Intravenous (IV) & OralOral
Dose 1 mg/kg (IV), 5 mg/kg (Oral)37.5 mg/kg (Oral)
Maximum Plasma Concentration (Cmax) 53.2 ± 10.4 ng/mL (Oral)Not explicitly stated in the provided abstract
Time to Cmax (Tmax) 0.3 ± 0.1 h (Oral)3 h (in brain)
Absolute Oral Bioavailability 16.8 ± 0.1%Not explicitly stated in the provided abstract
Volume of Distribution (Vd) 100.3 ± 15.6 L/kg (IV)Not available
Clearance (CL) 8.2 ± 1.1 L/h/kg (IV)Not available
Protein Binding >91% (rat and human plasma)Not available
Metabolism Low hepatic extraction ratio (0.1 in rat, 0.2 in human)Metabolized by CYP2D, CYP1A1/2, and CYP2C in liver microsomes
Excretion Not detailed78.0% in feces, 12.6% in urine within 24h

Rhynchophylline: A Multi-Targeted Neuroprotective Agent

Rhynchophylline has demonstrated neuroprotective efficacy in a variety of preclinical models. The subsequent sections detail the experimental findings and the signaling pathways implicated in its mode of action.

Neuroprotection in Ischemic Stroke

In a rat model of permanent middle cerebral artery occlusion (pMCAO), Rhynchophylline treatment significantly reduced neurological deficits, infarct volume, and brain edema[3].

Experimental GroupInfarct Volume (%)[3]Neurological Deficit Score[3]
pMCAO Control41.4 ± 3.7Severe
Rhynchophylline (High Dose)28.5 ± 5.9Markedly improved

Experimental Protocol: pMCAO Model in Rats [3]

  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Ischemia: Permanent middle cerebral artery occlusion (pMCAO) was induced by inserting a nylon monofilament into the internal carotid artery to block the origin of the middle cerebral artery.

  • Treatment: Rhynchophylline was administered intraperitoneally once daily for four consecutive days before surgery and one more time after surgery.

  • Assessment: Neurological deficits were scored 24 hours after pMCAO. Infarct volume was measured using 2,3,5-triphenyltetrazolium chloride (TTC) staining.

The neuroprotective effects of Rhynchophylline in ischemic stroke are attributed to its ability to activate the PI3K/Akt/mTOR signaling pathway while inhibiting the TLRs/NF-κB pathway[3].

Rhy Rhynchophylline PI3K PI3K Rhy->PI3K activates TLRs TLRs Rhy->TLRs inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Neuroprotection Neuroprotection mTOR->Neuroprotection NFkB NF-κB TLRs->NFkB activates Inflammation Inflammation NFkB->Inflammation Inflammation->Neuroprotection inhibits

Rhynchophylline's dual action on PI3K/Akt/mTOR and TLRs/NF-κB pathways.
Neuroprotection in Alzheimer's Disease Models

Rhynchophylline has shown promise in models of Alzheimer's disease by targeting key pathological features, including amyloid-beta (Aβ)-induced neurotoxicity and tau hyperphosphorylation. In Aβ₁₋₄₂-treated human neuroblastoma cells (SH-SY5Y), Rhynchophylline demonstrated a protective effect by activating the Nrf2-ARE pathway, a critical regulator of the antioxidant response[4].

Experimental Protocol: In vitro Aβ-induced Neurotoxicity [4]

  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Toxin: Amyloid-beta 1-42 (Aβ₁₋₄₂) peptide.

  • Treatment: Cells were pre-treated with Rhynchophylline before exposure to Aβ₁₋₄₂.

  • Assessment: Cell viability, apoptosis, and activation of the Nrf2-ARE pathway were measured.

Rhy Rhynchophylline Nrf2 Nrf2 Rhy->Nrf2 activates ARE ARE Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes promotes transcription Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection Oxidative_Stress Aβ-induced Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress reduces Oxidative_Stress->Neuroprotection inhibits

Rhynchophylline activates the Nrf2-ARE antioxidant pathway.
Neuroprotection in Parkinson's Disease Models

In cellular models of Parkinson's disease, Rhynchophylline has been shown to protect against neurotoxin-induced cell death. Specifically, it protects primary cerebellar granule neurons from MPP+-induced cytotoxicity by activating the transcription factor MEF2D through the PI3K/Akt/GSK3β signaling pathway.

Rhy Rhynchophylline PI3K_Akt PI3K/Akt Rhy->PI3K_Akt activates GSK3b GSK3β PI3K_Akt->GSK3b inhibits MEF2D MEF2D GSK3b->MEF2D inhibits Neuronal_Survival Neuronal Survival MEF2D->Neuronal_Survival promotes

Rhynchophylline promotes neuronal survival via the PI3K/Akt/GSK3β/MEF2D pathway.

This compound: A Promising but Unexplored Candidate

This compound is an indole alkaloid also isolated from the Uncaria genus. While its potential to protect the central nervous system has been suggested, the research to support this claim is currently limited.

Known Biological Activity

The primary reported biological activity of this compound is its vasorelaxant effect. This action is thought to be mediated by the inhibition of calcium influx through voltage-dependent and receptor-operated calcium channels, as well as the release of nitric oxide and the opening of potassium channels[5]. While these mechanisms can be relevant to neuroprotection, particularly in the context of cerebral blood flow and excitotoxicity, direct evidence of this compound's neuroprotective efficacy is lacking.

Pharmacokinetic Profile

As presented in the comparative table, a preclinical pharmacokinetic study of this compound has been conducted[1]. The compound exhibits high permeability and high plasma protein binding. However, it also has a large volume of distribution, high clearance, and low oral bioavailability in rats, which are important considerations for its potential development as a therapeutic agent.

Conclusion and Future Directions

This comparative guide highlights a significant disparity in the scientific understanding of Rhynchophylline and this compound in the context of neuroprotection. Rhynchophylline has emerged as a promising multi-target agent with a substantial body of evidence supporting its neuroprotective effects across various models of neurodegenerative diseases. Its mechanisms of action are relatively well-characterized, providing a solid foundation for further preclinical and clinical development.

In contrast, this compound remains a largely unexplored molecule in the field of neuroprotection. While its vasorelaxant properties and pharmacokinetic profile provide a starting point, dedicated research is urgently needed to:

  • Investigate its neuroprotective efficacy in relevant in vitro and in vivo models of neurodegenerative diseases.

  • Elucidate its mechanism of action to understand how it may protect neurons from damage.

  • Conduct direct comparative studies with more established neuroprotective agents like Rhynchophylline to benchmark its potential.

For researchers and drug development professionals, Rhynchophylline represents a more mature candidate for further investigation. However, the structural similarity and shared botanical origin of this compound suggest that it may also possess valuable neuroprotective properties, making it a compelling subject for future research endeavors. The data presented in this guide should serve as a valuable resource for prioritizing research efforts and designing future studies aimed at unlocking the therapeutic potential of these natural compounds.

References

A Comparative Guide to Villocarine A and Nifedipine as Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of Villocarine A and the well-established drug Nifedipine as calcium channel blockers. The information presented is supported by experimental data to assist researchers and professionals in the fields of pharmacology and drug development in understanding the characteristics of these two compounds.

Introduction

Calcium channel blockers (CCBs) are a class of drugs that impede the movement of calcium (Ca²⁺) ions through calcium channels. They are widely used in the treatment of cardiovascular conditions such as hypertension, angina, and arrhythmias. Nifedipine, a dihydropyridine derivative, is a potent and selective blocker of L-type voltage-gated calcium channels and has been a cornerstone in cardiovascular therapy for decades. This compound, a novel indole alkaloid, has emerged as a compound with vasorelaxant properties, exhibiting its effects through the inhibition of calcium influx. This guide aims to compare the performance of this compound with Nifedipine, focusing on their mechanism of action, potency, and the experimental evidence supporting their roles as calcium channel blockers.

Mechanism of Action

Both this compound and Nifedipine exert their primary pharmacological effects by modulating calcium influx into cells, which is a critical step in the contraction of vascular smooth muscle.

Nifedipine is a well-characterized L-type calcium channel blocker.[1] It binds to the α1 subunit of the L-type calcium channel, primarily in vascular smooth muscle cells, leading to a conformational change that inhibits the influx of extracellular Ca²⁺.[1] This reduction in intracellular calcium concentration results in the relaxation of arterial smooth muscle, leading to vasodilation and a subsequent decrease in blood pressure.[1]

This compound has been shown to induce vasorelaxation by inhibiting calcium influx from the extracellular space through both voltage-dependent and receptor-operated Ca²⁺ channels.[2][3] This suggests a broader mechanism of action compared to the highly selective L-type blockade of Nifedipine. The vasorelaxant effect of this compound is also partly attributed to the increased release of nitric oxide (NO) from endothelial cells and the opening of voltage-gated K⁺ channels.[2][3]

Quantitative Comparison of Potency

CompoundAssayTissueAgonistPotency (IC50)Reference
Nifedipine VasorelaxationRat AortaKCl (80 mM)More potent than S-verapamil & R-verapamil[4]
L-type Ca²⁺ Current InhibitionGuinea Pig Ventricular Myocytes-0.3 µM[5]
This compound VasorelaxationRat Aortic RingCa²⁺~4-fold inhibition of contraction[2]

Note: IC50 values can vary depending on the specific experimental conditions, such as tissue preparation, agonist concentration, and temperature.

Experimental Protocols

To facilitate the replication and further investigation of these compounds, detailed methodologies for key experiments are provided below.

Vasorelaxation Assay in Isolated Rat Aorta

This in vitro assay is a standard method for evaluating the vasorelaxant properties of a compound.

1. Tissue Preparation:

  • Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Ringer bicarbonate solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.1).

  • The aorta is cleaned of adherent connective and fatty tissues and cut into rings of 2-3 mm in width.

  • The endothelial lining can be removed by gently rubbing the intimal surface with a wooden stick, if required for the experiment.

2. Experimental Setup:

  • Aortic rings are mounted between two stainless steel hooks in a 10 mL organ bath containing Krebs-Ringer solution, maintained at 37°C and continuously bubbled with a 95% O₂ - 5% CO₂ gas mixture.

  • One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.

  • The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with the buffer being changed every 15-20 minutes.

3. Induction of Contraction:

  • After equilibration, the aortic rings are contracted by adding a high concentration of potassium chloride (e.g., 60-80 mM KCl) to the organ bath. This induces membrane depolarization and opens voltage-gated calcium channels, leading to a sustained contraction.

4. Application of Test Compounds:

  • Once the KCl-induced contraction reaches a stable plateau, cumulative concentrations of this compound or Nifedipine are added to the organ bath.

  • The relaxation response is recorded as the percentage decrease in the maximal contraction induced by KCl.

  • IC50 values (the concentration of the compound that produces 50% of its maximal relaxation) are calculated from the concentration-response curves.

Patch-Clamp Electrophysiology for L-type Calcium Channel Current Measurement

This technique allows for the direct measurement of ion channel activity in single cells.

1. Cell Preparation:

  • Vascular smooth muscle cells are enzymatically isolated from the rat aorta or a suitable cell line expressing L-type calcium channels (e.g., A7r5 cells) is used.

  • Cells are plated on glass coverslips for recording.

2. Recording Setup:

  • Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

  • Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with an internal solution (e.g., containing in mM: CsCl 120, MgCl₂ 2, Mg-ATP 5, HEPES 10, EGTA 10; pH 7.2 with CsOH).

  • The external solution contains (in mM): NaCl 135, CsCl 5.4, CaCl₂ 2, MgCl₂ 1, HEPES 10; pH 7.4 with NaOH. Barium (Ba²⁺) is often used as the charge carrier instead of Ca²⁺ to increase the current amplitude and reduce Ca²⁺-dependent inactivation.

3. Recording Protocol:

  • A gigaseal is formed between the pipette tip and the cell membrane. The cell membrane is then ruptured to achieve the whole-cell configuration.

  • The cell is voltage-clamped at a holding potential of -80 mV.

  • L-type Ca²⁺ (or Ba²⁺) currents are elicited by depolarizing voltage steps (e.g., to 0 mV for 200 ms).

  • After obtaining a stable baseline current, the cells are perfused with the external solution containing different concentrations of this compound or Nifedipine.

  • The inhibition of the calcium channel current is measured, and IC50 values are determined.

Visualizing the Mechanisms

To illustrate the signaling pathways and experimental workflows, the following diagrams are provided.

Calcium_Channel_Blockade cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space Ca_ext Ca²⁺ L_type L-type Ca²⁺ Channel Ca_ext->L_type Influx ROC Receptor-Operated Ca²⁺ Channel Ca_ext->ROC Influx Ca_int Ca²⁺ L_type->Ca_int ROC->Ca_int Contraction Muscle Contraction Ca_int->Contraction Stimulates Nifedipine Nifedipine Nifedipine->L_type Blocks VillocarineA This compound VillocarineA->L_type Blocks VillocarineA->ROC Blocks

Caption: Mechanism of action of Nifedipine and this compound.

Vasorelaxation_Workflow A Isolate Rat Aorta B Mount Aortic Rings in Organ Bath A->B C Equilibrate under Tension B->C D Induce Contraction with KCl C->D E Add Cumulative Concentrations of This compound or Nifedipine D->E F Record Relaxation Response E->F G Calculate IC50 F->G

References

A Comparative Analysis of Villocarine A and Other Uncaria Alkaloids: Efficacy in Vasorelaxation and Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic efficacy of Villocarine A and other prominent alkaloids derived from the Uncaria genus, commonly known as Cat's Claw. The focus is on two key pharmacological activities: vasorelaxation and neuroprotection. The information presented is collated from preclinical studies to aid in research and development efforts.

Overview of Uncaria Alkaloids

The Uncaria genus is a rich source of bioactive indole and oxindole alkaloids, which have been traditionally used in medicine to treat a variety of ailments, including cardiovascular and central nervous system disorders.[1][2] Among the numerous compounds isolated, this compound, rhynchophylline, isorhynchophylline, and corynoxine have garnered significant scientific interest for their therapeutic potential. This guide will delve into the available experimental data to compare their efficacy.

Comparative Efficacy: A Data-Driven Analysis

To facilitate a clear comparison, the following tables summarize the quantitative data on the vasorelaxant and neuroprotective effects of key Uncaria alkaloids. It is important to note that the data presented is compiled from various studies, and direct comparative experiments under identical conditions are limited.

Vasorelaxant Activity

The vasorelaxant properties of Uncaria alkaloids are crucial for their potential application in cardiovascular diseases such as hypertension. The primary mechanism often involves the modulation of calcium channels in vascular smooth muscle cells.

AlkaloidAssayKey FindingsIC50/EC50 ValueReference
This compound Rat Aortic RingShowed vasorelaxation activity.Not explicitly stated in the provided abstracts.[3]
Rhynchophylline Rat Aortic Rings (precontracted with 60 mM KCl)Inhibited KCl-induced contraction.~20-30 µM[4]
Isorhynchophylline Rat Aortic Rings (precontracted with 60 mM KCl)Inhibited KCl-induced contraction.~20-30 µM[4]
Uncaria rhynchophylla Ethanolic Extract Rat Aortic Rings (precontracted with phenylephrine)Demonstrated potent vasodilation.0.028 ± 0.002 mg/mL[5]

Note: A direct quantitative comparison of this compound's vasorelaxant efficacy with other alkaloids is challenging due to the lack of specific IC50 or EC50 values in the available literature. However, the studies indicate that multiple Uncaria alkaloids possess vasorelaxant properties.

Neuroprotective Activity

The neuroprotective effects of Uncaria alkaloids are of significant interest for their potential in treating neurodegenerative diseases like Alzheimer's disease. Many of these alkaloids have been shown to protect neuronal cells from amyloid-β (Aβ)-induced toxicity.

AlkaloidCell LineInsultKey Protective EffectsIC50 ValueReference
Rhynchophylline PC12 cellsAβ-induced toxicityDecreased cell death, intracellular calcium overloading, and tau hyperphosphorylation.Not explicitly stated in the provided abstracts.[6]
Isorhynchophylline PC12 cellsAβ25-35-induced neurotoxicityIncreased cell viability, inhibited oxidative stress and apoptosis.Not explicitly stated in the provided abstracts, but protective effects were observed at 10 and 50 µM.[7][8]
Isorhynchophylline Xenopus oocytes expressing NMDA receptorsNMDA-induced currentNoncompetitive antagonist of the NMDA receptor.48.3 µM[9]
Rhynchophylline Xenopus oocytes expressing NMDA receptorsNMDA-induced currentNoncompetitive antagonist of the NMDA receptor.43.2 µM[9]
Corynoxine A549 Lung Adenocarcinoma CellsProliferationSuppressed proliferation.101.6 µM[10]

Note: While direct comparative studies on the neuroprotective efficacy of this compound are limited in the provided search results, the data clearly indicates that rhynchophylline and isorhynchophylline are potent neuroprotective agents against Aβ-induced toxicity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols cited in the reviewed literature.

Vasorelaxation Assay Using Rat Aortic Rings

This in vitro assay is a standard method for assessing the vasodilatory or vasoconstrictive effects of compounds on blood vessels.

  • Tissue Preparation: The thoracic aorta is excised from a rat and cut into 2-3 mm wide rings. The endothelium may be mechanically removed for some experiments to determine if the vasorelaxant effect is endothelium-dependent.

  • Mounting: The aortic rings are mounted in an organ bath chamber filled with a physiological salt solution (PSS), maintained at 37°C, and continuously bubbled with oxygen.

  • Equilibration and Viability Check: The rings are allowed to equilibrate for a period under a resting tension. The viability and contractility of the arterial segments are then assessed using a vasoconstrictor like phenylephrine (PE) or a high concentration of potassium chloride (KCl).

  • Compound Administration: After pre-contraction with an agonist (e.g., PE or KCl), cumulative concentrations of the test alkaloid are added to the organ bath.

  • Data Recording and Analysis: Changes in isometric tension are recorded using a force transducer. The relaxation is expressed as a percentage of the pre-contraction, and concentration-response curves are generated to calculate EC50 or IC50 values.

Neuroprotection Assay in PC12 Cells with Amyloid-β Induction

This cell-based assay is widely used to screen for compounds that can protect neurons from the toxic effects of amyloid-β, a key pathological hallmark of Alzheimer's disease.

  • Cell Culture: PC12 cells, a rat pheochromocytoma cell line that differentiates into neuron-like cells, are cultured in appropriate media.

  • Aβ Preparation: The amyloid-β peptide (typically Aβ25-35 or Aβ1-42) is prepared to form toxic aggregates.

  • Treatment: PC12 cells are pre-treated with various concentrations of the test alkaloid for a specific duration, followed by exposure to the prepared Aβ aggregates.

  • Assessment of Cell Viability and Neurotoxicity:

    • MTT Assay: Measures cell viability by assessing the metabolic activity of the cells.

    • LDH Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating cytotoxicity.

    • Apoptosis Assays: Techniques like flow cytometry with Annexin V/PI staining are used to quantify apoptotic and necrotic cells.

    • Measurement of Intracellular Calcium and Reactive Oxygen Species (ROS): Fluorescent probes are used to measure changes in intracellular calcium levels and ROS production, which are key indicators of cellular stress.

  • Data Analysis: The protective effect of the alkaloid is determined by comparing the viability and toxicity markers in treated cells versus cells exposed to Aβ alone.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these alkaloids exert their effects is critical for drug development.

Vasorelaxation Signaling Pathway

The vasorelaxant effects of many Uncaria alkaloids, including this compound, are primarily mediated through the inhibition of calcium influx into vascular smooth muscle cells.

Vasorelaxation_Pathway General Vasorelaxation Pathway of Uncaria Alkaloids cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular (Smooth Muscle Cell) Uncaria_Alkaloids Uncaria Alkaloids (e.g., this compound, Rhynchophylline) VDC Voltage-Dependent Ca2+ Channels (VDC) Uncaria_Alkaloids->VDC Inhibits ROC Receptor-Operated Ca2+ Channels (ROC) Uncaria_Alkaloids->ROC Inhibits K_Channel K+ Channels Uncaria_Alkaloids->K_Channel Opens NO_Release NO Release (from Endothelial Cells) Uncaria_Alkaloids->NO_Release Increases Ca_Influx Ca2+ Influx VDC->Ca_Influx ROC->Ca_Influx Relaxation Muscle Relaxation K_Channel->Relaxation Promotes Contraction Muscle Contraction Ca_Influx->Contraction NO_Release->Relaxation Promotes

Caption: General vasorelaxation pathway of Uncaria alkaloids.

Neuroprotection Signaling Pathway

The neuroprotective mechanisms of Uncaria alkaloids are more complex and involve multiple signaling pathways, often converging on the inhibition of apoptosis and reduction of oxidative stress.

Neuroprotection_Pathway Neuroprotective Signaling Pathway of Uncaria Alkaloids cluster_pathways Signaling Pathways Abeta Amyloid-β (Aβ) PI3K_Akt PI3K/Akt Pathway Abeta->PI3K_Akt Inhibits GSK3b GSK-3β Abeta->GSK3b Activates Ca_Overload Intracellular Ca2+ Overload Abeta->Ca_Overload Induces Oxidative_Stress Oxidative Stress (ROS, MDA) Abeta->Oxidative_Stress Induces Uncaria_Alkaloids Uncaria Alkaloids (e.g., Isorhynchophylline) Uncaria_Alkaloids->PI3K_Akt Activates Uncaria_Alkaloids->Ca_Overload Inhibits Uncaria_Alkaloids->Oxidative_Stress Inhibits PI3K_Akt->GSK3b Inhibits Cell_Survival Neuronal Survival PI3K_Akt->Cell_Survival Promotes Apoptosis Neuronal Apoptosis GSK3b->Apoptosis Promotes Ca_Overload->Apoptosis Promotes Oxidative_Stress->Apoptosis Promotes

Caption: Key neuroprotective signaling pathways of Uncaria alkaloids.

Conclusion

The available evidence strongly suggests that this compound, along with other Uncaria alkaloids like rhynchophylline and isorhynchophylline, possesses significant vasorelaxant and neuroprotective properties. While direct comparative studies are needed to definitively rank their efficacy, the existing data provides a solid foundation for further research. The detailed experimental protocols and an understanding of the underlying signaling pathways presented in this guide are intended to facilitate these future investigations and accelerate the development of novel therapeutics from this important class of natural compounds.

References

Navigating Specificity: A Comparative Guide to Villocarine A Cross-Reactivity with Indole Alkaloids in Common Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a compound is paramount. This guide provides a comparative framework for assessing the cross-reactivity of Villocarine A, a bioactive indole alkaloid isolated from the Uncaria genus, with other structurally similar indole alkaloids in various assays. While direct comparative cross-reactivity data for this compound is not extensively published, this document offers insights into the structural and functional similarities with other Uncaria alkaloids, outlines the principles of cross-reactivity in key assay formats, and provides detailed experimental protocols to enable researchers to perform their own assessments.

This compound has demonstrated vasorelaxation activity and the potential to protect the central nervous system.[1] Given that it belongs to the large family of indole alkaloids, many of which possess similar core structures, the potential for cross-reactivity in biological and analytical assays is a critical consideration. This guide aims to equip researchers with the foundational knowledge and practical tools to navigate this challenge.

Comparative Profile of Uncaria Indole Alkaloids

To understand the potential for cross-reactivity, it is essential to compare the physicochemical and biological properties of this compound with other co-occurring indole alkaloids from the Uncaria species. Structural similarities, particularly in the core indole nucleus and stereochemistry, can lead to binding at the same receptor sites or recognition by the same antibodies.

AlkaloidMolecular FormulaMolecular Weight ( g/mol )Known Biological Activities
This compound C22H26N2O4382.45Vasorelaxant, potential neuroprotective effects[1]
RhynchophyllineC22H28N2O4384.47Neuroprotective, cardiovascular effects
IsorhynchophyllineC22H28N2O4384.47Neuroprotective, cardiovascular effects
CorynoxeineC22H28N2O4384.47Neuroprotective effects
IsocorynoxeineC22H28N2O4384.47Neuroprotective effects
HirsutineC22H28N2O3368.47Neuroprotective effects
HirsuteineC22H26N2O3366.45Pharmacokinetic studies available

Principles of Cross-Reactivity in Different Assay Platforms

The potential for cross-reactivity is highly dependent on the assay methodology. Understanding the principles behind each technique is crucial for interpreting results and selecting the appropriate assay for a specific research question.

Assay TypePrinciple of DetectionPotential for Cross-ReactivityMitigation Strategies
Immunoassays (ELISA, RIA) Antibody-antigen bindingHigh: Antibodies raised against one indole alkaloid may recognize structurally similar alkaloids.Use of highly specific monoclonal antibodies; validation with a panel of related compounds.
Radioligand Binding Assays Competitive binding of a radiolabeled ligand and an unlabeled compound to a receptor.High: Structurally related compounds may compete for the same binding site on a receptor.Determination of binding affinity (Ki) for a range of related compounds.
LC-MS/MS Separation by chromatography followed by mass-to-charge ratio detection.Low: High specificity based on retention time and specific mass fragmentation patterns.Optimization of chromatographic conditions to ensure separation of isomers.
Functional Assays (e.g., cell-based) Measurement of a biological response to a compound.Moderate to High: Structurally similar compounds may elicit the same functional response by acting on the same target.Testing a panel of related compounds to determine their relative potencies (EC50/IC50).

Experimental Protocols

To facilitate the direct assessment of cross-reactivity, a detailed protocol for a competitive radioligand binding assay is provided below. This assay is a fundamental method for determining the binding affinity of a compound to a specific receptor and can be adapted to compare this compound with other indole alkaloids.

Competitive Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of this compound and other indole alkaloids for a specific receptor of interest.

Materials:

  • Cell membranes expressing the receptor of interest

  • Radiolabeled ligand specific for the receptor (e.g., [3H]-ligand)

  • Unlabeled this compound and other indole alkaloids for competition

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Multi-channel pipette

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of unlabeled this compound and other competitor indole alkaloids in the assay buffer. The concentration range should typically span from 10^-12 M to 10^-5 M.

    • Dilute the cell membranes in ice-cold assay buffer to a final concentration that yields a specific binding of approximately 5-10% of the total added radioligand.

    • Dilute the radiolabeled ligand in assay buffer to a final concentration equal to its Kd value for the receptor.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • 25 µL of assay buffer (for total binding) or 25 µL of a high concentration of a known unlabeled ligand (for non-specific binding).

      • 25 µL of the various concentrations of unlabeled this compound or other competitor alkaloids.

      • 25 µL of the diluted radiolabeled ligand.

      • 25 µL of the diluted cell membranes.

    • The final assay volume in each well is 100 µL.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Harvesting:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Count the radioactivity in a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding as a function of the log concentration of the competitor compound.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value for each competitor.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Visualizing Key Concepts and Workflows

To further clarify the experimental process and the underlying biological context, the following diagrams are provided.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_ligand Prepare Serial Dilutions of Competitor Alkaloids add_reagents Add Reagents to 96-Well Plate prep_ligand->add_reagents prep_radio Prepare Radiolabeled Ligand Solution prep_radio->add_reagents prep_mem Prepare Receptor Membrane Suspension prep_mem->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate harvest Filter and Wash to Separate Bound and Free Ligand incubate->harvest count Quantify Radioactivity (Scintillation Counting) harvest->count plot Plot Binding Curve (% Specific Binding vs. Log[Competitor]) count->plot calculate Calculate IC50 and Ki Values plot->calculate

Caption: Workflow for a competitive radioligand binding assay.

G cluster_membrane Cell Membrane receptor Indole Alkaloid Receptor (GPCR) g_protein G-Protein (α, β, γ subunits) receptor->g_protein Activation alkaloid This compound or Other Indole Alkaloid alkaloid->receptor Binding effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production pka Protein Kinase A second_messenger->pka Activation response Cellular Response pka->response Phosphorylation of Target Proteins

Caption: Hypothetical GPCR signaling pathway for an indole alkaloid.

References

A Comparative Guide to the Vasorelaxant Activity of Villocarine A and Other Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the vasorelaxant activity of Villocarine A with other notable alkaloids: Berberine, Neferine, and Sinomenine. The information is compiled from various scientific studies to offer an objective overview of their performance, supported by experimental data and detailed methodologies.

Comparative Analysis of Vasorelaxant Potency

The following table summarizes the quantitative data on the vasorelaxant activity of this compound and its counterparts. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values are presented to compare their potency in inducing relaxation of pre-contracted rat aortic rings.

CompoundVasorelaxant Activity (IC50/EC50)Experimental ModelNotes
This compound Not explicitly reported in the reviewed literature.Rat aortic ring.[1][2]Induces concentration-dependent vasorelaxation. The primary mechanism involves the inhibition of calcium influx.[1][2]
Berberine 1.48 ± 0.16 µM (Phenylephrine-induced contraction)Rat mesenteric arteries.[1]Endothelium-dependent and -independent mechanisms.
4.41 ± 0.47 µM (High-K+-induced contraction, with endothelium)Rat aortic rings.[1]
8.73 ± 0.74 µM (High-K+-induced contraction, without endothelium)Rat aortic rings.[1]
Neferine pD2 = 7.93 ± 0.28 (Endothelium-intact rings)Rat thoracic aorta.Exhibits concentration-dependent vasorelaxation.
pD2 = 6.85 ± 0.36 (Endothelium-denuded rings)Rat thoracic aorta.
Sinomenine Induces concentration-dependent relaxation (0.1-100 µM)Rat aortic rings.A specific IC50 value was not provided in the reviewed literature, but significant relaxation (68.8 ± 5.1%) was observed at 100 µM.

Mechanisms of Action: A Comparative Overview

The vasorelaxant effects of these alkaloids are mediated through various signaling pathways, primarily involving endothelium-dependent and -independent mechanisms.

This compound: Its vasorelaxant effect is mainly attributed to the inhibition of calcium influx from the extracellular space through both voltage-dependent and receptor-operated Ca2+-channels. It also partially acts by increasing the release of nitric oxide (NO) from endothelial cells and promoting the opening of voltage-gated K+ channels.[1][2]

Berberine: Berberine induces vasorelaxation through both endothelium-dependent and -independent pathways. The endothelium-dependent relaxation is primarily mediated by the release of nitric oxide. The endothelium-independent mechanism involves the blockade of Ca2+ release from internal stores.

Neferine: Neferine's vasorelaxant activity is also multifaceted, involving both endothelium-dependent and -independent mechanisms. It stimulates the endothelial nitric oxide synthase (eNOS)/NO/soluble guanylyl cyclase (sGC) pathway and modulates Ca2+ influx through Ca2+ channels, as well as intracellular Ca2+ release from the sarcoplasmic reticulum.

Sinomenine: Sinomenine induces vasodilation through multiple pathways. It promotes the release of NO and prostacyclin (PGI2) from the endothelium. Its endothelium-independent effects include the inhibition of Ca2+ channels and protein kinase C (PKC) activity in vascular smooth muscle cells.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathways involved in the vasorelaxant activity of the compared alkaloids.

Villocarine_A_Pathway Villocarine_A This compound VDC Voltage-Dependent Ca2+ Channels Villocarine_A->VDC inhibits ROC Receptor-Operated Ca2+ Channels Villocarine_A->ROC inhibits Endothelial_Cell Endothelial Cell Villocarine_A->Endothelial_Cell K_channel Voltage-gated K+ Channels Villocarine_A->K_channel opens Ca_influx Ca2+ Influx Inhibition VDC->Ca_influx ROC->Ca_influx eNOS eNOS Endothelial_Cell->eNOS activates NO Nitric Oxide eNOS->NO NO_release NO Release NO->NO_release K_channel_opening K+ Channel Opening K_channel->K_channel_opening Vasorelaxation Vasorelaxation Ca_influx->Vasorelaxation NO_release->Vasorelaxation K_channel_opening->Vasorelaxation

Caption: Signaling pathway for this compound-induced vasorelaxation.

Berberine_Pathway Berberine Berberine Endothelium Endothelium Berberine->Endothelium Smooth_Muscle Smooth Muscle Cell Berberine->Smooth_Muscle Internal_Ca_Stores Internal Ca2+ Stores Berberine->Internal_Ca_Stores inhibits release from NO_Synthase NO Synthase Endothelium->NO_Synthase activates NO Nitric Oxide NO_Synthase->NO NO->Smooth_Muscle diffuses to Vasorelaxation Vasorelaxation NO->Vasorelaxation Smooth_Muscle->Internal_Ca_Stores Ca_Release_Inhibition Ca2+ Release Inhibition Internal_Ca_Stores->Ca_Release_Inhibition Ca_Release_Inhibition->Vasorelaxation

Caption: Signaling pathway for Berberine-induced vasorelaxation.

Neferine_Pathway Neferine Neferine Endothelium Endothelium Neferine->Endothelium Smooth_Muscle Smooth Muscle Cell Neferine->Smooth_Muscle Ca_Channels Ca2+ Channels Neferine->Ca_Channels modulates SR Sarcoplasmic Reticulum Neferine->SR modulates release from eNOS eNOS Endothelium->eNOS activates NO Nitric Oxide eNOS->NO NO->Smooth_Muscle diffuses to sGC sGC cGMP cGMP sGC->cGMP Vasorelaxation Vasorelaxation cGMP->Vasorelaxation Smooth_Muscle->sGC activates Smooth_Muscle->Ca_Channels Smooth_Muscle->SR Ca_Influx_Modulation Ca2+ Influx Modulation Ca_Channels->Ca_Influx_Modulation Ca_Release_Modulation Intracellular Ca2+ Release Modulation SR->Ca_Release_Modulation Ca_Influx_Modulation->Vasorelaxation Ca_Release_Modulation->Vasorelaxation

Caption: Signaling pathway for Neferine-induced vasorelaxation.

Sinomenine_Pathway Sinomenine Sinomenine Endothelium Endothelium Sinomenine->Endothelium Smooth_Muscle Smooth Muscle Cell Sinomenine->Smooth_Muscle Ca_Channels Ca2+ Channels Sinomenine->Ca_Channels inhibits PKC Protein Kinase C Sinomenine->PKC inhibits NO_Release NO Release Endothelium->NO_Release PGI2_Release PGI2 Release Endothelium->PGI2_Release Vasorelaxation Vasorelaxation NO_Release->Vasorelaxation PGI2_Release->Vasorelaxation Smooth_Muscle->Ca_Channels Smooth_Muscle->PKC Ca_Channel_Inhibition Ca2+ Channel Inhibition Ca_Channels->Ca_Channel_Inhibition PKC_Inhibition PKC Inhibition PKC->PKC_Inhibition Ca_Channel_Inhibition->Vasorelaxation PKC_Inhibition->Vasorelaxation

Caption: Signaling pathway for Sinomenine-induced vasorelaxation.

Experimental Protocols

The validation of vasorelaxant activity for these compounds typically involves the use of isolated arterial rings, most commonly from rat aorta. The following is a generalized protocol based on standard methodologies.

Isolated Rat Aortic Ring Assay

1. Tissue Preparation:

  • Male Wistar rats (250-300g) are euthanized by cervical dislocation.

  • The thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.1).

  • Adherent connective and fatty tissues are removed, and the aorta is cut into rings of 2-3 mm in length.

  • For endothelium-denuded experiments, the endothelium is gently removed by rubbing the intimal surface with a fine wire or wooden stick.

2. Experimental Setup:

  • Aortic rings are mounted between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

  • The lower hook is fixed, and the upper hook is connected to an isometric force transducer to record changes in tension.

  • The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with the buffer being replaced every 15-20 minutes.

3. Vasoconstriction and Vasorelaxation Measurement:

  • After equilibration, the viability of the rings is assessed by inducing a contraction with phenylephrine (1 µM) or KCl (60 mM).

  • Endothelial integrity is confirmed by observing relaxation in response to acetylcholine (10 µM) in phenylephrine-pre-contracted rings. A relaxation of >80% indicates intact endothelium.

  • Once a stable contraction plateau is reached with the chosen vasoconstrictor, the test compound (this compound, Berberine, Neferine, or Sinomenine) is cumulatively added to the organ bath in increasing concentrations.

  • The resulting relaxation is recorded and expressed as a percentage of the maximal contraction induced by the vasoconstrictor.

  • IC50 or EC50 values are then calculated from the concentration-response curves.

Experimental Workflow

The following diagram illustrates the typical workflow for assessing the vasorelaxant activity of a test compound.

Vasorelaxant_Assay_Workflow Start Start Aorta_Isolation Aorta Isolation and Ring Preparation Start->Aorta_Isolation Mounting Mounting in Organ Bath Aorta_Isolation->Mounting Equilibration Equilibration Mounting->Equilibration Viability_Test Viability Test (Phenylephrine/KCl) Equilibration->Viability_Test Endothelium_Check Endothelium Integrity Check (Acetylcholine) Viability_Test->Endothelium_Check Pre_Contraction Pre-contraction with Phenylephrine or KCl Endothelium_Check->Pre_Contraction Compound_Addition Cumulative Addition of Test Compound Pre_Contraction->Compound_Addition Data_Recording Recording of Relaxation Response Compound_Addition->Data_Recording Analysis Data Analysis (Concentration-Response Curve, IC50) Data_Recording->Analysis End End Analysis->End

Caption: General workflow for vasorelaxant activity assay.

Conclusion

This compound demonstrates significant vasorelaxant properties, primarily through the inhibition of calcium influx. When compared to other alkaloids like Berberine, Neferine, and Sinomenine, it shares common mechanistic pathways, including modulation of calcium channels and nitric oxide signaling. While a direct comparison of potency is limited by the lack of a reported IC50 value for this compound in the reviewed literature, its described mechanisms of action position it as a promising candidate for further investigation in the development of novel cardiovascular therapies. The provided experimental protocols and workflows offer a standardized approach for researchers to further validate and quantify the vasorelaxant effects of this compound and other potential therapeutic compounds.

References

Comparative analysis of Villocarine A's pharmacokinetic profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the pharmacokinetic profile of Villocarine A, a bioactive indole alkaloid derived from the Uncaria genus.[1] The performance of this compound is benchmarked against other notable Uncaria alkaloids, supported by experimental data to inform preclinical drug development decisions.

Comparative Pharmacokinetic Data of Uncaria Alkaloids

The following table summarizes key pharmacokinetic parameters of this compound and other major Uncaria alkaloids, primarily from preclinical studies in rats. This allows for a direct comparison of their absorption, distribution, metabolism, and excretion (ADME) properties.

ParameterThis compoundRhynchophyllineIsorhynchophyllineHirsutineHirsuteineGeissoschizine Methyl Ether
Oral Bioavailability (%) 16.8 ± 0.125.9 ± 8.7 (in rats)3.3 ± 0.8 (in rats)4.48.2N/A
Clearance (CL) 8.2 ± 1.1 L/h/kg (IV)11.6 L/h/kg (oral, in mice)24.7 L/h/kg (oral, in mice)N/A9.8 L/h/kg (oral, in mice)N/A
Volume of Distribution (Vd) 100.3 ± 15.6 L/kg (IV)60.1 L/kg (oral, in mice)84.5 L/kg (oral, in mice)N/A36.1 L/kg (oral, in mice)N/A
Tmax (h) 0.3 ± 0.1 (oral)~0.5 (oral)~0.5 (oral)N/AN/AN/A
Plasma Protein Binding (%) >91 (rat and human)N/AN/AN/AN/AN/A
Permeability (Papp, 10⁻⁶ cm/s) 15.6 ± 1.6N/AN/AN/AN/AN/A
Hepatic Extraction Ratio 0.1 (rat), 0.2 (human)N/AN/AN/AN/AN/A

N/A: Data not available from the searched sources.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the pharmacokinetic evaluation of this compound and comparable alkaloids.

Caco-2 Permeability Assay

This assay is a well-established in vitro method to predict in vivo drug absorption across the gut wall.

  • Cell Culture: Human colon adenocarcinoma Caco-2 cells are cultured on semipermeable filter inserts in a transwell plate system. The cells are grown for 18-22 days to form a confluent, differentiated monolayer that mimics the intestinal epithelium.[2]

  • Assay Procedure:

    • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[3]

    • The test compound (e.g., this compound) is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is monitored over time. This measures the A-to-B permeability.[2]

    • To assess active efflux, the experiment is also performed in the reverse direction, from the basolateral to the apical side (B-to-A).[2]

    • Samples are collected from the receiver compartment at predetermined time points and analyzed by UPLC-MS/MS.[4]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.[2]

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the fraction of a drug that is bound to plasma proteins, which can influence its distribution and clearance.

  • Methodology: The rapid equilibrium dialysis (RED) method is commonly used.[5]

  • Procedure:

    • A RED device, which consists of two chambers separated by a semipermeable membrane, is used.

    • Plasma containing the test compound is added to one chamber, and a protein-free buffer is added to the other.[6]

    • The device is incubated at 37°C to allow the unbound drug to reach equilibrium across the membrane.[6]

    • After incubation, aliquots are taken from both chambers, and the concentration of the compound is determined by UPLC-MS/MS.[6][7]

  • Data Analysis: The fraction of unbound drug (fu) is calculated from the concentrations in the buffer and plasma chambers.

Liver Microsome Metabolic Stability Assay

This in vitro assay evaluates the metabolic stability of a compound in the liver, a primary site of drug metabolism.

  • Materials: Pooled human or rat liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[8]

  • Procedure:

    • The test compound is incubated with liver microsomes in the presence of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system to initiate the metabolic reaction.[9]

    • The incubation is carried out at 37°C, and samples are taken at various time points (e.g., 0, 15, 30, 60 minutes).[9]

    • The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.[8]

    • The samples are centrifuged, and the supernatant containing the remaining parent compound is analyzed by UPLC-MS/MS.[9][10]

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[9]

UPLC-MS/MS Bioanalysis

Ultra-performance liquid chromatography-tandem mass spectrometry is a highly sensitive and selective analytical technique used to quantify drug concentrations in biological matrices.

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation with an organic solvent like acetonitrile.[1][11]

  • Chromatography: The prepared sample is injected into a UPLC system equipped with a C18 column for separation of the analyte from endogenous components. A gradient mobile phase, often consisting of acetonitrile and water with a modifier like formic acid, is used for elution.[12]

  • Mass Spectrometry: The eluent from the UPLC is introduced into a tandem mass spectrometer. The analysis is performed in the multiple reaction monitoring (MRM) mode for quantitative analysis, which provides high specificity and sensitivity.[12]

Visualizations

Experimental Workflow for Pharmacokinetic Studies

G General Workflow of Preclinical Pharmacokinetic Studies cluster_0 In Vitro ADME Assays cluster_1 In Vivo Pharmacokinetic Study Permeability Permeability Assay (e.g., Caco-2) Dosing Drug Administration (Oral and IV) Permeability->Dosing Informs absorption potential Metabolism Metabolic Stability (e.g., Liver Microsomes) Metabolism->Dosing Predicts clearance ProteinBinding Plasma Protein Binding (e.g., Equilibrium Dialysis) ProteinBinding->Dosing Affects distribution Sampling Blood Sampling (Serial Time Points) Dosing->Sampling Analysis Bioanalysis (UPLC-MS/MS) Sampling->Analysis PK_Calc Pharmacokinetic Parameter Calculation Analysis->PK_Calc

Caption: General Workflow of Preclinical Pharmacokinetic Studies.

Signaling Pathway for this compound-Induced Vasorelaxation

G Proposed Mechanism of this compound-Induced Vasorelaxation VillocarineA This compound VDC Voltage-Dependent Ca²⁺ Channels (VDCs) VillocarineA->VDC Inhibition ROC Receptor-Operated Ca²⁺ Channels (ROCs) VillocarineA->ROC Inhibition eNOS Endothelial Nitric Oxide Synthase (eNOS) VillocarineA->eNOS Stimulation Ca_Influx Ca²⁺ Influx VDC->Ca_Influx ROC->Ca_Influx Vasoconstriction Vasoconstriction Ca_Influx->Vasoconstriction Vasodilation Vasodilation NO Nitric Oxide (NO) Production eNOS->NO NO->Vasodilation

Caption: Proposed Mechanism of this compound-Induced Vasorelaxation.

References

Unlocking the Therapeutic Potential of Villocarine A: A Comparative Guide to its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Villocarine A, a prominent corynanthe-type indole alkaloid isolated from the Uncaria genus, has garnered significant attention for its promising vasorelaxant and neuroprotective properties.[1] This guide provides a comprehensive comparison of the biological activities of this compound and related alkaloids, delving into its mechanism of action and inferring a structure-activity relationship (SAR) based on the available scientific literature. While direct comparative studies on a series of this compound analogs are limited, this guide synthesizes existing data to inform future drug discovery and development efforts.

Comparative Biological Activity

At present, a comprehensive dataset comparing the biological activities of a synthesized series of this compound analogs is not publicly available. However, studies on this compound and other closely related alkaloids from the Uncaria species provide valuable insights into the structural features crucial for their therapeutic effects.

Compound/ExtractBiological ActivityKey Findings
This compound VasorelaxantInduces relaxation of rat aortic rings, suggesting potential antihypertensive effects.[2]
NeuroprotectiveExhibits potential to protect the central nervous system.[1]
Villocarines A-D VasorelaxantAll four compounds isolated from Uncaria villosa demonstrate vasorelaxation activity.[2]
Uncaria rhynchophylla Alkaloids (Corynoxeine, Isocorynoxeine, Rhynchophylline, Isorhynchophylline) Inhibition of Nitric Oxide (NO) ProductionAlkaloids with a C-16 carboxylic ester group showed inhibitory activity on LPS-induced NO release in microglia (IC50: 13.7-19.0 microM).
Uncaria rhynchophylla Alkaloids (18,19-dehydrocorynoxinic acid B, 18,19-dehydrocorynoxinic acid) Inhibition of Nitric Oxide (NO) ProductionAnalogs with a C-16 carboxylic acid group exhibited weak inhibitory activity (IC50: >100 microM).
Uncaria rhynchophylla Ethanolic Extract VasodilatoryDemonstrated potent vasodilatory effects on rat aortic rings with an EC50 value of 0.028 ± 0.002 mg/mL.[3]

Inferred Structure-Activity Relationship (SAR) of this compound and its Potential Analogs:

Based on the limited data, particularly from related Uncaria alkaloids, the following SAR can be proposed for this compound:

  • The Indole Nucleus: The core indole structure is fundamental for the biological activity of this class of alkaloids.

  • The Corynanthe-type Skeleton: The specific stereochemistry and conformation of the pentacyclic ring system are likely critical for receptor binding and subsequent biological response.

  • Substitution at C-16: The nature of the substituent at the C-16 position appears to be a key determinant of activity. The presence of a carboxylic ester group seems to be favorable for anti-inflammatory activity (inhibition of NO production), whereas a carboxylic acid group diminishes this effect. This suggests that modifications at this position could be a promising avenue for analog synthesis to enhance potency and selectivity.

  • Other Substitutions: The presence and nature of other functional groups on the aromatic ring and the aliphatic portions of the molecule would also be expected to influence activity, although specific SARs in these regions are yet to be elucidated for this compound.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and the process of evaluating compounds like this compound, the following diagrams are provided.

cluster_0 Vasorelaxant Effect of this compound cluster_1 Endothelial Cell cluster_2 Vascular Smooth Muscle Cell Villocarine_A This compound eNOS eNOS Villocarine_A->eNOS Activates Ca_channels Voltage-Dependent & Receptor-Operated Ca2+ Channels Villocarine_A->Ca_channels Inhibits K_channels K+ Channels Villocarine_A->K_channels Opens NO Nitric Oxide (NO) eNOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasorelaxation PKG->Relaxation Leads to Ca_influx Ca2+ Influx Ca_channels->Ca_influx Mediates K_channels->Relaxation Hyperpolarization Ca_influx->Relaxation Contraction

Caption: Signaling pathway of this compound-induced vasorelaxation.

cluster_workflow Experimental Workflow for Bioactivity Evaluation cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies (for promising candidates) start Plant Material (Uncaria sp.) extraction Extraction and Isolation of This compound & Analogs start->extraction identification Structural Elucidation (NMR, MS) extraction->identification vaso_assay Vasorelaxation Assay (Rat Aortic Rings) identification->vaso_assay neuro_assay Neuroprotection Assay (e.g., against H2O2-induced cell death in PC12 cells) identification->neuro_assay data_analysis Data Analysis (IC50/EC50 Determination, SAR Analysis) vaso_assay->data_analysis neuro_assay->data_analysis animal_model Animal Models (e.g., Hypertensive Rats, Neurodegeneration Models) data_analysis->animal_model pk_pd Pharmacokinetic & Pharmacodynamic Studies animal_model->pk_pd conclusion Lead Optimization & Preclinical Development pk_pd->conclusion

References

Replicating published findings on Villocarine A's biological effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of Villocarine A, an indole alkaloid with noteworthy vasorelaxant properties, against alternative compounds. The information presented is collated from published research to facilitate the replication of findings and to provide a basis for further investigation.

Comparative Analysis of Biological Activities

This compound, isolated from the Uncaria genus, has demonstrated significant vasorelaxation activity and potential for neuroprotection.[1][2] Its primary mechanism of action involves a multi-faceted approach to inducing relaxation of blood vessels.[2] This section compares the quantitative data of this compound with other relevant compounds.

Vasorelaxant Properties

The vasorelaxant effect of this compound is attributed to its ability to inhibit calcium influx through both voltage-dependent and receptor-operated Ca2+ channels, stimulate the release of nitric oxide (NO) from endothelial cells, and promote the opening of voltage-gated K+ channels.[2]

CompoundTarget/AssayCell Line/TissueQuantitative Data (IC50/EC50)Reference
This compound VasorelaxationRat Aortic RingNot explicitly stated in abstract[2]
AristotelineVasorelaxationIsolated Rat AortaNot explicitly stated in abstract[3][4]
Uncaria tomentosa Extract (B/SRT)AntiproliferativeKB (Cervical Carcinoma)IC50 = 23.57 µg/ml[2]
Uncaria tomentosa Extract (B/SRT)AntiproliferativeMCF-7 (Breast Carcinoma)IC50 = 29.86 µg/ml[2]
Uncaria tomentosa Extract (B/SRT)AntiproliferativeA-549 (Lung Carcinoma)IC50 = 40.03 µg/ml[2]
Uncaria tomentosa Extract (B/96E37)AntiproliferativeLL/2 (Lewis Lung Carcinoma)IC50 = 25.06 µg/ml[2]
Uncaria tomentosa Extract (B/96E37)AntiproliferativeKB (Cervical Carcinoma)IC50 = 35.69 µg/ml[2]
Uncaria tomentosa Extract (B/96E37)AntiproliferativeSW707 (Colon Adenocarcinoma)IC50 = 49.06 µg/ml[2]
LycorineCytotoxicHL-60 (Myeloid Leukemia)IC50 = 0.6 µM[5]
Anticancer and Cytotoxic Effects

While specific studies on the cytotoxic effects of purified this compound are limited in the reviewed literature, various extracts of Uncaria tomentosa, rich in alkaloids, have demonstrated significant anticancer activity.[1][2][6][7] The cytotoxic effects are often attributed to the induction of apoptosis.[8][9][10] For a comparative perspective, the potent cytotoxic activity of another alkaloid, lycorine, is included.[5]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to allow for replication and validation of the reported findings.

Vasorelaxation Assay in Isolated Rat Aorta

This protocol is a standard method for assessing the vasorelaxant effects of compounds.[11][12]

  • Tissue Preparation:

    • Male Wistar rats are euthanized, and the thoracic aorta is carefully excised.

    • The aorta is cleaned of adherent connective and adipose tissues and cut into rings of 2-3 mm in width.

    • For endothelium-denuded rings, the endothelium is removed by gently rubbing the intimal surface with a small wooden stick.

  • Experimental Setup:

    • Aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.

    • The rings are connected to isometric force transducers to record changes in tension.

    • An optimal resting tension of 1.5-2.0 g is applied, and the rings are allowed to equilibrate for at least 60 minutes.

  • Procedure:

    • The viability of the rings is assessed by contracting them with phenylephrine (1 µM) or KCl (60 mM).

    • Endothelium integrity is confirmed by the relaxation response to acetylcholine (1 µM) in phenylephrine-pre-contracted rings. A relaxation of over 80% indicates intact endothelium.

    • After washing and re-equilibration, the aortic rings are pre-contracted with phenylephrine or KCl.

    • Once a stable contraction is achieved, cumulative concentrations of the test compound (e.g., this compound) are added to the organ bath to obtain a concentration-response curve.

    • The relaxation is expressed as a percentage of the pre-contraction induced by phenylephrine or KCl.

Calcium Influx Inhibition Assay

This assay measures the ability of a compound to block the entry of calcium into vascular smooth muscle cells.

  • Cell Culture:

    • Vascular smooth muscle cells (VSMCs) are cultured in an appropriate medium until they reach confluence.

  • Procedure:

    • VSMCs are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • The cells are then washed and incubated in a calcium-free buffer.

    • The test compound is added to the cells at various concentrations.

    • Calcium influx is initiated by adding a solution containing a high concentration of CaCl2 and a depolarizing agent (e.g., KCl).

    • The change in intracellular calcium concentration is measured using a fluorescence plate reader. The inhibitory effect of the compound is calculated by comparing the fluorescence signal in the presence and absence of the compound.

Nitric Oxide (NO) Release Assay

This assay quantifies the release of nitric oxide from endothelial cells.

  • Cell Culture:

    • Human umbilical vein endothelial cells (HUVECs) are cultured to confluence.

  • Procedure:

    • HUVECs are treated with the test compound at various concentrations for a specified period.

    • The cell culture supernatant is collected.

    • The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent system.

    • The amount of NO released is calculated by comparing the nitrite concentration in the treated and untreated cells.

Potassium Channel Opening Assay

The activity of potassium channels can be assessed using electrophysiological techniques or fluorescence-based assays.

  • Electrophysiology (Patch-Clamp):

    • Whole-cell patch-clamp recordings are performed on isolated VSMCs.

    • The cells are held at a specific membrane potential, and voltage steps are applied to elicit potassium currents.

    • The test compound is perfused over the cell, and the change in the potassium current is recorded. An increase in the outward current indicates the opening of potassium channels.

  • Fluorescence-Based Assay (e.g., FluxOR™ Potassium Ion Channel Assay):

    • This assay utilizes a thallium-sensitive fluorescent dye.

    • Cells expressing the potassium channel of interest are loaded with the dye.

    • The addition of a thallium-containing buffer in the presence of a potassium channel opener leads to thallium influx and an increase in fluorescence.

    • The effect of the test compound on channel opening is determined by measuring the change in fluorescence intensity.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on cell proliferation and viability.

  • Cell Culture:

    • Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Procedure:

    • The cells are treated with various concentrations of the test compound for 24, 48, or 72 hours.

    • After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The cells are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

    • The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with the biological effects of this compound and related compounds.

Villocarine_A_Vasorelaxation_Pathway cluster_VSMC Vascular Smooth Muscle Cell Villocarine_A This compound VDC Voltage-Dependent Ca²⁺ Channels Villocarine_A->VDC Inhibits ROC Receptor-Operated Ca²⁺ Channels Villocarine_A->ROC Inhibits Endothelial_Cell Endothelial Cell Villocarine_A->Endothelial_Cell Acts on K_Channel Voltage-Gated K⁺ Channels Villocarine_A->K_Channel Opens Ca_Influx Ca²⁺ Influx VDC->Ca_Influx ROC->Ca_Influx Contraction Vascular Smooth Muscle Contraction Ca_Influx->Contraction Ca_Influx->Contraction Reduced by This compound Relaxation Vasorelaxation NO_Synthase eNOS Endothelial_Cell->NO_Synthase NO_Release Nitric Oxide (NO) Release NO_Synthase->NO_Release NO_Release->Relaxation K_Efflux K⁺ Efflux (Hyperpolarization) K_Channel->K_Efflux K_Efflux->Relaxation Vasorelaxation_Assay_Workflow Start Start: Isolate Rat Thoracic Aorta Prepare_Rings Prepare Aortic Rings (with and without endothelium) Start->Prepare_Rings Mount_Rings Mount Rings in Organ Bath Prepare_Rings->Mount_Rings Equilibrate Equilibrate under Tension Mount_Rings->Equilibrate Pre_Contract Pre-contract with Phenylephrine or KCl Equilibrate->Pre_Contract Add_Compound Add Cumulative Doses of Test Compound Pre_Contract->Add_Compound Record_Relaxation Record Isometric Tension (Relaxation) Add_Compound->Record_Relaxation Analyze_Data Analyze Data: Calculate EC50 Record_Relaxation->Analyze_Data Uncaria_Alkaloid_Apoptosis_Pathway Uncaria_Alkaloids Uncaria Alkaloids Cancer_Cell Cancer Cell Uncaria_Alkaloids->Cancer_Cell Target Signaling_Pathways Modulation of Signaling Pathways (e.g., MAPK, NF-κB) Cancer_Cell->Signaling_Pathways Apoptosis_Induction Induction of Apoptosis Signaling_Pathways->Apoptosis_Induction Cell_Death Cancer Cell Death Apoptosis_Induction->Cell_Death

References

A Head-to-Head Comparative Analysis of Villocarine A and Synthetic Vasorelaxants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the vasorelaxant properties of Villocarine A, a naturally occurring indole alkaloid, with two major classes of synthetic vasorelaxants: calcium channel blockers and nitric oxide donors. The information is compiled from preclinical studies and is intended to provide a comparative framework for research and development in cardiovascular pharmacology.

Executive Summary

This compound, a key bioactive compound from the Uncaria genus, demonstrates significant vasorelaxant effects through a multi-target mechanism. This natural alkaloid is known to inhibit calcium influx, promote the release of nitric oxide from endothelial cells, and facilitate the opening of potassium channels.[1] In contrast, synthetic vasorelaxants typically exhibit more targeted mechanisms of action. Calcium channel blockers, for instance, primarily prevent the influx of extracellular calcium into vascular smooth muscle cells, while nitric oxide donors directly introduce or stimulate the production of nitric oxide, a potent vasodilator. This guide presents a comparative overview of their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

Quantitative Comparison of Vasorelaxant Potency

The following tables summarize the vasorelaxant potency of a Uncaria rhynchophylla extract (containing this compound), and representative synthetic vasorelaxants in isolated rat aortic rings. It is important to note that the data for the Uncaria extract represents the combined effect of its constituents.

Table 1: Vasorelaxant Potency (EC50/IC50) in Rat Aortic Rings

Compound/ExtractClassAgonist Used for Pre-contractionEC50/IC50Citation
Uncaria rhynchophylla ExtractNatural Indole AlkaloidPhenylephrine0.028 ± 0.002 mg/mL[2]
NifedipineSynthetic Calcium Channel BlockerKCl~10 nM
AmlodipineSynthetic Calcium Channel BlockerKCl (40mM)7.5 x 10⁻⁹ M
FOR 911BSynthetic Nitric Oxide DonorPhenylephrinepD2 = 6.29 ± 0.79
EvocarpineSynthetic Quinolone AlkaloidKCl (60mM)9.8 µM[3]

Table 2: Maximum Vasorelaxant Effect (Emax/Rmax) in Rat Aortic Rings

Compound/ExtractClassAgonist Used for Pre-contractionEmax/Rmax (%)Citation
Uncaria rhynchophylla ExtractNatural Indole AlkaloidPhenylephrine101.30 ± 2.82[2]
FOR 911BSynthetic Nitric Oxide DonorPhenylephrine116.25 ± 5.33

Mechanisms of Action: A Comparative Overview

The vasorelaxant effects of this compound and synthetic agents are achieved through distinct molecular pathways.

This compound: This natural alkaloid exhibits a multimodal mechanism of action that contributes to its vasorelaxant properties. Its effects are attributed to:

  • Inhibition of Calcium Influx: It blocks both voltage-dependent and receptor-operated calcium channels, reducing the intracellular calcium concentration available for muscle contraction.[1]

  • Endothelium-Dependent Vasodilation: It stimulates the release of nitric oxide (NO) from endothelial cells, which in turn activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to cGMP production and relaxation.[1]

  • Potassium Channel Opening: It is proposed to open voltage-gated potassium channels, leading to hyperpolarization of the vascular smooth muscle cell membrane and subsequent relaxation.[1]

Synthetic Vasorelaxants:

  • Calcium Channel Blockers (e.g., Nifedipine, Amlodipine): These drugs primarily target and block L-type voltage-gated calcium channels in vascular smooth muscle. This inhibition of calcium entry is a direct mechanism to induce vasodilation.

  • Nitric Oxide Donors (e.g., FOR 911B): These compounds act by releasing nitric oxide or stimulating its production, which then activates the sGC-cGMP pathway, a key signaling cascade for vasorelaxation.

Signaling Pathway Diagrams

The following diagrams illustrate the proposed signaling pathways for this compound and the two classes of synthetic vasorelaxants.

Villocarine_A_Pathway Villocarine_A This compound VDC Voltage-Dependent Ca²⁺ Channel Villocarine_A->VDC Inhibits ROC Receptor-Operated Ca²⁺ Channel Villocarine_A->ROC Inhibits K_Channel Voltage-Gated K⁺ Channel Villocarine_A->K_Channel Opens Endothelium Endothelial Cell Villocarine_A->Endothelium Stimulates Ca_Influx Ca²⁺ Influx VDC->Ca_Influx ROC->Ca_Influx Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization eNOS eNOS Endothelium->eNOS NO Nitric Oxide (NO) eNOS->NO Produces VSMC Vascular Smooth Muscle Cell NO->VSMC sGC sGC VSMC->sGC Ca_Influx->VSMC Leads to Contraction Relaxation Vasorelaxation Ca_Influx->Relaxation Inhibition of leads to Hyperpolarization->Relaxation cGMP cGMP sGC->cGMP Activates cGMP->Relaxation

Caption: Proposed signaling pathway for this compound-induced vasorelaxation.

Synthetic_Vasorelaxants_Pathways cluster_0 Calcium Channel Blocker cluster_1 Nitric Oxide Donor CCB Calcium Channel Blocker (e.g., Nifedipine) L_VDC L-type Voltage-Dependent Ca²⁺ Channel CCB->L_VDC Inhibits Ca_Influx_CCB Ca²⁺ Influx L_VDC->Ca_Influx_CCB Relaxation_CCB Vasorelaxation Ca_Influx_CCB->Relaxation_CCB Inhibition of leads to NO_Donor Nitric Oxide Donor (e.g., FOR 911B) NO_Synth NO NO_Donor->NO_Synth Releases/Produces sGC_NO sGC NO_Synth->sGC_NO cGMP_NO cGMP sGC_NO->cGMP_NO Activates Relaxation_NO Vasorelaxation cGMP_NO->Relaxation_NO

Caption: Signaling pathways for synthetic vasorelaxants.

Experimental Protocols

The following is a generalized protocol for assessing the vasorelaxant effects of compounds in isolated rat aortic rings, based on standard organ bath techniques.

1. Tissue Preparation:

  • Male Wistar or Sprague-Dawley rats (250-300g) are euthanized by cervical dislocation.

  • The thoracic aorta is carefully excised, cleaned of adherent connective and adipose tissue, and placed in cold Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.1).

  • The aorta is cut into rings of approximately 2-4 mm in length. For endothelium-denuded experiments, the endothelium is gently removed by rubbing the intimal surface with a fine wire or wooden stick.

2. Organ Bath Setup:

  • Aortic rings are mounted on stainless steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

  • The rings are connected to isometric force transducers to record changes in tension.

  • A resting tension of 1.5-2.0 g is applied to the rings, and they are allowed to equilibrate for 60-90 minutes, with the buffer being changed every 15-20 minutes.

3. Experimental Procedure:

  • After equilibration, the viability of the rings is tested by inducing a contraction with a high concentration of potassium chloride (e.g., 60-80 mM KCl).

  • The rings are then washed, and after the tension returns to baseline, a submaximal contraction is induced using a vasoconstrictor agent such as phenylephrine (1 µM) or norepinephrine.

  • Once a stable contractile plateau is reached, the test compound (this compound or synthetic vasorelaxant) is added to the organ bath in a cumulative manner, with increasing concentrations.

  • The relaxant response is recorded as a percentage of the pre-contraction induced by the vasoconstrictor.

  • At the end of each experiment, a known vasodilator such as acetylcholine or sodium nitroprusside may be added to confirm the integrity of the endothelium or the viability of the smooth muscle, respectively.

4. Data Analysis:

  • Concentration-response curves are plotted, and the EC50 (concentration producing 50% of the maximal response) or IC50 (concentration causing 50% inhibition) and the Emax (maximum relaxation) are calculated using non-linear regression analysis.

Experimental Workflow

Experimental_Workflow Start Start Euthanasia Euthanize Rat and Excise Thoracic Aorta Start->Euthanasia Preparation Prepare Aortic Rings (2-4 mm) Euthanasia->Preparation Mounting Mount Rings in Organ Bath Preparation->Mounting Equilibration Equilibrate under Resting Tension (60-90 min) Mounting->Equilibration Viability_Test Test Viability with High KCl Equilibration->Viability_Test Precontraction Induce Submaximal Contraction (e.g., Phenylephrine) Viability_Test->Precontraction Compound_Addition Cumulative Addition of Test Compound Precontraction->Compound_Addition Data_Recording Record Relaxant Response Compound_Addition->Data_Recording Data_Analysis Analyze Data: - Concentration-Response Curve - Calculate EC50/IC50 & Emax Data_Recording->Data_Analysis End End Data_Analysis->End

Caption: Workflow for isolated rat aortic ring vasorelaxation assay.

References

Safety Operating Guide

Proper Disposal of Villocarine A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release – In alignment with our commitment to laboratory safety and environmental stewardship, this document provides essential guidance on the proper disposal procedures for Villocarine A. This information is critical for researchers, scientists, and drug development professionals to ensure safe handling and mitigate environmental contamination.

This compound, a bioactive indole alkaloid, requires careful management as a hazardous chemical waste due to its potential biological effects. Adherence to the following protocols is mandatory to maintain a safe laboratory environment and comply with regulatory standards.

Key Chemical and Physical Properties of this compound

A summary of the known properties of this compound is provided below. This information is crucial for a comprehensive understanding of the compound's characteristics for safe handling and disposal.

PropertyValue
Appearance Solid
Color Off-white to light yellow
Molecular Formula C22H24N2O4
Molecular Weight 380.44 g/mol
Solubility Soluble in DMSO, not in water
Storage 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light)

Experimental Protocol for Disposal

The following step-by-step procedure outlines the approved method for the disposal of this compound and associated contaminated materials within a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, all personnel must wear appropriate PPE. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

2. Waste Classification: this compound must be classified as a hazardous chemical waste. Due to its nitrogenous heterocyclic structure, it should be segregated as a non-halogenated organic waste.

3. Solid Waste Disposal:

  • Carefully transfer any solid this compound waste into a designated hazardous waste container.

  • Use a dedicated spatula and avoid generating dust. If the material is a fine powder, conduct the transfer within a chemical fume hood.

  • Contaminated consumables such as weighing paper, pipette tips, and gloves must also be placed in the designated solid hazardous waste container.

4. Liquid Waste Disposal:

  • Solutions containing this compound should be collected in a separate, clearly labeled liquid hazardous waste container for non-halogenated organic waste.

  • Do not pour any solution containing this compound down the drain.

  • For rinsing glassware that has come into contact with this compound, use a small amount of an appropriate organic solvent (e.g., ethanol or acetone). The resulting rinsate must be collected and disposed of as hazardous liquid waste.

5. Container Labeling and Storage:

  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".

  • Keep the containers securely sealed when not in use.

  • Store waste containers in a designated and properly ventilated satellite accumulation area (SAA) until they are ready for collection.

6. Disposal of Empty Containers:

  • Empty this compound containers must be triple-rinsed with a suitable solvent.

  • The rinsate from this process must be collected and disposed of as hazardous liquid waste.

  • After triple-rinsing, the container labels should be defaced or removed, and the container can then be disposed of according to institutional guidelines for non-hazardous laboratory glass or plastic.

7. Spill Management:

  • In the event of a spill, immediately alert others in the vicinity and evacuate the area if necessary.

  • For small spills, and if it is safe to do so, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in the designated solid hazardous waste container.

  • For larger spills, or if there is any uncertainty, contact your institution's Environmental Health and Safety (EHS) department immediately.

8. Waste Collection:

  • Once a waste container is full, or if waste has been accumulated for the maximum allowable time according to your institution's policy, arrange for a pickup from your EHS department.

  • Do not attempt to transport hazardous waste outside of the laboratory.

Disposal Procedure Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_waste_type 3. Segregate Waste Type start Start: Need to Dispose of this compound ppe 1. Don Personal Protective Equipment (PPE) start->ppe classify 2. Classify as Hazardous Waste (Non-Halogenated Organic) ppe->classify solid_waste Solid Waste (Pure compound, contaminated consumables) classify->solid_waste If Solid liquid_waste Liquid Waste (Solutions, rinsates) classify->liquid_waste If Liquid collect_solid 4a. Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid 4b. Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid store 5. Store in Satellite Accumulation Area (SAA) collect_solid->store collect_liquid->store ehs_pickup 6. Arrange for EHS Waste Pickup store->ehs_pickup end End: Proper Disposal Complete ehs_pickup->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, protecting both themselves and the environment. For further questions or clarification, please consult your institution's Environmental Health and Safety department.

Personal protective equipment for handling Villocarine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Villocarine A, a vasorelaxant indole alkaloid. Given the absence of a publicly available, detailed Safety Data Sheet (SDS), this information is based on general best practices for handling potent research-grade alkaloids. It is imperative to consult the specific SDS provided by your supplier before commencing any work.[1][2]

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure risk. The following PPE is mandatory:

  • Eye Protection: Chemical splash goggles that meet the ANSI Z.87.1 1989 standard are required. A face shield should be worn over safety glasses when there is a risk of splashing or aerosolization.[3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile, should be worn. It is recommended to double-glove. Gloves must be inspected before use and changed immediately upon contamination.[4]

  • Body Protection: A lab coat is required to protect clothing and skin from potential splashes. For procedures with a higher risk of contamination, a chemical-resistant apron or coveralls should be considered.[4]

  • Respiratory Protection: Work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[1] If a fume hood is not available, a NIOSH-approved respirator appropriate for potent powders should be used after a proper risk assessment and fit testing.[3]

Operational Plan: Laboratory Handling Protocol

Adherence to a strict operational protocol is critical for the safe handling of this compound.

2.1. Engineering Controls

  • All weighing and solution preparation activities must be performed within a certified chemical fume hood or a glove box.[1]

  • Ensure safety showers and eyewash stations are readily accessible and have been recently tested.[1]

2.2. Procedural Steps

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by lining it with absorbent, disposable bench paper.

  • Weighing: Use a dedicated, calibrated analytical balance inside a fume hood. Handle the compound with care to avoid generating dust.

  • Dissolution: If preparing a solution, add the solvent to the this compound powder slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol, followed by water). Dispose of all contaminated disposable materials as hazardous waste.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Don Appropriate PPE prep2 Prepare Work Area in Fume Hood prep1->prep2 handle1 Weigh this compound prep2->handle1 handle2 Prepare Solution (if applicable) handle1->handle2 post1 Decontaminate Work Surfaces handle2->post1 post2 Dispose of Contaminated Waste post1->post2 post3 Wash Hands Thoroughly post2->post3

Disposal Plan

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, bench paper, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound should be collected in a labeled, sealed hazardous waste container. Do not dispose of down the drain.

  • Disposal Procedures: All waste must be disposed of in accordance with local, state, and federal regulations for chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[1]

Emergency Spill Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the hazard.

  • Evacuate: Alert others in the immediate area and evacuate the contaminated space.

  • Isolate: Close the doors to the laboratory to prevent the spread of any airborne powder.

  • Report: Notify your laboratory supervisor and institutional EHS department immediately.

  • Do Not Clean Up Alone: Only personnel trained in hazardous spill cleanup should address the spill, and they must wear appropriate PPE.

G spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Colleagues and Supervisor evacuate->alert isolate Isolate the Area (Close Doors) alert->isolate report Report to EHS isolate->report cleanup Trained Personnel Clean Spill with Appropriate PPE report->cleanup

Quantitative Data Summary

As no specific exposure limits for this compound are publicly available, it is prudent to handle it as a potent compound with unknown toxicity. The following table provides general physical and chemical properties.

PropertyValueSource
Molecular Formula C₂₂H₂₆N₂O₃--INVALID-LINK--
Appearance Solid, Off-white to light yellow--INVALID-LINK--
Storage Temperature 4°C (protect from light)--INVALID-LINK--
In Solvent Storage -80°C for 6 months, -20°C for 1 month--INVALID-LINK--

Disclaimer: This information is intended as a guide for trained laboratory personnel. Always consult the specific Safety Data Sheet provided by the manufacturer and your institution's safety protocols before handling any chemical.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.